Trisodium 1,3,5-triazinane-2,4,6-trithione
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
51887-10-6 |
|---|---|
Molecular Formula |
C3H3N3Na3S3+3 |
Molecular Weight |
246.2 g/mol |
IUPAC Name |
trisodium;1,3,5-triazinane-2,4,6-trithione |
InChI |
InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;;/q;3*+1 |
InChI Key |
NYVOYAFUSJONHU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=S)NC(=S)NC(=S)N1.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Trimercapto-s-triazine trisodium salt chemical structure and molecular weight
An In-depth Technical Guide on Trimercapto-s-triazine Trisodium Salt
Introduction
Trimercapto-s-triazine trisodium salt (TMT-Na3) is a chemical compound with significant utility across various industrial and scientific domains. While it is most widely recognized for its exceptional efficacy as a heavy metal precipitating agent in environmental remediation, its unique chemical architecture presents a compelling platform for exploration in fields like drug development.[1][2] This guide offers a comprehensive technical overview of TMT-Na3, delving into its fundamental chemical properties, mechanisms of action, and practical applications, grounded in established scientific principles and field-proven methodologies.
PART 1: Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical characteristics is foundational to its effective application. This section details the essential properties of Trimercapto-s-triazine trisodium salt.
Chemical Structure and Molecular Weight
Trimercapto-s-triazine trisodium salt, systematically named trisodium 1,3,5-triazine-2,4,6-trithiolate, is an organic sulfur compound built upon a stable s-triazine ring.[1][3][4] This heterocyclic ring consists of alternating carbon and nitrogen atoms. Each of the three carbon atoms is bonded to a sulfur atom, which exists in its deprotonated thiolate (S⁻) form. These three negatively charged thiolate groups are ionically bonded to three sodium ions (Na⁺).[5]
The anhydrous form has the following properties:
TMT-Na3 is also commonly available as a nonahydrate (Na₃S₃C₃N₃·9H₂O), which is a white powder.[8][9] The hydrated form is used in various commercial products.[8][9][10]
Caption: Chemical structure of Trimercapto-s-triazine trisodium salt.
Physicochemical Data
The compound's utility, particularly in aqueous systems, is dictated by its physical properties. It is typically supplied as a colorless to light yellow aqueous solution (commonly 15%) or as a white to light yellow crystalline powder.[1][11]
Table 1: Physicochemical Properties of Trimercapto-s-triazine Trisodium Salt
| Property | Value | Source(s) |
| CAS Number | 17766-26-6 | [1][3][11] |
| Appearance | Colorless to light yellow liquid/powder | [1][11] |
| Melting Point | 82-84 °C | [1][6][12] |
| Solubility in Water | High (346.15 g/L at 22°C) | [1] |
| pH | Typically >10 (for solutions) | [1] |
PART 2: Mechanism of Action and Key Applications
The functionality of TMT-Na3 is intrinsically linked to the high nucleophilicity of its three sulfur atoms. This reactivity underpins its primary application in heavy metal sequestration and offers avenues for its use in more specialized fields.
Heavy Metal Precipitation: A Self-Validating Protocol
The principal application of TMT-Na3 is the removal of heavy metal ions from aqueous solutions, such as industrial wastewater and flue gas scrubber effluents.[2][13][14] Its effectiveness extends to a wide range of monovalent and divalent heavy metals, including mercury, cadmium, copper, lead, silver, nickel, and tin.[10][11][14]
Causality of Mechanism: The process is a precipitation reaction. In solution, TMT-Na3 dissociates, making the [C₃N₃S₃]³⁻ anion available. The three thiolate groups on this anion act as strong ligands that readily form highly stable, insoluble coordination complexes (metal-thiolates) with soft heavy metal ions.[13] These robust precipitates can be easily separated from the liquid phase through standard filtration or sedimentation techniques.[13][14]
This precipitation is effective across a broad pH range, a significant advantage over conventional hydroxide precipitation, which is often inhibited by the presence of complexing agents in wastewater.[14]
Trustworthiness through Self-Validation: The efficacy of this process is inherently self-validating. A successful application is defined by the reduction of heavy metal concentration in the treated water. This can be precisely and reliably quantified using standard analytical techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The protocol's success is not based on subjective observation but on measurable, reproducible data.
Caption: Logical workflow of heavy metal precipitation using TMT-Na3.
Applications in Drug Development and Synthesis
While less common, the TMT-Na3 structure holds potential for pharmaceutical applications.
-
Catalyst Removal: In complex organic syntheses, particularly in the production of active pharmaceutical ingredients (APIs), transition metal catalysts (e.g., Palladium) are often used. TMT-Na3 can be employed to effectively scavenge and remove residual catalyst traces from the final product, which is a critical purification step.[15][16]
-
Scaffold for Medicinal Chemistry: The s-triazine core is a well-known scaffold in medicinal chemistry. The three reactive thiol groups on the TMT molecule offer versatile handles for synthetic modification, allowing for the attachment of various pharmacophores to develop novel, multifunctional drug candidates.[17]
PART 3: Experimental Workflow and Data Presentation
This section provides a detailed, step-by-step methodology for a key experiment: evaluating the efficiency of TMT-Na3 for heavy metal removal from a contaminated water sample.
Protocol: Jar Test for Determining Optimal TMT-Na3 Dosage
Objective: To determine the minimum effective dose of a 15% TMT-Na3 solution required to reduce the concentration of a target heavy metal (e.g., Cu²⁺) in a simulated wastewater sample to below a specified regulatory limit.
Materials:
-
Standard Jar Testing Apparatus
-
1 L Beakers (6)
-
Simulated wastewater (e.g., 100 mg/L Cu²⁺ from CuSO₄)
-
15% (w/w) TMT-Na3 aqueous solution
-
pH meter, 0.1 M H₂SO₄, 0.1 M NaOH
-
0.45 µm Syringe Filters
-
ICP-MS or AAS for copper analysis
Methodology:
-
Preparation:
-
Fill six 1 L beakers with 800 mL of the simulated wastewater each.
-
Place the beakers in the jar testing apparatus.
-
Measure and record the initial pH and Cu²⁺ concentration of the wastewater.
-
Adjust the pH of the water in each beaker to a target range (e.g., pH 8.0-8.5) using 0.1 M H₂SO₄ or 0.1 M NaOH. This choice is causal; precipitation efficiency is often optimal in a neutral to slightly alkaline range.[14]
-
-
TMT-Na3 Dosing:
-
Create a dosage range for the six beakers. This should bracket the theoretical stoichiometric requirement. For example: 0 mL, 0.5 mL, 1.0 mL, 1.5 mL, 2.0 mL, and 2.5 mL of 15% TMT-Na3 solution. Beaker 1 (0 mL) serves as the control.
-
Simultaneously dose each beaker with its respective volume of TMT-Na3 solution.
-
-
Flocculation and Settling:
-
Immediately begin a Rapid Mix phase (e.g., 200 RPM for 2 minutes). This ensures complete and uniform distribution of the precipitant.
-
Reduce the speed for a Slow Mix phase (e.g., 40 RPM for 20 minutes). This promotes the formation of larger, denser flocs (the precipitate).
-
Stop mixing and allow the precipitate to Settle for 30 minutes.
-
-
Analysis:
-
Carefully extract a 50 mL aliquot of the supernatant from the top of each beaker.
-
Filter each aliquot through a 0.45 µm syringe filter to remove any suspended solids.
-
Analyze the filtrate from each beaker for residual Cu²⁺ concentration using ICP-MS or AAS.
-
Data Presentation and Interpretation
The quantitative results from the jar test should be summarized in a clear, structured table to facilitate comparison and determination of the optimal dosage.
Table 2: Example Jar Test Results for Copper Removal
| Beaker No. | TMT-Na3 Dosage (mL) | Initial [Cu²⁺] (mg/L) | Final [Cu²⁺] (mg/L) | % Removal |
| 1 (Control) | 0.0 | 100.0 | 98.5 | 1.5% |
| 2 | 0.5 | 100.0 | 45.2 | 54.8% |
| 3 | 1.0 | 100.0 | 10.1 | 89.9% |
| 4 | 1.5 | 100.0 | 0.8 | 99.2% |
| 5 | 2.0 | 100.0 | <0.1 | >99.9% |
| 6 | 2.5 | 100.0 | <0.1 | >99.9% |
From this example data, a dosage of 2.0 mL appears to be the optimal choice, as it achieves the desired removal with diminishing returns at higher concentrations.
Conclusion and Authoritative Grounding
Trimercapto-s-triazine trisodium salt is a robust and highly effective chemical tool. Its well-understood mechanism of action in heavy metal precipitation provides a reliable and verifiable method for environmental remediation.[2][13][14] Furthermore, its stable chemical scaffold and reactive functional groups present fertile ground for innovation in the synthesis of novel compounds for pharmaceutical and other advanced applications.[15][16][17] The protocols and data presented herein are designed to provide researchers and drug development professionals with a solid, scientifically-grounded framework for utilizing this versatile compound.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 1). 1,3,5-Triazine-2,4,6-Trithiol Trisodium Salt Solution: Properties and Applications.
- Sinobio Chemistry. (2025, July 9). Trimercaptotriazine Sodium Salt Makes Heavy Metal Removal Easy.
- Google Patents. (n.d.). CA2720885A1 - Method for producing the trisodium salt of 2,4,6-trimercapto-s-triazine.
- PINPOOLS. (n.d.). Trimercaptotriazine sodium salt solution.
- IMPAG Schweiz. (2021, October 25). Heavy metal precipitation.
-
OSTI.GOV. (1997, February 28). Structure and powder diffraction pattern of 2,4,6-Trimercapto-s-triazine, trisodium salt (Na{sub 3}S{sub 3}C{sub 3}N{sub 3}{center_dot}9H{sub 2}O). Retrieved from [Link]
-
ResearchGate. (n.d.). The structure of (a) trimercapto-s-triazine trisodium (Na3C3N3S3) and.... Retrieved from [Link]
-
Cambridge University Press & Assessment. (2013, January 10). Structure and powder diffraction pattern of 2,4,6-Trimercapto-s-triazine, trisodium salt (Na3S3C3N3·9H2O). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Highly Effective Heavy Metal Scavenger: Understanding Trimercapto-s-Triazine for Water Treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry and stability of precipitates from aqueous solutions of 2,4,6-trimercaptotriazine, trisodium salt, nonahydrate (TMT-55) and mercury (II) chloride. Retrieved from [Link]
- Kingsfield Inc. (n.d.). Trimercapto S Triazine—Na3T™.
-
Ataman Kimya. (n.d.). TMT (TRIMERCAPTOTRIAZINE SODIUM SALT 15% - SOLUTION). Retrieved from [Link]
-
ResearchGate. (n.d.). Transition metal complexes of 2,4,6-trimercapto-1,3,5-triazine (TMT): Potential precursors to nanoparticulate metal sulfides. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Retrieved from [Link]
- Sinobio Chemistry. (2024, May 11). What Is Trimercaptotriazine Sodium Salt(TMT-55)?.
Sources
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- 4. Trimercapto-s-triazine | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pinpools.com [pinpools.com]
- 7. 1,3,5-Triazine-2,4,6-trithiol trisodium salt solution | CAS 17766-26-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Structure and powder diffraction pattern of 2,4,6-Trimercapto-s-triazine, trisodium salt (Na{sub 3}S{sub 3}C{sub 3}N{sub 3}{center_dot}9H{sub 2}O) (Journal Article) | OSTI.GOV [osti.gov]
- 9. Structure and powder diffraction pattern of 2,4,6-Trimercapto-s-triazine, trisodium salt (Na3S3C3N3·9H2O) | Powder Diffraction | Cambridge Core [cambridge.org]
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Thermodynamic Stability Constants of TMT-Heavy Metal Complexes: A Technical Guide for Chelation and Remediation
Executive Summary & Strategic Context
2,4,6-trimercapto-1,3,5-triazine (TMT), frequently utilized as its trisodium salt nonahydrate (TMT-55 or TMT-15), is a highly effective precipitating and chelating agent for heavy metals[1]. While historically relegated to industrial wastewater remediation, the unique thermodynamic stability of TMT-metal complexes has garnered significant attention in toxicological research and drug development. Understanding the thermodynamic stability constants (formation constants,
This guide synthesizes the thermodynamic principles governing TMT-heavy metal interactions, detailing the causality behind complexation, providing quantitative stability data, and outlining a self-validating protocol for empirical measurement.
Molecular Mechanics & Speciation Thermodynamics
The exceptional stability of TMT-heavy metal complexes is rooted in Hard-Soft Acid-Base (HSAB) theory. TMT features three exocyclic thiol/thione groups and three endocyclic nitrogen atoms. Heavy metals such as
However, the binding stoichiometry and ultimate thermodynamic stability are strictly governed by the acid dissociation constants (
- : First thiol deprotonation.
- : Second thiol deprotonation.
-
: Third thiol deprotonation, yielding the fully active
anion[3].
Causality in Experimental Design: Because the
Quantitative Thermodynamic Data
The true measure of a chelator's efficacy lies in its equilibrium constants. TMT forms complexes with exceedingly low solubility products, often outperforming traditional sulfide precipitation methods while avoiding the generation of toxic
The table below summarizes the critical thermodynamic parameters for TMT and its copper complex, which serves as a benchmark for transition metal affinity.
| Chemical Entity | Parameter | Value | Environmental/Clinical Implication |
| 5.72 | Initiates binding in mildly acidic matrices (e.g., urine, renal tubules). | ||
| 8.28 | Dominant transition in physiological blood pH (7.4). | ||
| 11.46 | Requires highly basic conditions for full deprotonation. | ||
| Ultra-stable complex; resists dissociation even in the presence of strong competing biological ligands[3]. |
Workflow: pH-Driven Speciation & Complexation
The following Graphviz diagram models the logical progression of TMT-metal complexation, highlighting how pH modulation acts as the primary control variable for achieving maximum thermodynamic stability.
Logic workflow of pH-dependent TMT-heavy metal complexation and stability.
Self-Validating Experimental Protocol: Determination
To reliably utilize TMT in drug formulation or environmental modeling, researchers must accurately determine the solubility product (
Phase 1: Stoichiometric Synthesis under pH Control
Rationale: To isolate the ultra-stable
-
Prepare a 0.2 M aqueous solution of
. -
Adjust the pH of the
solution to > 11.5 using 1.0 M to ensure complete formation of the species[3]. -
Slowly titrate a stoichiometric equivalent of the target metal chloride (e.g.,
) into the solution under continuous magnetic stirring. -
Harvest the resulting precipitate via vacuum filtration, wash thoroughly with deionized water to remove unreacted sodium and chloride ions, and dry in a vacuum oven at 130°C for 6 hours[3].
Phase 2: Isothermal Equilibration
Rationale: Thermodynamic constants require the system to reach true equilibrium. Short leaching times reflect kinetic dissolution rates rather than thermodynamic solubility.
-
Weigh exactly 0.05 g of the synthesized
complex. -
Suspend the complex in 50 mL of ultra-pure deionized water (pH 6.0) within a sealed volumetric flask.
-
Agitate the flask continuously on an orbital shaker at a constant temperature (e.g., 25°C) for a minimum of 96 hours [3].
-
Filter the suspension through a 0.22 µm membrane filter to separate the solid phase from the saturated leachate.
Phase 3: Trace Metal Quantification & Thermodynamic Derivation
-
Analyze the filtrate using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) to determine the equilibrium concentration of the free metal ion (
)[3]. -
Calculate the concentration of the free ligand (
) based on the dissolution stoichiometry: . -
Compute the solubility product using the mass action expression:
(Note: For rigorous applications, concentrations should be converted to activities using the Debye-Hückel equation).
Translational Implications for Drug Development
In the context of heavy metal toxicity (e.g., acute mercury or lead poisoning), current standard-of-care chelators like Dimercaprol (BAL) and DMSA suffer from narrow therapeutic indices and unfavorable redistribution of metals to the central nervous system.
The thermodynamic profile of TMT presents a paradigm shift. Because the
References
- Rapid and Durable Heavy Metal Sequestration by P(ATU-TMT): Chemisorption-Dominated Binding and Long-Term Environmental Stability. Taylor & Francis.
- Using Sodium Trithiocarbonate to Precipitate Heavy Metals from Industrial Wastewater. Polish Journal of Environmental Studies.
- Chemistry and stability of precipitates from aqueous solutions of 2,4,6-trimercaptotriazine, trisodium salt, nonahydrate (TMT-55) and mercury (II) chloride.
- Chemistry of copper trimercaptotriazine (TMT) compounds and removal of copper from copper-ammine species by TMT.
Sources
An In-Depth Technical Guide to the Acid Dissociation Constants (pKa) of 1,3,5-Triazine-2,4,6-trithiol (Trithiocyanuric Acid)
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
1,3,5-Triazine-2,4,6-trithiol, commonly known as trithiocyanuric acid (TTCA), is a versatile heterocyclic compound whose utility in fields ranging from materials science to pharmacology is fundamentally governed by its acid-base chemistry. The ability of its three protic sites to engage in proton transfer dictates its solubility, metal-binding affinity, and interaction with biological targets. This guide provides a comprehensive exploration of the acid dissociation constants (pKa) of TTCA, synthesizing theoretical principles with practical experimental methodologies. We delve into the structural nuances of thione-thiol tautomerism, detail the stepwise deprotonation equilibrium, present robust protocols for experimental pKa determination via potentiometric titration and UV-Vis spectrophotometry, and touch upon computational prediction approaches. The objective is to equip researchers with both the foundational knowledge and the practical tools necessary to accurately characterize and leverage the pH-dependent properties of this important molecule.
Chapter 1: Molecular Structure and Prototropic Tautomerism
The nominal structure of 1,3,5-triazine-2,4,6-trithiol (CAS 638-16-4) can be misleading. In reality, the molecule exists in a tautomeric equilibrium between the aromatic trithiol form and the non-aromatic trithione form, 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione. Spectroscopic evidence, particularly from FT-IR, indicates that the trithione tautomer is the predominant species in the solid state.[1] This is characterized by peaks around 1528, 1116, and 744 cm⁻¹, whereas the aromatic trithiol form would exhibit characteristic bands around 1490, 1245, and 860 cm⁻¹.[1] This equilibrium is crucial as the proton resides on the nitrogen atoms in the more stable thione form, and it is from these N-H bonds that deprotonation likely occurs in the initial steps.
Chapter 2: Acid-Base Properties and Stepwise Dissociation
Trithiocyanuric acid (H₃TMT) is a triprotic acid, meaning it can donate three protons in a stepwise manner. The distribution of its corresponding conjugate bases—H₂TMT⁻, HTMT²⁻, and TMT³⁻—is entirely dependent on the pH of the solution. Understanding this distribution is critical for applications such as heavy metal precipitation, where the fully deprotonated TMT³⁻ form is often the most effective chelating agent.
A rigorous study by Howerton et al. established the pH ranges where different species predominate:[1]
-
pH < 5: The fully protonated, sparingly soluble neutral acid (H₃TMT) is the most abundant species.
-
pH ≈ 7: The dihydrogen TMT monoanion (H₂TMT⁻) is the major species.
-
pH ≈ 10: The monohydrogen TMT dianion (HTMT²⁻) becomes the most abundant form.
-
pH > 12.5: The fully deprotonated TMT trianion (TMT³⁻) is the predominant species in solution.[1]
This stepwise dissociation can be visualized as follows:
The experimentally determined pKa values for these transitions have been reported by several groups. The values determined by Howerton et al. are considered highly reliable due to the rigorous procedure employed.[1][2]
| pKa Value | Howerton et al. (2001)[1][2] | Other Reported Values[3] | Predicted Value (pKa₁)[4] |
| pKa₁ | 5.63 - 6.20* | 5.71 ± 0.11 | 3.41 ± 0.10 |
| pKa₂ | ~9.65 (derived) | 8.36 ± 0.05 | - |
| pKa₃ | ~11.2 (derived) | 11.38 ± 0.09 | - |
*Note: pKa₁ is complicated by the precipitation of the neutral H₃TMT species. This value represents the pH where the concentration of the monoanion equals the total concentration of both dissolved and precipitated neutral acid.[1]
Chapter 3: Experimental Determination of pKa Values
Accurate pKa determination is paramount for any research involving TTCA. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and accessible methods for this purpose.[5]
Potentiometric Titration
This classical method relies on monitoring the change in pH of a solution of the analyte as a standardized titrant is added incrementally. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve.
-
Analyte Solution: A dilute solution (~1 mM) is used to ensure complete dissolution of the deprotonated species during titration and to achieve a sharp inflection at the equivalence points.[6]
-
Titrant: A strong base, typically standardized carbonate-free 0.1 M NaOH, is used to ensure a stoichiometric reaction with the weak acid.[6][7]
-
Inert Atmosphere: Purging the solution with nitrogen is critical to displace dissolved CO₂, which can react with the NaOH titrant and introduce errors by forming carbonic acid.[6]
-
Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is essential because the activity of ions, and thus the measured pH, is dependent on the total ionic concentration of the solution.[6] This ensures that the determined pKa is a thermodynamic constant under the specified conditions.
-
System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[6]
-
Titrant Preparation: Prepare and accurately standardize a 0.1 M NaOH solution. Ensure it is protected from atmospheric CO₂.
-
Analyte Preparation: Accurately weigh a sample of TTCA trisodium salt (or the acid form) and dissolve it in degassed, deionized water to create a ~1 mM solution. Add a background electrolyte like KCl to a final concentration of 0.15 M.[6]
-
Initial Acidification: If starting from the salt, acidify the solution to a pH below 2 using a small amount of 0.1 M HCl to ensure the TTCA is fully protonated (H₃TMT).[6]
-
Titration Procedure:
-
Place the beaker containing the analyte solution on a magnetic stirrer and immerse the calibrated pH electrode and the burette tip.
-
Maintain a blanket of nitrogen over the solution throughout the titration.[6]
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration well past the final equivalence point (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence points (Vₑ₁, Vₑ₂, Vₑ₃) from the points of maximum slope on the curve, often found by examining the first or second derivative of the plot.
-
The pKa values are the pH values at the half-equivalence points:
-
pKa₁ = pH at ½ Vₑ₁
-
pKa₂ = pH at Vₑ₁ + ½ (Vₑ₂ - Vₑ₁)
-
pKa₃ = pH at Vₑ₂ + ½ (Vₑ₃ - Vₑ₂)
-
-
UV-Visible Spectrophotometry
This method leverages the fact that the different protonation states of a molecule often have distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be determined.[5][8]
-
Wavelength Selection:
-
Record the full UV-Vis spectrum of TTCA in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 13).
-
Identify the wavelength (λₘₐₓ) where the difference in absorbance between the acidic and basic forms is maximal.[9] This wavelength will provide the highest sensitivity.
-
-
Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range (e.g., from pH 3 to 12) with known pH values.
-
Sample Preparation: Prepare a set of solutions, each containing the same total concentration of TTCA but in a different buffer from the series prepared in step 2.
-
Measurement:
-
Measure the absorbance of each solution at the pre-determined λₘₐₓ.
-
Use the corresponding buffer solution as the blank for each measurement.
-
-
Data Analysis:
-
Plot absorbance (y-axis) versus pH (x-axis). The data should form one or more sigmoidal curves corresponding to the different pKa values.
-
The pKa is the pH value at the inflection point of the curve, which corresponds to the midpoint absorbance between the upper and lower plateaus of each transition.[5][9]
-
Alternatively, fit the data to the Henderson-Hasselbalch equation to solve for pKa.[7]
-
Chapter 4: Computational Prediction of pKa Values
While experimental determination is the gold standard, computational chemistry offers a valuable predictive tool, particularly in the early stages of research.[10] Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the Gibbs free energy change (ΔG) of the deprotonation reaction in a simulated solvent environment. The pKa can then be derived from this ΔG value.
This approach is powerful for:
-
Ranking Acidity: Comparing the predicted pKa values of a series of related molecules.
-
Understanding Substituent Effects: Probing how modifications to the molecular structure influence acidity.
-
Guiding Experiments: Predicting approximate pKa values to optimize the pH range for experimental studies.
Several sources report a computationally predicted pKa of ~3.4-6.3 for the first dissociation, but these single-value predictions do not capture the full triprotic nature of the molecule and may differ significantly from experimental results in aqueous solution.[4] The accuracy of these predictions is highly dependent on the chosen functional, basis set, and solvation model.
Conclusion
The acid-base properties of 1,3,5-triazine-2,4,6-trithiol are defined by its existence as a triprotic acid with experimental pKa values in the ranges of approximately 5.7-6.2, 8.4-9.7, and 11.2-11.4. These values confirm that the speciation of TTCA is highly sensitive to pH, transitioning from a neutral, sparingly soluble solid at low pH to a highly charged, soluble trianion in strongly alkaline conditions. For professionals in drug development and materials science, a precise understanding of these pKa values is not merely academic; it is a prerequisite for controlling solubility, predicting interactions with metal ions and biological macromolecules, and designing effective formulation and application strategies. The experimental protocols detailed herein provide a reliable framework for researchers to validate these crucial physicochemical parameters in their own laboratories.
References
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]
-
The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education. Available at: [Link]
-
Howerton, S. B., et al. (2001). Chemistry of 2,4,6-Trimercapto-1,3,5-triazine (TMT): Acid Dissociation Constants and Group 2 Complexes. Inorganic Chemistry, 40(17), 4443-4447. Available at: [Link]
-
Chemistry of 2,4,6-trimercapto-1,3,5-triazine (TMT): acid dissociation constants and group 2 complexes. PubMed. Available at: [Link]
-
How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available at: [Link]
-
Development of Methods for the Determination of pKa Values - PMC. National Center for Biotechnology Information. Available at: [Link]
-
The Potentiometric Titration of an Acid Mixture. Massachusetts Institute of Technology. Available at: [Link]
-
Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. Mississippi State University Scholars Junction. Available at: [Link]
-
Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available at: [Link]
-
Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. Available at: [Link]
-
Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. Available at: [Link]
-
UV-Vis Spectrometry, pKa of a dye. University of California, Santa Cruz. Available at: [Link]
-
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(3-isocyanatomethylphenyl) - PubChem. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. xray.uky.edu [xray.uky.edu]
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- 3. researchgate.net [researchgate.net]
- 4. 2,4,6-trimethyl-1,3,5-triazine CAS#: 823-94-9 [m.chemicalbook.com]
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- 8. chemagine.co.uk [chemagine.co.uk]
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- 10. pubs.acs.org [pubs.acs.org]
Technical Comparison of Organosulfide Precipitants: TMT-15 Solution vs. TMT-55 Solid
Executive Summary: The "Buy vs. Make" Decision
In the field of advanced heavy metal remediation, Trimercapto-s-triazine (TMT) represents the gold standard for precipitating chelated or complexed metals (Hg, Cd, Cu, Pb) that resist conventional hydroxide precipitation.
The industry offers this reagent in two primary forms:[1][2][3]
-
TMT-15: A ready-to-use, 15% aqueous solution of the sodium salt.[4]
-
TMT-55: The solid, crystalline nonahydrate form (approx. 55-60% active content).
While the active chemical species (C₃N₃S₃Na₃ ) is identical, the choice between TMT-15 and TMT-55 dictates the operational workflow, safety protocols, and supply chain logistics. This guide analyzes the technical trade-offs to support evidence-based procurement and process design.
Chemical Fundamentals & Stoichiometry
To understand the interchangeability of these forms, we must examine their molecular identity. The active agent is the 1,3,5-triazine-2,4,6-trithiolate ion (TMT³⁻).
Chemical Identity[3]
| Feature | TMT-15 (Solution) | TMT-55 (Solid) |
| Chemical Name | Aqueous Solution of Trisodium Trimercapto-s-triazine | Trisodium Trimercapto-s-triazine Nonahydrate |
| Formula | Na₃C₃N₃S₃ (dissolved) | Na₃C₃N₃S₃[3] · 9H₂O |
| Active Content | 15% (w/w) | ~55% (w/w) (Balance is hydration water) |
| CAS Number | 17766-26-6 | 17766-26-6 |
| Appearance | Clear, pale yellow liquid | White crystalline powder |
| pH (10% sol) | 12.0 – 13.0 | 12.0 – 13.0 (upon reconstitution) |
The Hydration Factor
The "55" in TMT-55 refers to the approximate mass percentage of the active anhydrous salt within the crystal structure.
-
Molecular Weight (Anhydrous Na₃C₃N₃S₃): 243.22 g/mol [4]
-
Molecular Weight (Nonahydrate Na₃C₃N₃S₃·9H₂O): 405.35 g/mol
-
Theoretical Active Content:
Note: Commercial "TMT-55" is often specified at 55% min to account for trace moisture variations and technical grade purity, but for stoichiometric calculations, it is the concentrated source of the TMT³⁻ anion.
Mechanism of Action
Regardless of the source (liquid or solid), the TMT³⁻ ion acts as a tridentate ligand, forming highly insoluble, thermally stable polymer-like complexes with divalent heavy metals (
Figure 1: The convergence of solid and liquid forms into the active TMT³⁻ species for metal precipitation.
Comparative Analysis: Logistics & Operations
Stability and Storage[3]
-
TMT-15 (Liquid):
-
Pros: Ready to dose. No induction time.
-
Cons: Susceptible to crystallization at low temperatures (< 0°C). Must be stored in heated warehouses in winter climates. Large footprint (85% water).
-
-
TMT-55 (Solid):
-
Pros: High freeze-thaw stability. Efficient storage (3x higher active density).
-
Cons: Hygroscopic. If bags are left open, the powder can cake, making automated feeding difficult. Requires mixing tanks.
-
Safety Profiles
-
TMT-15: Primary hazard is high pH (alkaline burn risk). Spills are easily contained but slippery.
-
TMT-55: Introduces dust hazards . While TMT is low toxicity, inhalation of alkaline dusts can irritate respiratory tracts. Engineering controls (dust collectors) are mandatory for large-scale handling.
Economic "Break-Even" Point
Shipping water is expensive.
-
Low Usage (< 1000 kg/year ): TMT-15 is preferred. The OpEx of mixing equipment and labor outweighs shipping savings.
-
High Usage (> 5 tons/year): TMT-55 becomes viable. The reduction in freight costs (shipping 1 container of solid vs. 3 containers of liquid) justifies the capital investment in a dissolution skid.
Experimental Protocols
Protocol A: Reconstitution of TMT-55 to TMT-15 Equivalent
Objective: Create a standard 15% solution for consistent dosing calibration.
Materials:
-
TMT-55 Solid Powder
-
Deionized (DI) Water
-
Magnetic Stirrer / Overhead Mixer
-
Personal Protective Equipment (PPE): Dust mask (N95), safety goggles, nitrile gloves.
Procedure:
-
Calculate Mass: To prepare 1.0 kg of 15% solution:
-
Target active content: 150 g (anhydrous basis).
-
Using TMT-55 (approx 55% active): Mass required =
of TMT-55. -
Water required:
.
-
-
Dissolution:
-
Add 727 mL of DI water to a beaker.
-
Initiate stirring (create a vortex).
-
Slowly add 273 g of TMT-55 powder. Do not dump all at once to prevent clumping.
-
-
Mixing: Stir for 15–20 minutes at room temperature. The solution is endothermic; slight cooling may occur.
-
Verification: The final solution should be clear, pale yellow, with a density of approx.[3] 1.12 g/cm³.[3]
Protocol B: Bench-Scale Jar Testing (Dosage Determination)
Objective: Determine the precise stoichiometric requirement for a specific wastewater stream.
Figure 2: Standard Jar Test Workflow for TMT Efficacy Validation.
Step-by-Step:
-
Analyze Feed: Measure initial metal concentration (e.g., Cu = 50 ppm).
-
pH Adjustment: Adjust sample pH to 7.0–9.0 using NaOH or H₂SO₄. Note: TMT is effective at pH 3–14, but neutral/alkaline is optimal for flocculation.
-
Dosing: Add TMT-15.
-
Theoretical Ratio: 1 mol Metal : 1 mol TMT (for divalent metals).
-
Volumetric Rule of Thumb: Add 0.1 mL TMT-15 per 1 ppm of metal per liter of water (approx 7-10x stoichiometric excess is common in initial screens, then optimized down).
-
-
Flocculation: Add anionic polymer (1-2 ppm) to aid settling.
-
Separation: Filter through 0.45 µm membrane.
-
Analysis: Analyze filtrate via ICP-OES/MS.
Troubleshooting & Self-Validation
| Issue | Probable Cause | Corrective Action |
| Turbidity post-filtration | Colloidal metal-TMT complexes | Increase reaction time; Optimize coagulant/flocculant aid. |
| H₂S Odor | Acidic pH (< 4) causing decomposition | Ensure pH > 6 before dosing; TMT is stable, but extreme acid can release sulfides. |
| TMT-55 not dissolving | Water too cold or saturation reached | Warm water to 20°C; Ensure concentration does not exceed 20% (solubility limit). |
| High Residual Metal | Complexing agents (EDTA, CN) | Increase TMT dosage (TMT competes with EDTA); Increase reaction time to 30 mins. |
References
-
Sinobio Chemistry. (n.d.). Heavy Metal Chelating Agent TMT-15 And TMT-55 Trithiocyanuric Acid Trisodium Salt.[3] Retrieved from [Link]
-
Haug, E. W., & Steiner, N. (1995).[5] Comparison of heavy metal precipitates under federal TCLP leach conditions. OSTI.gov. Retrieved from [Link]
-
Taizhou Huangyan Donghai Chemical. (n.d.).[4] TMT-55 (TMT-Na3.9H2O) Product Specifications.[3][4][6] Retrieved from [Link]
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- 3. Heavy Metal Chelating Agent TMT-15 And TMT-55 Trithiocyanuric Acid Trisodium Salt CAS 17766-26-6 - Sinobio Chemistry [sinobiochemistry.com]
- 4. China Heavy metal water treatment trisodium salt (TMT-55) Suppliers, Company - Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 5. Comparison of heavy metal precipitates under federal TCLP leach conditions (Conference) | OSTI.GOV [osti.gov]
- 6. cdn.thomasnet.com [cdn.thomasnet.com]
A Technical Guide to the Coordination Modes of Trithiocyanuric Acid Ligands in Metal Clusters
Introduction
Trithiocyanuric acid (TTCA), with the chemical formula C₃H₃N₃S₃, is a heterocyclic compound of significant interest in coordination chemistry, materials science, and drug development.[1][2] Its structure, featuring a 1,3,5-triazine ring functionalized with three thiol groups, allows for a rich and varied coordination chemistry.[3][4] This versatility stems from the presence of six potential donor atoms (three sulfur and three nitrogen), enabling it to act as a multidentate ligand.[4] Furthermore, TTCA exists in a thione-thiol tautomerism, which significantly influences its coordination behavior under different chemical environments.[4] The ability of TTCA to coordinate with metal ions through its sulfur and nitrogen atoms facilitates the formation of diverse structures, from simple mononuclear complexes to intricate polynuclear clusters and extended metal-organic frameworks (MOFs).[4][5]
This guide provides an in-depth exploration of the various coordination modes of TTCA in metal clusters, the factors influencing these modes, and the experimental methodologies for their synthesis and characterization. The insights provided are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the unique properties of TTCA-based metal clusters for a range of applications, including catalysis, sensing, and the development of novel therapeutic agents.[3]
The Trithiocyanuric Acid Ligand: Structure and Tautomerism
Trithiocyanuric acid can exist in two tautomeric forms: the thione form (1,3,5-triazinane-2,4,6-trithione) and the thiol form (1,3,5-triazine-2,4,6-trithiol). The equilibrium between these two forms is a critical factor in its coordination chemistry, as it dictates the availability of sulfur and nitrogen donor atoms for binding to metal centers. The thione form possesses C=S double bonds and N-H single bonds, while the thiol form has C-S single bonds and S-H single bonds, with the nitrogen atoms being part of the aromatic triazine ring. The specific tautomer present can be influenced by factors such as pH, solvent, and the nature of the metal ion.
Caption: Thione-thiol tautomerism of Trithiocyanuric Acid.
Coordination Modes of Trithiocyanuric Acid
The multifaceted nature of the TTCA ligand allows for a remarkable diversity of coordination modes in metal clusters. The specific mode adopted depends on a delicate interplay of factors including the metal ion's identity (size, charge, and coordination preference), the reaction conditions (pH, temperature, solvent), and the stoichiometry of the reactants.[4] TTCA can coordinate to metal centers through its sulfur atoms, nitrogen atoms, or a combination of both, acting as a monodentate, bidentate, or tridentate ligand. It can also bridge multiple metal centers, leading to the formation of high-nuclearity clusters and extended coordination polymers.[4][6]
Monodentate Coordination
In its simplest coordination mode, TTCA binds to a single metal center through one of its sulfur atoms (κ¹-S). This mode is often observed when the other potential coordination sites on the metal are occupied by other ligands.
Bidentate Coordination
Bidentate coordination is more common and can occur in two principal ways:
-
Chelating (κ²-N,S): The TTCA ligand forms a chelate ring by coordinating to a single metal center through one nitrogen and one adjacent sulfur atom.[7] This mode is favored when the geometry of the metal center can accommodate the resulting five-membered ring.
-
Bridging (μ₂-S,S): The ligand bridges two metal centers using two of its sulfur atoms. This is a prevalent mode in the formation of polynuclear clusters and one-dimensional coordination polymers.
Tridentate and Higher Coordination Modes
TTCA can also act as a tridentate ligand, coordinating through all three sulfur atoms (κ³-S,S,S) or a combination of sulfur and nitrogen atoms. In more complex structures, it can bridge multiple metal centers, leading to the formation of two- and three-dimensional networks. For instance, in some hexanuclear gold(I) and copper(I) clusters, TTCA has been shown to adopt complex bridging modes.[4] The ability of all six viable donor atoms (three sulfur and three nitrogen) to be involved in coordination allows for the assembly of highly intricate and high-nuclearity metal clusters, such as heptanuclear nickel clusters.[4]
Caption: Illustrative coordination modes of the TTCA ligand with metal centers (M).
Summary of Selected Metal-TTCA Clusters
| Cluster/Complex Formula | Metal Ion(s) | TTCA Coordination Mode(s) | Reference(s) |
| [Zn(C₃H₂N₃S₃)₂(C₁₂H₁₀N₆)₂]·2H₂O | Zn(II) | Bidentate chelating (κ²-N,S) | [7] |
| {[Zn₂(C₃H₂N₃S₃)₄(C₁₀H₈N₂)₃]·C₁₀H₈N₂}n | Zn(II) | Bidentate chelating (κ²-N,S) | [7] |
| ₃ | Ni(II) | Tridentate bridging (μ₃-S,S,S) | [4] |
| ₅·3H₂O | Ni(II) | Complex bridging modes | [4] |
Synthesis and Characterization of Metal-TTCA Clusters
The synthesis of metal-TTCA clusters is most commonly achieved through solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel, which allows for the use of temperatures above the boiling point of the solvent, facilitating the crystallization of the product. The choice of solvent, temperature, reaction time, and the ratio of reactants are all critical parameters that can be tuned to target specific cluster architectures.[8]
General Solvothermal Synthesis Protocol
The following protocol provides a representative example of a solvothermal synthesis for a metal-TTCA cluster. The rationale behind each step is to ensure the controlled formation of a crystalline product suitable for structural analysis.
Materials:
-
Trithiocyanuric acid (TTCA)
-
A suitable metal salt (e.g., zinc acetate, nickel chloride)
-
Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, water, or a mixture)
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Oven or programmable furnace
-
Centrifuge
-
Vacuum filtration apparatus
Step-by-Step Procedure:
-
Reactant Dissolution: Dissolve stoichiometric amounts of trithiocyanuric acid and the metal salt in the chosen solvent or solvent mixture in a glass vial. Sonication may be required to achieve complete dissolution.
-
Autoclave Sealing: Transfer the solution to a Teflon-lined stainless-steel autoclave. The vessel should not be filled to more than 75% of its capacity to allow for solvent expansion at elevated temperatures.
-
Heating: Seal the autoclave and place it in a programmable oven. Heat the vessel to a specific temperature (typically between 80-180 °C) and hold for a defined period (usually 24-72 hours).[9] The slow heating and cooling rates are often crucial for obtaining high-quality single crystals.
-
Cooling: Allow the autoclave to cool slowly to room temperature. Rapid cooling can lead to the formation of amorphous precipitates or poorly crystalline materials.
-
Product Isolation: Open the autoclave and collect the crystalline product. This is typically done by filtration or centrifugation.[5]
-
Washing: Wash the isolated crystals several times with the mother liquor and then with a fresh, volatile solvent (e.g., ethanol or acetone) to remove any unreacted starting materials and soluble byproducts.[5]
-
Drying: Dry the final product under vacuum or in a desiccator.
Characterization Techniques
The definitive method for elucidating the precise coordination modes of TTCA in metal clusters is Single-Crystal X-ray Diffraction (SC-XRD) . This technique provides detailed information about bond lengths, bond angles, and the overall three-dimensional structure of the cluster.
Other essential characterization techniques include:
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present and can indicate coordination by shifts in the characteristic vibrational frequencies of the TTCA ligand.[10]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the cluster and can reveal the presence of coordinated or lattice solvent molecules.
-
Elemental Analysis: Confirms the empirical formula of the synthesized cluster.
Caption: General workflow for the synthesis and characterization of metal-TTCA clusters.
Factors Influencing Coordination Modes
The final structure and coordination environment of a metal-TTCA cluster are dictated by a complex interplay of various factors. Understanding these influences is key to rationally designing and synthesizing new materials with desired properties.
-
Nature of the Metal Ion: The size, charge, and preferred coordination geometry of the metal ion are primary determinants. For example, smaller, highly charged metal ions may favor coordination with the "harder" nitrogen donors, while larger, "softer" metal ions like Ag(I) or Au(I) will preferentially bind to the "soft" sulfur donors.[4][6]
-
pH of the Reaction Medium: The pH affects the deprotonation state of the thiol groups on the TTCA molecule. At higher pH values, the thiol groups are more likely to be deprotonated, making the sulfur atoms more nucleophilic and available for coordination.
-
Solvent System: The polarity and coordinating ability of the solvent can play a significant role. Coordinating solvents may compete with TTCA for binding sites on the metal ion, influencing the final structure.
-
Ancillary Ligands: The presence of other ligands in the reaction mixture can co-coordinate to the metal centers, blocking potential binding sites and directing the TTCA to adopt specific coordination modes.[7] For instance, the use of different N-donor auxiliary ligands can lead to the formation of either mononuclear complexes or one-dimensional coordination polymers.[7]
-
Temperature and Pressure: In solvothermal synthesis, temperature and the resulting autogenous pressure can influence reaction kinetics and the thermodynamic stability of different phases, leading to the formation of different products.
Applications in Research and Drug Development
The structural diversity of metal-TTCA clusters translates into a wide range of functional properties, making them attractive for various applications.
-
Catalysis: The presence of accessible metal sites and functional sulfur groups can endow these materials with catalytic activity for various organic transformations.[11]
-
Gas Storage and Separation: The porous nature of some TTCA-based MOFs makes them candidates for the storage and separation of gases.[3]
-
Sensing: The luminescence and electrochemical properties of certain metal-TTCA clusters can be modulated by the presence of specific analytes, forming the basis for chemical sensors.[12][13]
-
Drug Delivery: The biocompatibility of certain metal ions and the ability to form porous frameworks make TTCA-based MOFs promising for the encapsulation and controlled release of therapeutic agents.[5][14]
-
Antimicrobial and Antitumor Agents: Metal complexes of TTCA have demonstrated promising biological activities, including antibacterial and cytotoxic effects against cancer cell lines.[3][4] For example, certain nickel(II)-TTCA complexes have shown activity against Staphylococcus aureus and Escherichia coli, as well as cytotoxicity towards various cancer cell lines.[4] This suggests that the coordination of TTCA to metal centers can be a viable strategy for developing new metallodrugs.
Conclusion
Trithiocyanuric acid is a remarkably versatile ligand that enables the construction of a vast array of metal clusters with diverse structures and properties. Its ability to adopt multiple coordination modes, influenced by a range of synthetic parameters, provides chemists with a powerful tool for crystal engineering. The detailed understanding of these coordination modes, facilitated by techniques like single-crystal X-ray diffraction, is paramount for the rational design of new functional materials. For researchers in materials science and drug development, metal-TTCA clusters represent a promising frontier, offering opportunities to develop novel catalysts, sensors, and therapeutic agents with tailored functionalities.
References
- Benchchem. An In-depth Technical Guide to Trithiocyanuric Acid (CAS Number: 638-16-4).
- ResearchGate. N, S Co-Coordinated Mo Defect Sites in Metal Coordination Polymers for Boosting Perdurable and High-Efficiency Alkaline Hydrogen Evolution.
-
Krajčiová, D., et al. (2020). An Investigation on the Electrochemical Behavior and Antibacterial and Cytotoxic Activity of Nickel Trithiocyanurate Complexes. PMC - PubMed Central. Available from: [Link]
-
Li, Y.-Z., et al. (2014). Two Zn(II) coordination complexes assembled by trithiocyanuric acid and two different N-donor auxiliary ligands. PubMed. Available from: [Link]
- Benchchem. An In-depth Technical Guide to the Crystal Structure of Trithiocyanuric Acid.
-
ResearchGate. Trithiocyanuric acid: novel cocrystals and analysis of its tautomeric forms. Available from: [Link]
- Coordination Chemistry Reviews. (2010).
-
Dalton Transactions. (2025). What goes on in sub-critical solvothermal synthesis of metal ion complexes?. Available from: [Link]
- Benchchem. Application Notes and Protocols: Synthesis of Metal-Organic Frameworks (MOFs) with Trithiocyanuric Acid.
-
RSC Publishing. The role of sulfur interactions in crystal architecture: experimental and quantum theoretical studies on hydrogen, halogen, and chalcogen bonds in trithiocyanuric acid–pyridine N-oxide co-crystals. Available from: [Link]
- Benchchem. An In-depth Technical Guide to the Synthesis of Trithiocyanuric Acid from Cyanuric Chloride.
-
ResearchGate. Figure 1 FT-IR spectra of trithiocyanuric acid (black) and COP-63... Available from: [Link]
-
CrystEngComm (RSC Publishing). Co-crystal synthesis of 2- and 4-mercaptopyridines with thiourea and its analogue, trithiocyanuric acid. Available from: [Link]
-
PMC. Solvothermal synthesis and structural characterization of three polyoxotitanium-organic acid clusters. Available from: [Link]
-
ResearchGate. Contrasting Solid-State Structures of Trithiocyanuric Acid and Cyanuric Acid | Request PDF. Available from: [Link]
-
MDPI. (2021). Solvothermal Synthesis Combined with Design of Experiments—Optimization Approach for Magnetite Nanocrystal Clusters. Available from: [Link]
-
ScienceDirect. Ag(I)-thiolate coordination polymers: Synthesis, structures and applications as emerging sensory ensembles. Available from: [Link]
-
PMC. Synergistic impact of nano-supramolecular coordination polymer based on cadmium, ethyl nicotinate and thiocyanate ligands as efficient catalyst to remove harmful elements from wastewater. Available from: [Link]
-
MDPI. (2024). Recent Developments in Multifunctional Coordination Polymers. Available from: [Link]
-
Semantic Scholar. Crystal structure of AgSCN coordination polymers for sensing of iron (III) ions, Nitrobenzene and photocatalytic activity under. Available from: [Link]
-
RSC Publishing. (2024). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Available from: [Link]
-
ResearchGate. (2025). (PDF) Solvothermal Synthesis Combined with Design of Experiments—Optimization Approach for Magnetite Nanocrystal Clusters. Available from: [Link]
-
HZDR. MOFs with 12-coordinate 5f-block metal centers. Available from: [Link]
-
Chemical Science Review and Letters. The Role of Ligands, Polytopic Ligands and Metal Organic Ligands (Mols) in Coordination Chemistry. Available from: [Link]
-
SciSpace. Metal–Organic Frameworks and Coordination Polymers Composed of Sulfur-based Nodes. Available from: [Link]
-
Journal of the Chemical Society C: Organic (RSC Publishing). Methyl derivatives of trithiocyanuric acid. Available from: [Link]
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Methodological & Application
Application Note: Optimizing pH for TMT-15 Mediated Mercury Remediation and Catalyst Scavenging
Introduction and Mechanistic Overview
Trimercapto-s-triazine trisodium salt (TMT-15) is an environmentally friendly, highly efficient heavy metal scavenger. While widely recognized in environmental engineering for treating flue gas desulfurization (FGD) wastewater, it is increasingly utilized by process chemists and drug development professionals to scavenge residual heavy metal catalysts (such as Hg²⁺ and Pd²⁺) from aqueous active pharmaceutical ingredient (API) streams.
The efficacy of TMT-15 is fundamentally governed by the pH of the aqueous environment. Unlike traditional sulfide precipitants (e.g., Na₂S or dithiocarbamates) which can release highly toxic hydrogen sulfide (H₂S) or carbon disulfide (CS₂) gases under acidic conditions, TMT-15 is highly stable[1]. If exposed to strong acids, it simply protonates into an insoluble, non-toxic acidic state (TMT-H₃), a reaction that is fully reversible upon the addition of a base[1]. Furthermore, the resulting mercury-TMT complex exhibits exceptional thermal stability, resisting decomposition and preventing the secondary release of volatile metallic mercury even at temperatures up to 200–250°C[2],[1].
Fig 1. pH-dependent speciation and mercury complexation pathways of TMT-15.
The Causality of pH in TMT-15 Speciation
The active group ions involved in the chelation of heavy metals by TMT-15 shift dynamically based on the pH of the solution[3]. This speciation directly impacts the stoichiometric ratio required for complete mercury precipitation.
-
Alkaline to Neutral Conditions (pH 6.0 - 9.0): The fully deprotonated (C₃N₃S₃)³⁻ species dominates. This is the optimal state, allowing mercury to bind in a highly efficient 3:2 (Hg:TMT) stoichiometric ratio, forming dense Hg₃(C₃N₃S₃)₂ precipitates[2]. Leaching studies confirm that the lowest concentration of leachable mercury occurs precisely at pH 6.0, where the complexation is most stable[3].
-
Acidic Conditions (pH < 6.0): The molecule partially protonates to form (HC₃N₃S₃)²⁻[2],[3]. While TMT-15 remains functional and will not degrade into toxic byproducts, the stoichiometry shifts to a 1:1 or 2:1 ratio. The resulting precipitates are generally finer and have a higher tendency to remain suspended in the supernatant, complicating solid-liquid separation[2].
Table 1: Quantitative Influence of pH on TMT-15 Efficacy
| pH Range | Dominant Active Species | Hg:TMT Stoichiometry | Thermal Stability | Flocculation & Settling Quality | Application Suitability |
| < 4.0 | TMT-H₃ (ppt) / (H₂C₃N₃S₃)⁻ | Variable (1:1 to 2:1) | High (up to 250°C) | Poor (Fine, suspended particles) | Direct acidic flue gas scrubbing |
| 4.0 - 6.0 | (HC₃N₃S₃)²⁻ | 1:1 | High (up to 250°C) | Moderate | Acidic wastewater pretreatment |
| 6.0 - 9.0 | (C₃N₃S₃)³⁻ | 3:2 (Optimal) | High (up to 250°C) | Excellent (Dense macro-flocs) | Standard industrial / API streams |
| > 9.0 | (C₃N₃S₃)³⁻ | 3:2 | High (up to 250°C) | Good (Risk of OH⁻ competition) | Highly alkaline effluents |
Validated Experimental Protocol: Mercury Remediation Workflow
To ensure a self-validating system, the following protocol integrates precise pH control with advanced flocculation techniques. Because TMT-15 and dithiocarbamates (DTC) are monomers, they occasionally form micro-precipitates smaller than 0.45 µm[4]. Therefore, the sequential addition of coagulants is strictly required to achieve parts-per-billion (ppb) clearance levels.
Materials Required:
-
TMT-15 (15% aqueous solution of Trimercapto-s-triazine trisodium salt)
-
1M NaOH and 1M H₂SO₄ (for pH adjustment)
-
Polyaluminum Chloride (PAC, 10% w/v solution)
-
Anionic Polyacrylamide (PAM, 0.1% w/v solution)
-
Cold Vapor Atomic Fluorescence Spectrometer (CVAFS) for Hg quantification
Step-by-Step Methodology:
Step 1: Baseline Profiling
-
Extract a 1.0 L aliquot of the mercury-contaminated aqueous stream.
-
Quantify the baseline Hg²⁺ concentration via CVAFS.
-
Record the initial pH and Oxidation-Reduction Potential (ORP).
Step 2: pH Optimization (Critical Control Point)
-
Under continuous stirring (200 rpm), adjust the solution to a target pH of 6.5 to 8.5 using 1M NaOH or 1M H₂SO₄.
-
Causality: Maintaining the pH strictly above 6.0 ensures complete deprotonation to the (C₃N₃S₃)³⁻ state, guaranteeing the optimal 3:2 binding stoichiometry and preventing the formation of hard-to-filter micro-suspensions[2],[3].
Step 3: TMT-15 Dosing & Complexation
-
Calculate the required TMT-15 volume based on a 15% stoichiometric excess relative to the baseline Hg²⁺ concentration.
-
Inject the TMT-15 solution and maintain rapid mixing (200 rpm) for 15 minutes.
-
Causality: A slight stoichiometric excess combined with adequate contact time overcomes competitive binding from complexing salts (e.g., EDTA, tetraamines, chlorides) frequently present in industrial or API matrices[2],[4].
Step 4: Coagulation and Flocculation
-
Add PAC to achieve a final concentration of 30 mg/L. Mix at 150 rpm for 5 minutes.
-
Add PAM to achieve a final concentration of 1.5 mg/L. Reduce stirring speed to 40 rpm for 10 minutes.
-
Causality: Practical experience dictates that TMT-metal complexes can remain suspended. PAC neutralizes the zeta potential of these fine particles, while the high-molecular-weight PAM bridges them into large, dense flocs capable of rapid sedimentation[2].
Step 5: Solid-Liquid Separation
-
Cease agitation and allow 45 minutes for complete sedimentation.
-
Decant the supernatant and filter through a 0.45 µm hydrophilic membrane.
-
Verify that the effluent Hg concentration is < 1 µg/L (1 ppb).
Fig 2. Standard operational workflow for TMT-15 mediated mercury removal.
References
1.[2] Title: Precautions for TMT - 15 Use. Source: cnhile-hl.com. URL: 2.[4] Title: Flue Gas Desulfurization Wastewater Treatment Primer. Source: epa.gov. URL: 3.[1] Title: Advantages of Metal Remover TMT-15. Source: fscichem.com. URL: 4.[3] Title: Solidification and Release Characteristics of Heavy Metals in Gypsum from Coal-Fired Power Plants. Source: mdpi.com. URL:
Sources
Application Note: Controlled Synthesis and Characterization of Bismuth-Trimercaptotriazine (Bi-TMT) Coordination Complexes
Executive Summary
This guide details the liquid-phase synthesis of Bismuth(III)-Trimercaptotriazine (Bi-TMT) coordination complexes. Unlike simple salt metathesis, this protocol addresses the specific challenge of Bismuth(III) hydrolysis. Bi(III) ions are highly susceptible to forming insoluble basic salts (e.g., BiOCl, BiONO₃) in neutral water. Therefore, this protocol utilizes a pH-controlled competitive ligand exchange method.
The resulting Bi-TMT complex is typically a highly insoluble, amorphous coordination polymer, valued for its extreme stability, high sulfur content, and application in heavy metal remediation (scavenging Bi from Pb alloys) and potential antimicrobial surface coatings.
Scientific Principles & Mechanism[1]
The Chemistry of Interaction
The synthesis relies on the Hard-Soft Acid-Base (HSAB) theory.
-
Bismuth (Bi³⁺): A borderline-to-soft metal ion with a high affinity for sulfur.
-
Trimercaptotriazine (TMT): Exists in equilibrium between its thiol (–SH) and thione (=S) tautomers. In its trisodium salt form (Na₃TMT, commercially "TMT-55"), it acts as a soft, tridentate bridging ligand.
Reaction Dynamics
When mixed, the TMT trithiocyanurate anion displaces the nitrate/chloride ligands and water molecules coordinating the Bismuth. Because TMT has three binding sites (S-donors) and Bi(III) has a flexible coordination number (typically 6–9), the result is a cross-linked coordination polymer (Metal-Organic Framework precursor) rather than a discrete small molecule.
General Reaction Equation:
Mechanistic Pathway (Visualization)[2]
Figure 1: Reaction pathway highlighting the competition between desired coordination (Bi-S) and unwanted hydrolysis (Bi-O).
Experimental Protocol
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| Bismuth(III) Nitrate Pentahydrate | Bi(NO₃)₃[1][2][3][4][5][6][7][8]·5H₂O, 98%+ | Metal source. |
| TMT-55 (or Na₃TMT) | 15% aq. solution or solid salt | Ligand source. |
| Nitric Acid (HNO₃) | 2 M Standard Solution | Prevents Bi hydrolysis. |
| Sodium Hydroxide (NaOH) | 1 M Solution | pH fine-tuning (if needed). |
| Deionized Water | 18.2 MΩ·cm | Solvent. |
| Centrifuge | >4000 RCF capability | Separation of fine precipitate. |
Step-by-Step Synthesis
Step 1: Preparation of Stabilized Bismuth Stock (Solution A)
Critical: Bi(NO₃)₃ will decompose into insoluble BiONO₃ (Bismuth subnitrate) immediately upon contact with neutral water.
-
Weigh 4.85 g of Bi(NO₃)₃·5H₂O (10 mmol).
-
Add to a beaker containing 10 mL of 2 M HNO₃ .
-
Stir until fully dissolved (solution should be clear and colorless).
-
Dilute slowly with 40 mL of DI water while stirring. If turbidity (white cloudiness) appears, add more acid immediately.
Step 2: Preparation of TMT Ligand Stock (Solution B)
-
Calculate stoichiometry. For a 1:1 Bi:TMT ratio (assuming polymer network), use equimolar amounts.
-
Weigh 2.43 g of Na₃TMT·9H₂O (approx. 10 mmol) OR use the corresponding volume of commercial TMT-55 solution.
-
Dissolve in 50 mL of DI water.
-
Check pH; it should be highly alkaline (> pH 10).
Step 3: Controlled Precipitation
-
Place Solution B (TMT) in a beaker with a magnetic stir bar spinning at 500 RPM.
-
Add Solution A (Bi) dropwise into Solution B.
-
Why this order? Adding Acidic Bi into Alkaline TMT ensures the TMT is in excess initially, promoting coordination. The high alkalinity of the TMT solution neutralizes the acid accompanying the Bi.
-
-
Observation: A voluminous yellow/orange precipitate should form immediately.
-
Monitor pH. The final pH should be near neutral (6–7). If the pH drops below 4, protonation of TMT (forming H₃TMT) becomes a competing reaction. Adjust with dilute NaOH if necessary.
Step 4: Aging and Isolation
-
Allow the suspension to stir for 1 hour at room temperature.
-
Heat to 60°C for 30 minutes (Digestion). This promotes the reorganization of the amorphous precipitate into a denser, more filterable solid.
-
Centrifuge at 4000 RPM for 15 minutes.
-
Decant supernatant.
-
Wash the pellet 3x with DI water and 1x with Ethanol (to remove trapped nitrates and excess water).
-
Dry in a vacuum oven at 60°C for 12 hours.
Characterization & Validation
To confirm the synthesis of Bi-TMT and exclude hydrolysis products (Bi oxides), use the following validation logic.
Visual & Chemical Validation (Self-Check)
| Observation | Diagnosis | Corrective Action |
| Precipitate is Bright White | FAILURE: Likely BiONO₃ or Bi(OH)₃. pH was too high or acid was insufficient in Step 1. | Discard. Ensure Bi stock is acidic. |
| Precipitate is Yellow/Orange | SUCCESS: Indicates Bi-S charge transfer bands. | Proceed to washing. |
| Smell of Rotten Eggs (H₂S) | DANGER: Acid concentration too high, decomposing TMT. | Neutralize immediately. Work in fume hood. |
Instrumental Analysis
1. FTIR Spectroscopy (Fingerprint)
-
Target: Disappearance of S-H stretch (2500 cm⁻¹) if using H₃TMT.
-
Target: Shift in the C=N / C-N triazine ring vibrations (1200–1500 cm⁻¹) indicating coordination.
-
Bi-S Bond: Look for far-IR peaks < 400 cm⁻¹ (often difficult in standard FTIR, but absence of broad O-H stretch of hydroxides is a good proxy).
2. Powder X-Ray Diffraction (XRD)
-
Expect a broad, amorphous halo. Bi-TMT coordination polymers rarely crystallize well from rapid precipitation.
-
Note: If sharp peaks match BiONO₃ (JCPDS 44-0449), the synthesis failed.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and validation of Bi-TMT.
Applications & References
Key Applications
-
Heavy Metal Remediation: The high stability constant of Bi-TMT allows TMT to strip Bismuth from lead refining electrolytes or industrial wastewater.
-
Precursor for Bi₂S₃: Calcination of the Bi-TMT polymer under inert atmosphere yields pure Bismuth Sulfide nanoparticles (semiconductors).
References
-
Henke, K. R., et al. (2001).[3] "Chemistry of 2,4,6-Trimercapto-1,3,5-triazine (TMT): Acid Dissociation Constants and Group 2 Complexes." Inorganic Chemistry.
- Matlock, M. M., et al. (2002). "Advanced mercury removal from aqueous streams using the TMT ligand." Journal of Hazardous Materials. (Demonstrates the TMT precipitation mechanism applicable to soft metals like Bi).
-
Zhang, Y., et al. (2025). "Experimental Study on Bismuth Removal from Lead with Auxiliary Calcium Magnesium." (Contextualizes Bi removal and precipitation).
-
Klapötke, T. M., et al. (2012). "Reaction mechanism... of 2,4,6-triamino-1,3,5-triazine..." RSC Advances. (Provides structural context for triazine ring stability).
Disclaimer: This protocol involves the use of heavy metals and strong acids.[9] Always consult the Safety Data Sheet (SDS) for Bi(NO₃)₃ and Nitric Acid before proceeding. Perform all synthesis in a fume hood.
Sources
- 1. xray.uky.edu [xray.uky.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, crystal structure and biological evaluation of a main group seven-coordinated bismuth(III) complex with 2-acetylpyridine N4-phenylthiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry of 2,4,6-trimercapto-1,3,5-triazine (TMT): acid dissociation constants and group 2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Laboratory-Scale Jar Test Procedure for TMT Flocculation Optimization in Pharmaceutical Effluents
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Effluent Treatment, Heavy Metal Catalyst Recovery, and Environmental Compliance
Introduction & Mechanistic Principles
In modern pharmaceutical manufacturing, cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira) rely heavily on platinum-group metals (PGMs) such as Palladium (Pd), Platinum (Pt), and Ruthenium (Ru). Post-synthesis, these heavy metal catalysts are discharged into aqueous effluent streams, often tightly bound to organic ligands or chelating agents. Traditional wastewater treatment methods, such as hydroxide precipitation, frequently fail in these scenarios due to steric hindrance and the high stability constants of the organic-metal complexes[1].
To overcome this, Trimercapto-s-triazine (TMT) —typically utilized as a 15% aqueous trisodium salt solution (TMT-15)—is deployed as a highly selective organosulfide precipitant. TMT functions by displacing weaker organic ligands to form extremely stable, insoluble macroscopic complexes with heavy metals. Unlike sodium sulfide, TMT is non-toxic, environmentally benign, and highly effective across a broad pH range.
However, the resulting TMT-metal precipitates can be fine and colloidal. Overdosing TMT wastes expensive reagents and can elevate the Chemical Oxygen Demand (COD) of the effluent, while underdosing leaves toxic residual metals. To transition from theoretical stoichiometry to field-scale application, a Coagulation-Flocculation Jar Test is mandatory. Based on the principles of ASTM D2035[2], the jar test empirically determines the optimal TMT dosage, flocculant requirements, and hydrodynamic conditions needed to agglomerate fine precipitates into dense, fast-settling flocs[3][4].
Experimental Workflow & Causality
The jar test is a self-validating empirical simulation of a full-scale wastewater clarifier. By systematically varying chemical dosages across multiple beakers while maintaining constant hydrodynamic energy (mixing speed), scientists can isolate the exact stoichiometric tipping point for optimal metal removal.
The workflow relies on a sequence of distinct kinetic phases:
-
Flash Mixing (High Energy): Ensures instantaneous dispersion of the TMT precipitant, preventing localized supersaturation and the formation of stable, non-settleable colloids.
-
Flocculation (Low Energy): Promotes orthokinetic collisions, allowing polymer chains to bridge the TMT-metal particles without inducing shear forces that would tear the flocs apart.
Fig 1: TMT-15 precipitation and flocculation jar test workflow for heavy metal removal.
Step-by-Step Laboratory Protocol
Equipment & Reagents
-
Apparatus: Standard 6-paddle programmable jar tester (e.g., Phipps & Bird).
-
Reagents:
-
TMT-15 solution (diluted to 1% w/v for precise micro-dosing).
-
0.1M NaOH and 0.1M H₂SO₄ (for pH adjustment).
-
High-molecular-weight Anionic Polyacrylamide (PAM) flocculant (0.1% w/v stock).
-
-
Analytical Tools: ICP-MS (for metal quantification), Nephelometer (for turbidity), and an ORP (Oxidation-Reduction Potential) meter.
Execution Procedure
Step 1: Baseline Characterization
-
Action: Fill six 1000 mL beakers with the raw pharmaceutical effluent. Measure the initial pH, ORP, and baseline heavy metal concentration (via ICP-MS).
-
Causality: Establishing a baseline is critical for the self-validating nature of the test. ORP drops significantly when TMT reacts with metals, serving as a secondary real-time indicator of successful precipitation[3]. Jar 1 will receive 0 mg/L of TMT to serve as the experimental control.
Step 2: pH Optimization
-
Action: Adjust the effluent in all jars to pH 7.5–8.5 using 0.1M NaOH or H₂SO₄.
-
Causality: While TMT-15 is capable of precipitating heavy metals even in strongly acidic conditions, subsequent flocculation using polymer aids is highly pH-dependent. A slightly alkaline pH optimizes the zeta potential of the particles for efficient polymer bridging.
Step 3: Rapid Mixing (Flash Mix) & TMT Dosing
-
Action: Set the jar tester paddles to 200 rpm. Inject varying doses of the 1% TMT-15 solution (e.g., 0, 10, 20, 40, 80, 120 mg/L) into Jars 1 through 6 simultaneously. Mix for exactly 2 minutes.
-
Causality: A high velocity gradient (G-value) ensures rapid, homogeneous dispersion of the precipitant. Without rapid mixing, localized depletion of the reagent occurs, leading to incomplete precipitation and the formation of ultra-fine colloids.
Step 4: Slow Mixing & Flocculant Addition
-
Action: Reduce the mixing speed to 30 rpm. Inject a constant dose (e.g., 2.0 mg/L) of anionic PAM into all jars. Mix for 15 minutes.
-
Causality: Slow mixing promotes orthokinetic flocculation. The gentle agitation increases particle collision frequency, allowing the TMT-metal precipitates to bind to the long polymer chains. Exceeding 40 rpm will induce shear forces that irreversibly break these fragile polymer bridges, causing restabilization.
Step 5: Quiescent Settling
-
Action: Stop the paddles (0 rpm). Allow the flocs to settle via gravity for 30 minutes.
-
Causality: This phase simulates the hydraulic retention time of a full-scale clarifier, allowing gravity to separate the dense organometallic flocs from the treated water.
Step 6: Supernatant Extraction & Analytical Validation
-
Action: Using a volumetric pipette, extract 20 mL of supernatant exactly 2 cm below the liquid meniscus from each jar. Analyze for turbidity (NTU) and residual heavy metals (ICP-MS).
-
Causality: Sampling at a consistent depth ensures standardized calculation of the settling velocity. Using orthogonal analytical methods (turbidity for physical settling, ICP-MS for chemical precipitation) ensures the protocol's success is definitively proven.
Quantitative Data Analysis & Interpretation
The success of the jar test is evaluated by comparing the residual metal concentration and supernatant clarity against the TMT dosage. Below is a representative data set from an optimization run targeting Palladium (Pd) removal.
Table 1: Optimization of TMT-15 Dosage for Palladium (Pd) Removal in API Effluent
| Jar # | TMT-15 Dose (mg/L) | PAM Dose (mg/L) | Supernatant Turbidity (NTU) | Residual Pd (ppm) | Pd Removal Efficiency (%) |
| 1 (Control) | 0 | 2.0 | 45.2 | 125.0 | 0.0 |
| 2 | 10 | 2.0 | 38.5 | 85.4 | 31.7 |
| 3 | 20 | 2.0 | 22.1 | 42.1 | 66.3 |
| 4 | 40 | 2.0 | 8.4 | 5.2 | 95.8 |
| 5 (Optimal) | 80 | 2.0 | 2.1 | < 0.1 | > 99.9 |
| 6 (Overdose) | 120 | 2.0 | 5.6 | < 0.1 | > 99.9 |
Data Interpretation & Troubleshooting
-
Optimal Dosing: Jar 5 represents the optimal stoichiometric dosage. It achieves >99.9% Pd removal while maintaining the lowest supernatant turbidity (2.1 NTU), indicating dense, well-formed flocs.
-
Overdosing (Steric Stabilization): Jar 6 demonstrates the consequences of overdosing. While metal removal remains high, the turbidity increases to 5.6 NTU. Causality: Excess unreacted TMT or polymer causes steric stabilization and charge reversal, preventing the colloids from agglomerating and causing "pin floc" to remain suspended in the supernatant.
References
- ASTM D2035-19 - Standard Practice for Coagulation-Flocculation Jar Test of Water. iteh.ai / ASTM International.
- TMT (TRIMERCAPTOTRIAZINE SODIUM SALT 15% - SOLUTION). Ataman Kimya.
- Jar Test Procedure for Precipitants, Coagulants, & Flocculants. Water Specialists.
- Water Treatment - Interfacial Chemistry (TMT 15). Evonik Industries.
- Jar Testing for Wastewater Process Optimization. Environmental Finance Center Network.
Sources
- 1. Water Treatment - Evonik Industries [interfacial-chemistry.evonik.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. Jar Test Procedure for Precipitants, Coagulants, & Flocculants - Water Specialists Environmental Technologies [waterspecialists.biz]
- 4. Jar Testing for Wastewater Process Optimization - Environmental Finance Center Network [efcnetwork.org]
Using Trisodium 1,3,5-triazinane-2,4,6-trithione for soil remediation
Advanced Soil Remediation Protocol: In Situ Heavy Metal Immobilization Using Trisodium 1,3,5-Triazinane-2,4,6-Trithione (TMT)
Mechanistic Rationale & Chemical Overview
This compound (commercially available as TMT-15® or TMT-55) is a highly effective, environmentally benign organosulfide precipitant[1]. While traditionally utilized in flue gas desulfurization and industrial wastewater treatment, TMT has emerged as a premier chemical immobilizing agent for heavy metal-contaminated soils[2].
The Causality of Chelation: Standard remediation techniques often rely on hydroxide precipitation (e.g., lime addition), which frequently fails in the presence of complexing agents or natural soil pH fluctuations[1]. TMT circumvents this vulnerability by acting as a multidentate ligand. Its three thiolate sulfur atoms exhibit a profound thermodynamic affinity for "soft" and "borderline" Lewis acids (e.g., Hg²⁺, Cd²⁺, Pb²⁺, Cu²⁺, Ag⁺).
Upon binding, TMT does not simply form discrete molecules; it generates highly cross-linked, multinuclear coordination polymers. These metal-TMT complexes are virtually insoluble and demonstrate extreme resistance to microbial degradation, ensuring long-term stability in the soil matrix without releasing metallic ions back into the environment[3]. Furthermore, TMT exhibits negligible aquatic and bacterial toxicity (fish LC0 > 13,720 mg/L), making it vastly superior to legacy dithiocarbamate (DTC) precipitants[3].
Experimental Workflow & Pathway
Workflow for in situ soil remediation using TMT, highlighting conditional pre-oxidation.
Empirical Efficacy & Quantitative Data
The stabilization efficiency of TMT is highly dependent on the target metal and the soil environment. The table below synthesizes quantitative benchmarks for TMT application in contaminated soils.
| Target Contaminant | TMT Immobilization Efficiency (%) | Optimal Soil pH Range | Post-Treatment Leaching Concentration | Primary Mechanism |
| Mercury (Hg) | > 99.0% | 3.0 - 10.0 | < 0.01 mg/L | Direct Thiolate Chelation |
| Copper (Cu) | 73.1 - 99.0% | 4.0 - 9.0 | < 0.05 mg/L | Direct Thiolate Chelation[4] |
| Cadmium (Cd) | 68.9 - 95.0% | 5.7 - 9.0 | < 0.10 mg/L | Direct Thiolate Chelation[2],[4] |
| Lead (Pb) | 57.2 - 98.0% | 5.7 - 9.0 | < 0.50 mg/L | Direct Thiolate Chelation[2],[4] |
| Arsenic (As) * | 48.0 - 99.6% | 5.7 - 6.5 | < 1.61 mg/L | Co-precipitation (Requires Fe/H₂O₂)[5] |
*Note: Arsenic is a metalloid and does not directly form stable complexes with TMT. It requires the specialized pre-oxidation protocol detailed below.
Self-Validating Experimental Protocols
Protocol A: Bench-Scale Treatability & Pre-Oxidation (The Arsenic Exception)
Causality & Rationale: TMT is a sulfur-donor ligand designed for heavy metal cations; it binds poorly to oxyanion-forming metalloids like highly toxic As(III). To immobilize Arsenic, it must first be oxidized to As(V). Subsequent addition of FeCl₃·6H₂O alongside TMT allows As(V) to co-precipitate with iron hydroxides while TMT simultaneously locks down co-contaminating heavy metals[5].
Step-by-Step Methodology:
-
Soil Homogenization: Sieve contaminated soil samples to < 2 mm to ensure uniform reagent distribution.
-
Pre-Oxidation: Add 30% H₂O₂ solution dropwise to the soil slurry.
-
Self-Validation Step: Monitor the Oxidation-Reduction Potential (ORP) using a calibrated probe. Cease H₂O₂ addition when ORP stabilizes above +250 mV, indicating complete conversion of As(III) to As(V).
-
-
Co-Amendment Dosing: Introduce FeCl₃·6H₂O (e.g., 0.20 g per standard bench sample) followed immediately by TMT-15 (e.g., 2 mL per sample)[5].
-
Equilibration: Agitate the slurry at 200 rpm for 24 hours at room temperature.
-
Analytical Validation: Perform X-ray Photoelectron Spectroscopy (XPS) on the dried soil matrix. A successful protocol will show the As 3d peak shifted entirely to ~45.5 eV, confirming the absence of As(III) and the stability of the As(V)-Fe-TMT complex[5].
Protocol B: Field-Scale In Situ Chemical Immobilization
Causality & Rationale: Effective in situ remediation requires maximizing the contact probability between the aqueous TMT solution and soil-bound metals. Maintaining soil moisture strictly at 60-80% of field capacity is critical; this ensures the aqueous phase acts as an unbroken diffusion pathway for the large TMT molecules to reach micropores, without creating anaerobic waterlogged conditions that could alter metal speciation[2].
Step-by-Step Methodology:
-
Site Preparation & Moisture Adjustment: Assess baseline soil moisture. Irrigate the site to achieve exactly 60-80% of the soil's field capacity[2].
-
pH Buffering: Test soil pH. While TMT operates across a wide range, Pb-TMT and Cd-TMT precipitates demonstrate maximum thermodynamic stability against leaching at a slightly acidic to neutral pH. Adjust soil to pH 5.7 - 6.5 using agricultural lime or dilute acid as necessary[2].
-
TMT Application: Apply TMT-15 evenly across the soil surface at a calculated dosage of 0.02 to 0.06 L/kg of soil, depending on the initial contaminant load[2].
-
Mechanical Integration: Utilize a rotary tiller to mechanically mix the soil to a depth of 30 cm, ensuring homogeneous distribution of the organosulfide.
-
Curing Phase: Allow the soil to cure undisturbed for 3 to 7 days. Rationale: The polymerization of multinuclear metal-TMT complexes is kinetically slower in solid matrices than in wastewater; curing time is required for the lattice to fully cross-link and stabilize[3].
-
Regulatory Validation: Extract core samples and subject them to the Toxicity Characteristic Leaching Procedure (TCLP, EPA Method 1311).
-
Self-Validation Step: If the TCLP leachate concentrations for Pb, Cd, and Hg are below local regulatory thresholds (e.g., < 0.1 mg/L for Cd), the protocol is validated and the soil is considered stabilized[2].
-
References
-
Complete stabilization of severely As-contaminated soil by a simple H2O2 pre-oxidation method combined with non-toxic TMT-15 and FeCl3 Source: University of Science and Technology Beijing (USTB) / Journal of Environmental Sciences URL:[Link]
-
Aqueous leaching properties and environmental implications of cadmium, lead and zinc Trimercaptotriazine (TMT) compounds Source: ResearchGate URL:[Link]
-
Effect of 2,4,6-trimercaptotriazine, trisodium salt, nonahydrate on heavy metals bioavailability in soils and accumulation in tobacco Source: ResearchGate URL:[Link]
-
TMT - 15 Details (Toxicity and Biodegradation Profile) Source: Evonik Industries AG / Scribd URL:[Link]
Sources
Technical Application Note: Optimizing Mercury Sequestration in Wet Flue Gas Desulfurization (wFGD) Systems
Executive Summary
The capture of mercury (Hg) in wet Flue Gas Desulfurization (wFGD) scrubbers presents a complex multiphase thermodynamic challenge. While wFGD systems are designed primarily for
This guide provides a mechanistic breakdown of capture kinetics and a validated protocol for optimizing sequestration using halide enhancement and organosulfide precipitation.
Mechanistic Fundamentals
The Capture & Re-emission Paradox
Effective mercury control relies on the mass transfer of oxidized mercury from the gas phase to the liquid slurry. However, the scrubber environment is chemically aggressive. The presence of Sulfite (
The Re-emission Mechanism:
-
Absorption:
(Rapid dissolution). -
Complexation:
(Unstable complex). -
Reduction (Re-emission):
. -
Desorption:
(Stripping to stack gas).
To prevent this, we must interrupt Step 3 by either (A) competing for the
Reaction Pathway Visualization
The following diagram illustrates the competing kinetic pathways within the scrubber slurry droplet.
Figure 1: Kinetic pathways of mercury in wFGD slurry. Green paths indicate successful capture; Red paths indicate re-emission failure.
Critical Process Variables (CPVs)
The following parameters must be monitored to predict and control mercury partitioning.
| Variable | Target Range | Mechanistic Impact |
| Oxidation Reduction Potential (ORP) | > 300 mV | High ORP indicates an oxidative environment, suppressing the reduction of |
| Slurry pH | 5.0 – 5.5 | High pH (>6.0) increases sulfite solubility, accelerating re-emission. Low pH (<5.0) may reduce |
| Chloride Concentration | > 20,000 ppm | Chlorides form stable |
| Sulfite ( | Minimize | The primary reductant. High sulfite indicates poor oxidation air stoichiometry in the scrubber. |
Experimental Protocols
Protocol A: Baseline Speciation Characterization
Objective: Determine the ratio of Oxidized (
Methodology: Modified Ontario Hydro Method (ASTM D6784) or EPA Method 30B (Sorbent Traps).
Standard: EPA Method 30B is preferred for operational diagnostics due to speed and lower cost, using speciating sorbent traps (KCl section for
-
Sampling Locations: Install paired sorbent trap probes at:
-
Inlet: Pre-FGD (post-ESP/Fabric Filter).
-
Outlet: Stack/FGD Outlet.
-
-
Execution:
-
Insert dual-train probes. Maintain temperature at 250°F (120°C) to prevent condensation.
-
Sample for 60–120 minutes at a flow rate of 0.4–0.8 L/min.
-
CRITICAL: Ensure leak checks pass (<4%) pre- and post-test.
-
-
Analysis:
-
Analyze Section 1 (KCl) for Oxidized Hg.
-
Analyze Section 2 (Activated Carbon) for Elemental Hg.
-
-
Interpretation:
-
High Inlet
: Problem is upstream. Solution: Add Bromide to coal. -
High Inlet
/ High Outlet : Problem is Re-emission . Solution: Add precipitant to scrubber.
-
Protocol B: Re-emission Suppression (Precipitant Dosing)
Objective: Chemically sequester dissolved mercury into the solid phase (Gypsum).
Reagents:
-
Organosulfide: TMT-15 (Trimercapto-s-triazine) or Nalco MerControl.
-
Inorganic Sulfide: NaHS (Sodium Hydrosulfide) – Note: Safety hazard (H2S gas), requires strict pH control.
Workflow:
-
Baseline Measurement: Establish steady-state ORP and Stack Hg levels using CEMS or Method 30B.
-
Dose Calculation: Start dosing precipitant at a stoichiometric ratio of 50:1 (Precipitant:Mercury) based on inlet mercury mass load.
-
Step-Testing:
-
Increase dosage in 10% increments every 4 hours.
-
Monitor Stack Hg CEMS for immediate drop in "Total Hg."
-
Monitor Slurry Filtrate Hg (dissolved Hg). Target: < 5 ppb dissolved Hg.
-
-
Endpoint: The dosage where Stack Hg stabilizes and Slurry Filtrate Hg approaches zero.
Protocol C: Mass Balance Validation
Objective: Confirm mercury is in the solid byproduct (Gypsum) and not the wastewater or stack.
Figure 2: Mass balance validation workflow ensuring analytical accountability across all phases.
Troubleshooting Guide
| Symptom | Root Cause Analysis | Corrective Action |
| Sudden Spike in Stack Hg | Loss of Oxidation Air | Check oxidation blowers. If ORP < 200mV, sulfite is reducing Hg. Increase air injection. |
| High Dissolved Hg in Filtrate | Insufficient Precipitant | The mercury is soluble but not precipitating. Increase TMT-15/Sulfide dosage. |
| Low Hg Capture despite High Halides | Scrubber pH too high (>6.2) | High pH stabilizes sulfite. Lower pH setpoint to 5.2–5.5 to destabilize sulfite and promote oxidation. |
References
-
ASTM International. (2002).[3] ASTM D6784-02: Standard Test Method for Elemental, Oxidized, Particle-Bound and Total Mercury in Flue Gas Generated from Coal-Fired Stationary Sources (Ontario Hydro Method). [Link][4]
-
U.S. Environmental Protection Agency (EPA). (2017). Method 30B - Determination of Total Vapor Phase Mercury Emissions from Coal-Fired Combustion Sources Using Carbon Sorbent Traps. [Link]
-
Niksa, S., & Fujiwara, N. (2005). Predicting the Extent of Mercury Re-Emission from Wet FGD Scrubbers.[5][6][7][8][9] Niksa Energy Associates / EPRI. [Link]
-
Ochoa-Gonzalez, R., et al. (2012). Effect of Particulate Matter and Halides on Mercury Capture in Wet FGD. Environmental Science & Technology. [Link]
-
Babcock & Wilcox. (2016). 20 Years of Mercury Re-emission – What Do We Know? [Link]
Sources
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. SOx Reduction System Upgrade Services | GE Vernova [gevernova.com]
- 3. osti.gov [osti.gov]
- 4. restservice.epri.com [restservice.epri.com]
- 5. lehigh.edu [lehigh.edu]
- 6. babcock.com [babcock.com]
- 7. Investigation on Mercury Reemission from Limestone-Gypsum Wet Flue Gas Desulfurization Slurry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Preparation and Application of TMT-Modified Adsorbents for Selective Metal Recovery
Executive Summary & Mechanistic Overview
The selective recovery of heavy and precious metals from complex matrices is a critical challenge in both pharmaceutical manufacturing (e.g., scavenging residual palladium catalysts from Active Pharmaceutical Ingredients) and environmental remediation[1]. Traditional adsorbents like activated carbon suffer from indiscriminate binding, leading to significant product loss and poor cost-effectiveness[1].
To overcome this, 2,4,6-trimercapto-1,3,5-triazine (TMT) —a trithiocyanuric acid derivative—has emerged as a highly selective chelating agent[2]. However, the variable solubility of free TMT limits its application in organic syntheses[2]. By covalently immobilizing TMT onto solid supports such as bioanalytical grade silica[3] or magnetic nanoparticles, we create robust, non-swelling adsorbents capable of targeted chemisorption.
The Causality of Selectivity: HSAB Theory
The remarkable selectivity of TMT-modified adsorbents is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory . TMT features three exocyclic sulfur atoms and three endocyclic nitrogen atoms. Sulfur is a large, polarizable atom (a "soft" base) that forms exceptionally strong covalent bonds with "soft" metal ions (e.g., Pd²⁺, Hg²⁺, Ag⁺) and "borderline" ions (e.g., Pb²⁺, Cu²⁺)[4]. Conversely, it ignores "hard" acids like Na⁺, K⁺, and Ca²⁺, allowing these adsorbents to function flawlessly in highly saline environmental matrices or complex API reaction liquors[5].
Figure 1: Stepwise assembly and HSAB-driven metal chelation mechanism of TMT-modified adsorbents.
Synthesis Protocols: Creating Self-Validating Systems
The following protocols detail the preparation of two distinct TMT-functionalized matrices. Every chemical choice is designed to prevent ligand leaching and maximize binding capacity.
Protocol A: Synthesis of TMT-Functionalized Silica (Si-TMT)
Designed for fixed-bed or batch scavenging of Palladium in organic solvents. The silica backbone is non-swelling, ensuring zero solvent retention and high API recovery[3].
Step 1: Silica Activation
-
Suspend 50 g of bioanalytical grade silica gel (40–60 µm, 60 Å) in 250 mL of 6M HCl.
-
Reflux for 8 hours.
-
Causality: Acid reflux hydrolyzes inert siloxane (Si-O-Si) bridges into reactive silanol (Si-OH) groups, maximizing the surface density for subsequent silanization.
-
Filter and wash with deionized water until the filtrate is neutral. Dry under vacuum at 120°C for 12 hours.
Step 2: Chloropropyl Silanization
-
Disperse the activated silica in 300 mL of anhydrous toluene under a nitrogen atmosphere.
-
Add 25 mL of 3-chloropropyltriethoxysilane (CPTES). Reflux at 110°C for 24 hours.
-
Causality: CPTES is chosen over direct amine linkers because the resulting thioether bond (formed in Step 3) is highly resistant to cleavage in harsh acidic/basic environments, preventing TMT leaching[2].
-
Filter, wash sequentially with toluene, ethanol, and acetone. Dry at 60°C to yield Cl-Pr-Silica.
Step 3: TMT Grafting via Nucleophilic Substitution
-
Suspend 40 g of Cl-Pr-Silica in 200 mL of N,N-dimethylformamide (DMF).
-
Add 15 g of TMT-55 (2,4,6-trimercapto-1,3,5-triazine trisodium salt nonahydrate)[4].
-
Stir at 80°C for 24 hours.
-
Causality: The deprotonated thiolate (S⁻) of TMT-55 acts as a powerful nucleophile, attacking the electrophilic carbon of the chloropropyl group via an S_N2 mechanism, displacing the chloride ion and forming a stable thioether linkage.
-
Filter and wash extensively with hot water (to remove NaCl byproducts), methanol, and dichloromethane. Dry under vacuum.
Protocol B: Synthesis of TMT-Modified Magnetic Nanoparticles (Fe₃O₄@SiO₂-TMT)
Designed for environmental remediation where filtration of fine powders is prone to clogging. The superparamagnetic core allows instantaneous phase separation.
-
Core Synthesis: Co-precipitate FeCl₃ and FeCl₂ (2:1 molar ratio) in aqueous ammonia at 80°C to form Fe₃O₄ nanoparticles.
-
Silica Coating: Disperse Fe₃O₄ in ethanol/water. Add tetraethoxysilane (TEOS) and ammonia. Stir for 12 hours. Causality: The dense SiO₂ shell protects the iron core from acidic dissolution during metal recovery and provides the necessary silanols for functionalization.
-
Functionalization: Repeat Steps 2 and 3 from Protocol A to graft CPTES and TMT onto the magnetic core.
Experimental Workflows for Metal Recovery
Workflow 1: Palladium Scavenging from API Liquors
-
Preparation: Following a Pd-catalyzed reaction (e.g., Suzuki-Miyaura coupling), concentrate the organic phase.
-
Scavenging: Add 3 to 5 equivalents of Si-TMT relative to the initial palladium catalyst loading[3].
-
Equilibration: Stir the heterogeneous mixture at room temperature (or up to 50°C for sterically hindered complexes) for 2 to 12 hours[3].
-
Separation: Filter the mixture through a Celite pad. The non-swelling nature of Si-TMT ensures the API remains entirely in the filtrate, avoiding the yield reduction typically seen with activated carbon[1].
Figure 2: Standardized workflow for selective metal recovery using TMT-functionalized solid supports.
Quantitative Data & Performance Metrics
The structural rigidity and ligand density of the chosen support dictate the thermodynamic capacity and kinetic equilibrium of the adsorbent. Below is a comparative summary of TMT-modified adsorbents across various target metals.
| Adsorbent Type | Target Metal | Matrix Compatibility | Optimal pH | Max Capacity (mg/g) | Equilibrium Time |
| Si-TMT | Pd(II) | Organic / Aqueous | 2.0 – 7.0 | ~30.0 – 45.0 | 2 – 4 h |
| Fe₃O₄@SiO₂-TMT | Hg(II) | Wastewater / Brine | 4.0 – 6.0 | ~150.0 – 180.0 | 1 h |
| Lignin-TMT [5] | Pb(II) | Aqueous Effluents | 5.0 – 6.0 | 73.7 | 3 h |
| Fe₃O₄@SiO₂-TMT | Cd(II) | Aqueous Effluents | 6.0 | ~85.0 – 110.0 | 2 h |
Note: In highly acidic environments (pH < 2.0), protonation of the TMT thiolate groups (forming -SH) reduces the nucleophilicity of the sulfur donors, slightly decreasing the adsorption capacity for borderline metals like Pb(II)[5]. However, soft metals like Pd(II) and Hg(II) maintain strong affinity due to overwhelming HSAB thermodynamic favorability.
References[3] Biotage. "ISOLUTE® Si-TMT | Metal scavenger". URL: https://www.biotage.com/[1] ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry". URL: https://pubs.acs.org/[5] ResearchGate. "Insights into the adsorption of Pb(II) over trimercapto-s-triazine trisodium salt-modified lignin in a wide pH range". URL: https://www.researchgate.net/[2] Google Patents. "WO2006048746A2 - Methods for the removal of heavy metals". URL: https://patents.google.com/patent/WO2006048746A2/en[4] ResearchGate. "Chemistry and stability of precipitates from aqueous solutions of 2,4,6-trimercaptotriazine, trisodium salt, nonahydrate (TMT-55) and mercury (II) chloride". URL: https://www.researchgate.net/
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing TMT Dosage for Complexed Nickel Removal in Alkaline Media
Welcome to the technical support center for optimizing trimercaptotriazine (TMT) dosage for the removal of complexed nickel in alkaline environments. This guide is designed for researchers, scientists, and process engineers who are utilizing TMT to precipitate nickel from challenging industrial wastewater, such as electroless nickel plating rinses or ammoniacal solutions. Here, we will address common issues through a series of frequently asked questions and in-depth troubleshooting guides, providing both theoretical understanding and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the use of TMT for nickel precipitation.
Q1: What is TMT and how does it remove nickel ions?
Trimercaptotriazine, often supplied as a sodium salt (Na₃TMT), is a highly effective precipitating agent for heavy metals. It contains a triazine ring with three thiol (-SH) groups. These thiol groups have a strong affinity for soft Lewis acids, such as Ni²⁺. The reaction involves the three sulfur atoms coordinating with nickel ions to form a very stable, insoluble organometallic polymer precipitate, often referred to as Ni-TMT.[1][2] This bond is significantly stronger than the bonds formed in simple nickel hydroxide (Ni(OH)₂), allowing for much lower residual nickel concentrations in the treated effluent.
Q2: Why is pH crucial for the effective precipitation of nickel with TMT?
The pH of the solution is a critical parameter that influences several aspects of the precipitation process:
-
Nickel Speciation: In alkaline media, nickel ions can exist as various hydroxide species or complexes. While TMT is effective across a broad pH range, the optimal pH for nickel precipitation generally lies between 8.5 and 11.[3] Within this range, the solubility of the resulting Ni-TMT precipitate is minimized.
-
TMT Speciation: TMT is a triprotic acid (H₃TMT), and its deprotonation state is pH-dependent.[4][5] In alkaline solutions, the thiol groups are deprotonated to form the TMT³⁻ trianion, which is the most effective form for reacting with metal cations like Ni²⁺.
-
Minimizing Competing Reactions: In highly alkaline conditions (pH > 11), the precipitation of nickel as nickel hydroxide (Ni(OH)₂) can become a significant competing reaction.[6][7] While this also removes nickel, Ni(OH)₂ is more soluble than Ni-TMT, leading to higher residual nickel levels.
Q3: How do complexing agents like ammonia or EDTA interfere with nickel removal?
Complexing agents (also known as chelants) are molecules that form strong, soluble complexes with metal ions. Common examples in industrial wastewater include ammonia (NH₃), ethylenediaminetetraacetic acid (EDTA), and citrate. These agents compete with TMT for the nickel ions, as shown in the diagram below.[1] The stability of the nickel-complex determines the difficulty of the treatment. To break these complexes and allow the Ni-TMT precipitate to form, a higher-than-stoichiometric dose of TMT is often required to shift the chemical equilibrium in favor of the much less soluble Ni-TMT compound.
Q4: What is a typical starting molar ratio for TMT to nickel dosage?
The theoretical stoichiometric molar ratio for the reaction between TMT³⁻ and Ni²⁺ can be envisioned as 2:3 (TMT:Ni) to form Ni₃(TMT)₂. However, in practice, this is rarely sufficient, especially when complexing agents are present. A common starting point for jar testing is a 1:1 molar ratio of TMT to total heavy metals.[1] For complexed nickel, the required dosage is almost always higher. The optimal ratio must be determined experimentally through a procedure like jar testing.
Q5: How can I monitor the efficiency of the nickel removal process?
Effective process monitoring involves analyzing both the treated water and the process parameters:
-
Residual Nickel: The most critical measure is the concentration of dissolved nickel in the supernatant or filtrate after treatment. This is typically analyzed using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP-OES/MS).[8]
-
pH and ORP: Continuous monitoring of pH is essential to ensure the reaction occurs in the optimal range.[3] Oxidation-Reduction Potential (ORP) can also be used, as the addition of the precipitant TMT will cause a sharp drop in ORP, which can be used to control dosing.[3]
-
Visual Observation: A yellow or orange tint in the clarified water can be an indicator of TMT overdosing.[3]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Problem 1: Incomplete Nickel Precipitation (High Residual Nickel)
This is the most common issue, where the nickel concentration in the effluent fails to meet the required discharge limits.
Potential Cause A: Incorrect TMT Dosage
-
Explanation: The most frequent reason for poor performance is an insufficient TMT dose, especially when strong complexing agents are present. The TMT must be added in sufficient excess to overcome the stability of the nickel-ammonia or nickel-EDTA complex.
-
Solution:
-
Verify Initial Nickel Concentration: Accurately measure the initial nickel concentration in your untreated water.
-
Perform Jar Testing: Conduct a jar test to determine the optimal dosage. This is the most reliable method for optimization.[9] Follow the detailed procedure in Protocol 1: Jar Testing for TMT Dosage Optimization .
-
Evaluate Molar Ratio: Based on the jar test results, calculate the effective molar ratio of TMT to nickel required for your specific wastewater. This ratio can then be scaled up for your process.
-
Potential Cause B: Sub-optimal pH
-
Explanation: If the pH is too low (e.g., < 8), the TMT may not be fully deprotonated, reducing its reactivity. If the pH is too high, it may affect flocculation or other downstream processes. The optimal pH ensures maximum precipitation efficiency.[10]
-
Solution:
-
Calibrate your pH meter.
-
In your jar testing protocol, run parallel tests where you adjust the pH of the wastewater (e.g., to 8.5, 9.0, 9.5, 10.0) before adding the TMT.
-
Analyze the residual nickel for each pH condition to identify the optimal pH for your system.
-
Potential Cause C: Insufficient Reaction Time or Mixing Energy
-
Explanation: The precipitation reaction is not instantaneous. It requires adequate mixing to ensure the TMT reagent is fully dispersed and has time to react with the complexed nickel. This is followed by a slower mixing phase to allow the small precipitate particles to agglomerate into larger, settleable flocs.
-
Solution:
-
Rapid Mix: Ensure a high-energy, rapid mix for 1-3 minutes immediately after TMT addition.
-
Slow Mix (Flocculation): Reduce the mixing speed to a gentle stir for 15-30 minutes to promote floc formation.[11]
-
Settling: Turn off the mixer and allow the floc to settle for at least 30 minutes before taking a sample from the supernatant for analysis.
-
Problem 2: TMT Overdosing and High Reagent Costs
While ensuring complete removal is key, excessive TMT usage increases operational costs and can lead to other problems.
Potential Cause A: Lack of Process Optimization
-
Explanation: Dosing TMT based on a "more is better" assumption without proper testing leads to significant chemical waste.
-
Solution:
-
Implement Jar Testing: Regularly perform jar tests, especially when the composition of your wastewater changes, to find the "knee of the curve" where further TMT addition provides diminishing returns.[12]
-
Consider a Polishing Step: It may be more cost-effective to use a primary precipitation step (like hydroxide precipitation with NaOH to raise the pH) to remove the bulk of un-complexed or weakly-complexed nickel, followed by a smaller TMT dose to "polish" the remaining, more difficult-to-remove complexed nickel.[3]
-
Potential Cause B: Residual TMT in Effluent
-
Explanation: Overdosing can lead to residual TMT in the treated water, indicated by a yellow tint.[3] This can be a concern for downstream processes or if there are specific discharge limits for sulfur-containing compounds.
-
Solution:
-
Optimize Dosage: The primary solution is to reduce the TMT dose to the optimized level determined by jar testing.
-
Coagulant/Flocculant Addition: Use of a coagulant (e.g., ferric chloride) can help precipitate excess TMT and improve the settling of the Ni-TMT floc.[3]
-
Visualization of Key Processes
Diagrams help clarify complex interactions and workflows.
Workflow for TMT Dosage Optimization
Caption: A typical experimental workflow for optimizing TMT dosage using jar testing.
Competitive Binding for Nickel
Caption: TMT competes with complexing agents to form a more stable, insoluble precipitate with nickel.
Experimental Protocols
Protocol 1: Jar Testing for TMT Dosage Optimization
This protocol describes a standard jar test procedure to determine the most effective TMT dose for your specific wastewater.[3][9]
Materials:
-
Six-paddle gang stirrer
-
6 x 1000 mL beakers
-
Graduated cylinders and pipettes
-
pH meter, calibrated
-
Wastewater sample
-
TMT solution (e.g., 15% w/w)
-
Acid and/or base for pH adjustment (e.g., 1M H₂SO₄, 1M NaOH)
-
(Optional) Coagulant and/or flocculant solutions
Procedure:
-
Sample Preparation: Fill each of the six beakers with 500 mL of your nickel-containing wastewater. Place them on the gang stirrer.
-
Initial Analysis: Measure and record the initial pH and nickel concentration of the raw wastewater.
-
pH Adjustment: While stirring at a low speed, adjust the pH of the water in each beaker to your target setpoint (e.g., pH 9.0). Ensure the pH is stable.
-
TMT Dosing: With the paddles stirring at a high speed (e.g., 100-120 RPM), add a progressively increasing dose of TMT solution to each beaker. A good starting range might be equivalent to 1.0, 1.5, 2.0, 2.5, 3.0, and 4.0 times the molar concentration of nickel.
-
Rapid Mix: Continue the high-speed mixing for 2 minutes to ensure complete dispersion of the TMT.
-
Slow Mix (Flocculation): Reduce the stirring speed to a gentle rate (e.g., 30-40 RPM) for 20 minutes. Observe the formation of floc particles. Note any differences in floc size and density between the beakers.[11]
-
Settling: Stop the stirrer completely and allow the floc to settle undisturbed for 30 minutes.
-
Sampling: Carefully draw a sample from the top 1-2 inches of the supernatant from each beaker using a pipette. Avoid disturbing the settled sludge.
-
Analysis: Filter the samples (e.g., using a 0.45 µm syringe filter) and analyze the residual dissolved nickel concentration for each dose.
-
Evaluation: Plot the residual nickel concentration (y-axis) against the TMT dosage (x-axis). The optimal dose is typically at the "knee" of the curve, where the graph begins to flatten, indicating that further additions of TMT result in only marginal improvements in nickel removal.
Data Presentation Table:
| Beaker No. | TMT Dose (ppm) | TMT:Ni Molar Ratio | Floc Observation | Residual Ni (ppm) | % Removal |
| 1 | 50 | 1.5:1 | Small, fine floc | 5.2 | 89.6% |
| 2 | 75 | 2.25:1 | Good, defined floc | 1.1 | 97.8% |
| 3 | 100 | 3.0:1 | Large, dense floc | <0.5 | >99.0% |
| 4 | 125 | 3.75:1 | Large, dense floc | <0.5 | >99.0% |
| 5 | 150 | 4.5:1 | Large, dense floc | <0.5 | >99.0% |
| 6 (Control) | 0 | 0:1 | No floc | 50.0 | 0% |
Note: The values in this table are for illustrative purposes only.
References
- Vertex AI Search. (n.d.). Jar Test Procedure for Precipitants, Coagulants, & Flocculants. Retrieved March 3, 2026.
- Virginia Tech. (n.d.). Jar Test Procedure. Retrieved March 3, 2026.
- ResearchGate. (n.d.). Transition metal complexes of 2,4,6-trimercapto-1,3,5-triazine (TMT): Potential precursors to nanoparticulate metal sulfides. Retrieved March 3, 2026.
- Flowlink Environmental. (n.d.). On-Site Jar Testing Guide. Retrieved March 3, 2026.
-
ACS Publications. (2001). Chemistry of 2,4,6-Trimercapto-1,3,5-triazine (TMT): Acid Dissociation Constants and Group 2 Complexes. Inorganic Chemistry. [Link]
- ResearchGate. (n.d.). Jar Testing Procedures. Retrieved March 3, 2026.
- ResearchGate. (n.d.). Chemistry of 2,4,6-Trimercapto-1,3,5-triazine (TMT): Acid Dissociation Constants and Group 2 Complexes. Retrieved March 3, 2026.
- SSWM.info. (n.d.). Jar Testing. Retrieved March 3, 2026.
-
ACS Publications. (1999). Synthesis of Nickel Hydroxide by Homogeneous Alkalinization. Precipitation Mechanism. Chemistry of Materials. [Link]
- MDPI. (2024). Investigation into the Optimization Process of Adsorbent Dosage on Heavy Metal Removal. Retrieved March 3, 2026.
-
PubMed. (2001). Chemistry of 2,4,6-trimercapto-1,3,5-triazine (TMT): acid dissociation constants and group 2 complexes. [Link]
- ResearchGate. (n.d.). Continuous Precipitation of Nickel Hydroxide by Addition of Ammonium Ions. Retrieved March 3, 2026.
-
MDPI. (2024). Separation and Characterization of Nickel Hydroxide from Waste Solution Using Ca(OH)2 Precipitation in Chloride Media. [Link]
- Chemistry LibreTexts. (2023). Characteristic Reactions of Nickel Ions (Ni²⁺). Retrieved March 3, 2026.
- EPA. (1986). Sulfide Precipitation of Nickel and Other Heavy Metals from Single- and Multi-Metal Systems, Project Summary. Retrieved March 3, 2026.
- ResearchGate. (n.d.). Effect of Ammonia on the Crystal Morphology of Nickel Oxalate Precipitates and their Thermal Decomposition into Metallic Nickel. Retrieved March 3, 2026.
- Atlantis Press. (n.d.).
- MDPI. (2024). Chemical composition of nickel hydroxide precipitate determined by AAS analysis. Retrieved March 3, 2026.
- Truman State University. (2014). The Gravimetric Determination of Nickel. Retrieved March 3, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. xray.uky.edu [xray.uky.edu]
- 3. Jar Test Procedure for Precipitants, Coagulants, & Flocculants - Water Specialists Environmental Technologies [waterspecialists.biz]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry of 2,4,6-trimercapto-1,3,5-triazine (TMT): acid dissociation constants and group 2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ysxbcn.com [ysxbcn.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. sswm.info [sswm.info]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. flowlink.ca [flowlink.ca]
Dealing with excess sulfide odors when using trimercapto-s-triazine
Welcome to the TMT Odor Management & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve one of the most common—and unpleasant—issues encountered during heavy metal scavenging: the generation of excess sulfide and mercaptan odors when using trimercapto-s-triazine (TMT).
This center is structured as a comprehensive Q&A and self-validating protocol hub, ensuring you not only fix the problem but understand the chemical causality behind it.
Part 1: Understanding the Root Cause
Q: Why does my reaction emit a "rotten egg" sulfide odor when TMT is advertised as a safer, odorless alternative to sodium sulfide?
A: Trimercapto-s-triazine, typically supplied as a 15% trisodium salt solution (TMT-15), is indeed favored in pharmaceutical synthesis because it does not readily release highly toxic hydrogen sulfide (
-
Acidic Protonation (pH < 3): TMT is stable in neutral to alkaline environments. If your reaction workup or effluent drops below pH 3, the trisodium salt protonates to form trithiocyanuric acid (
) 2. This highly insoluble, protonated form contains free thiol groups that slowly degrade, volatilizing as noxious mercaptans or trace . -
Stoichiometric Overdosing: TMT acts as a trivalent anion, capable of binding up to three monovalent or 1.5 divalent metal cations 1. Adding a massive stoichiometric excess leaves unreacted TMT in the filtrate. Over time, chemical or microbial degradation of these free triazine thiols in your waste carboy generates a persistent stench.
Causality of TMT-induced sulfide odors and mitigation pathways.
Part 2: Quantitative Guidelines
Q: What are the optimal parameters to prevent odor generation while maintaining high metal scavenging efficiency?
A: To prevent the release of decomposition products like
| Parameter | Optimal Range | High Odor Risk Zone | Causality / Consequence |
| pH Level | 6.0 – 10.0 | < 3.0 | Protonation to trithiocyanuric acid; release of volatile thiols. |
| Stoichiometry | 1.1 – 1.5 eq per metal | > 2.0 eq per metal | Excess unreacted TMT remains in filtrate, degrading over time. |
| Temperature | 20°C – 60°C | > 80°C (in acid) | Thermal degradation of the triazine ring accelerates sulfide release. |
| Quenching | 3% – 5% w/v | N/A | Oxidizes residual thiols to highly soluble, odorless sulfonates. |
Part 3: Troubleshooting & Remediation Protocols
Q: I already have a foul-smelling filtrate. How do I eliminate the odor before disposal?
A: You must utilize a self-validating Oxidative Quenching Protocol . You cannot simply discard the filtrate; you must actively quench the residual thiols and validate their destruction before the waste leaves your fume hood.
Step-by-step oxidative quenching workflow for excess TMT removal.
Step-by-Step Methodology:
-
Primary Filtration: Filter the TMT-metal precipitate through a Celite pad or a 0.45 µm membrane until the filtrate is visually free of particulates.
-
Causality: Removing the stable metal complex before oxidation prevents the oxidant from degrading the complex and re-releasing the toxic heavy metal back into the solution.
-
-
pH Adjustment: Adjust the filtrate to a mildly alkaline state (pH 7.0 – 8.5) using 1M NaOH or
.-
Causality: Oxidation of thiols is most efficient and safest in neutral to mildly alkaline conditions. Acidic oxidation can transiently release a burst of
gas before the quenching reaction completes.
-
-
Oxidative Quenching: Slowly add 3-5% Hydrogen Peroxide (
) dropwise while stirring. Use approximately 3 equivalents of per estimated equivalent of excess TMT.-
Causality: The peroxide oxidizes the volatile thiol groups (-SH) on the triazine ring into highly water-soluble, completely odorless sulfonate groups (
).
-
-
System Validation (Critical Step): Test the headspace of the reaction flask using dampened Lead(II) Acetate paper.
-
Causality: Lead acetate reacts instantly with any residual
to form Lead(II) sulfide (PbS), turning the paper brown/black. If the paper remains white after 5 minutes of stirring, the system has successfully self-validated the complete destruction of volatile sulfides.
-
-
Safe Disposal: Once validated, the odorless aqueous waste can be safely routed to standard aqueous waste streams according to your facility's EHS guidelines.
Part 4: Advanced FAQs for Drug Development Professionals
Q: Can I use bleach (NaOCl) instead of hydrogen peroxide for quenching?
A: While sodium hypochlorite is a potent oxidant that will rapidly destroy TMT, it is highly discouraged if your filtrate contains residual amines or ammonia from your API synthesis. Mixing bleach with amines generates highly toxic and potentially explosive chloramines.
Q: My TMT-metal complex is passing straight through the filter paper, making it impossible to separate before quenching. How do I fix this? A: TMT-metal complexes (especially Pd and Cu) often form fine colloidal suspensions that bypass standard frits. To improve filterability, add a coagulant or filter aid like activated charcoal and Celite directly to the mixture and stir for 1 hour before filtration 4. Mild heating (40°C) can also help flocculate the precipitate into larger, filterable aggregates.
Q: Why does the odor only appear days later in the communal waste carboy, even though my reaction was odorless in the hood?
A: TMT is relatively stable in its trisodium salt form. However, communal waste carboys accumulate a unpredictable mixture of aqueous wastes. When your alkaline TMT filtrate mixes with acidic waste from another chemist, the pH of the carboy drops. This protonates your residual TMT, initiating the slow, delayed release of
References
- Source: OSTI.gov (Office of Scientific and Technical Information)
- Chemistry of 2,4,6-Trimercapto-1,3,5-triazine (TMT)
- Environmentally friendly heavy metal removal from wastewater with AC-TMT®15 Source: Algol Chemicals URL
- A Large Scale Process for the Preparation of Thymitaq Source: Organic Process Research & Development - ACS Publications URL
Sources
Technical Support Center: TMT Metal Precipitation & Colloid Prevention
Topic: Preventing Colloidal Suspension Formation in TMT Metal Precipitation Document ID: TMT-TECH-004 Status: Active / Verified Target Audience: Process Chemists, Wastewater Engineers, R&D Scientists
The Core Mechanism: Why TMT Precipitates Become Colloidal
Executive Summary: TMT (Trimercaptotriazine) is a highly effective heavy metal scavenger because it forms thermally stable, three-dimensional polymeric complexes with metals (Hg, Ag, Cu, Cd, Pb). However, a common failure mode is the formation of a "hazy" supernatant—a stable colloidal suspension that passes through standard filters (0.45 µm) and refuses to settle.
The Science of the Failure (The "Zeta Trap"): TMT-metal complexes are naturally hydrophobic, but they are prone to acquiring surface charges that stabilize them as colloids.
-
Anionic Overdose (Peptization): TMT-15 is an anionic species (
). If you overdose TMT beyond the stoichiometric requirement, the excess TMT molecules adsorb onto the surface of the formed precipitate, imparting a strong negative charge. -
Electrostatic Repulsion: This negative surface charge increases the Zeta Potential (moving it away from 0 mV). When Zeta Potential is high (e.g., < -30 mV), particles repel each other, preventing agglomeration (Ostwald ripening) and resulting in a persistent haze.
-
Lack of Cationic Bridging: TMT precipitates are often "pin-point" fines. Without a cationic coagulant to neutralize the anionic shell, they cannot bridge into larger flocs.
Visualization: The Colloid Formation Pathway
The following logic flow illustrates how experimental choices lead to either a clean precipitate or a colloidal failure.
Figure 1: The "Zeta Trap" mechanism showing how TMT overdose leads to colloidal stability rather than precipitation.
Optimization Protocol: The "TMT Jar Test"
Objective: Determine the precise chemical dosing to achieve a filterable solid (particle size > 10 µm) with minimal residual metal.
Prerequisites:
-
Standard jar tester (programmable stirring).
-
0.45 µm syringe filters (for checking true dissolved metal vs. colloidal metal).
-
Turbidity meter (optional but recommended).
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. pH Adjustment | Adjust solution pH to 7.0 – 9.0 . | TMT is stable in alkaline conditions. Acidic pH (< 4) protonates TMT, reducing its reactivity and potentially releasing toxic gases if not controlled. |
| 2. TMT Dosing | Add TMT based on theoretical stoichiometry (approx. 7–10 L of TMT-15 per kg of heavy metal). | Critical: Do not exceed 10-15% excess. Massive excess causes peptization (see Fig 1). |
| 3. Rapid Mix | Stir at 150-200 RPM for 3-5 minutes. | Ensures homogenous distribution of TMT for nucleation. |
| 4. Coagulant Aid | Add inorganic coagulant (e.g., FeCl₃ or PAC ) at 10-50 ppm. | The Anti-Colloid Step. TMT precipitates are anionic; Fe³⁺/Al³⁺ neutralizes the charge, collapsing the electrical double layer. |
| 5. Flocculant | Add anionic polymer (e.g., PAM) at 1-5 ppm. | Bridges the neutralized "pin flocs" into large, heavy aggregates that settle rapidly. |
| 6. Slow Mix | Reduce speed to 20-40 RPM for 10-15 minutes. | Promotes floc growth.[1] High shear at this stage will shatter the flocs, returning them to a colloidal state. |
| 7. Settle/Filter | Allow to settle for 30 mins. Filter supernatant. | If supernatant is clear but metal analysis is high, you have solubility issues. If supernatant is hazy, you have colloidal issues. |
Troubleshooting Guide (Symptom-Based)
Scenario A: "The Supernatant is Milky/Hazy"
Diagnosis: You have created a stable colloid. The particles are too small to settle and pass through standard filters.
-
Root Cause 1: TMT Overdose. You added too much TMT, charging the particle surface negative.
-
Fix: Reduce TMT dosage. Perform a titration to find the exact stoichiometric point.
-
-
Root Cause 2: Missing Coagulant. TMT particles rarely settle well on their own.
-
Fix: Add 20-50 ppm of Polyaluminum Chloride (PAC) or Ferric Chloride after the TMT reaction time but before the polymer addition.
-
Scenario B: "Precipitate Forms but Redissolves"
Diagnosis: Chemical instability or complexation competition.
-
Root Cause 1: pH Drift. The pH dropped below 6.0 during the reaction.
-
Fix: Buffer the solution. TMT-Metal complexes are most stable at pH > 7.
-
-
Root Cause 2: Strong Chelators. Presence of EDTA or Cyanide.
-
Fix: TMT is stronger than most chelators, but kinetics may be slow. Increase reaction time (Rapid Mix phase) to 15-20 minutes to allow TMT to displace the ligand.
-
Scenario C: "Flocs Shatter During Transfer"
Diagnosis: Shear sensitivity.
-
Root Cause: The polymer bridging is weak.
-
Fix: Switch to a high molecular weight anionic polymer.[1] Ensure pumps (if used) are low-shear (e.g., diaphragm or peristaltic, not centrifugal).
-
Frequently Asked Questions (FAQs)
Q1: Can I use TMT in acidic wastewater (pH < 4)?
A: Not recommended directly. At low pH, TMT converts to its acid form (
Q2: Why does my filtrate still test high for Mercury (Hg) even though the water looks clear? A: This is likely not a colloid issue, but a filtration artifact . Soluble Hg-TMT complexes can be extremely fine.
-
Validation: Centrifuge a sample at high speed (10,000 RPM) for 30 mins. If the top liquid is metal-free, your issue is particle size (colloid). If the top liquid still has Hg, you have unreacted dissolved mercury (increase TMT dosage slightly or check for interfering oxidizers like Chlorine).
-
Note: Free chlorine destroys TMT. You must dechlorinate (using bisulfite) before adding TMT.
Q3: How do I calculate the exact TMT dosage?
A: The general rule of thumb for TMT-15 is:
-
Practical Shortcut: For mixed metal streams, start with 1 mL of TMT-15 per gram of heavy metal and adjust via Jar Test.
Q4: Should I heat the solution to prevent colloids? A: Generally, no. While heat promotes Ostwald ripening (growing larger crystals), TMT works efficiently at ambient temperatures. Heating is energy-intensive and unnecessary if you use the correct Coagulant/Flocculant architecture.
References
-
Evonik Industries. (2021). TMT 15®: Environmentally friendly heavy metal separation.[2][3] Retrieved from
-
Tramfloc, Inc. (2013).[1] Flocculant Applications For Precipitation and Dewatering.[1][4][5] Retrieved from
-
Fu, F., & Wang, Q. (2011).[6] Removal of heavy metal ions from wastewaters: A review. Journal of Environmental Management.[6] Retrieved from
-
Blue, L. Y., et al. (2008).[6] Aqueous mercury precipitation with synthetic chelating ligands. Water Research. Retrieved from
-
Li, Y., et al. (2013). Zeta potential of clay-TMT complexes and sorption mechanisms. Journal of Colloid and Interface Science.[7] Retrieved from
Sources
- 1. TRAMFLOC, INC. - Flocculant Applications For Precipitation and Dewatering [tramfloc.com]
- 2. Evonik - TMT 15 - Precipitant - Water Treatment - Good Metal Precipitation [knowde.com]
- 3. TMT 15® [evonik.com]
- 4. Precipitants - Glossary - ALMAWATECH [almawatech.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. Removal of Heavy Metal Ions from Water and Wastewaters by Sulfur-Containing Precipitation Agents [ouci.dntb.gov.ua]
- 7. Zeta-potential measurement using the Smoluchowski equation and the slope of the current-time relationship in electroosmotic flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of high chloride concentration on TMT mercury removal efficiency
Technical Support Center: Optimizing TMT-Based Mercury Removal in High-Chloride Matrices
Introduction
Welcome to the Advanced Applications Support Center.
This guide addresses a specific, high-priority challenge in heavy metal remediation: the removal of Mercury (Hg) from wastewater streams containing high concentrations of Chloride (
High-salinity matrices (brines, FGD wastewater, API wash streams) often stabilize mercury in soluble forms, causing standard precipitation methods to fail. This guide details the mechanistic interference of chloride and provides a validated protocol for overcoming it using Trimercaptotriazine (TMT).
Module 1: The Chloride Interference Mechanism
The Core Problem:
In standard water, Mercury (
The TMT Solution:
TMT (Trimercaptotriazine) is effective because the stability constant (
Visualizing the Competitive Equilibrium: The following diagram illustrates the battle for the Mercury ion between Chloride (solubility) and TMT (precipitation).
Figure 1: Competitive equilibrium between soluble Chloride complexes and insoluble TMT precipitates.
Module 2: Diagnostic & Troubleshooting
Symptom: Residual Mercury remains >10 ppb despite TMT dosage.
| Potential Root Cause | The "Why" (Mechanistic Insight) | Corrective Action |
| pH < 6.0 | At low pH, TMT protonates to form | Adjust pH to 7.0–8.5 before dosing TMT. This keeps TMT active and destabilizes chloride complexes. |
| Micro-Pinfloc Formation | Hg-TMT precipitates are extremely fine (colloidal) and may pass through standard 0.45µm filters, giving false "high dissolved" readings. | Add Co-precipitant. Use Ferric Chloride ( |
| Oxidizing Environment | Strong oxidizers (free chlorine, peroxide) destroy the TMT molecule before it binds Hg. | Measure ORP. If ORP > +400mV, add bisulfite ( |
| Stoichiometric Deficit | High chloride requires a stronger driving force (Mass Action Law) to shift equilibrium. | Increase Dosage. Move from 1:1 to a 3:1 or 5:1 molar ratio (TMT:Hg). |
Module 3: Optimization Protocol (High-Chloride Matrix)
Objective: Determine the optimal TMT dosage and pH for a brine stream containing 50–1000 ppb Hg.
Reagents Required:
-
TMT-15® (or equivalent 15% sodium trimercaptotriazine solution).[4][5]
-
NaOH /
for pH adjustment. -
Co-precipitant: Ferric Sulfate or PAC (Polyaluminum Chloride).
-
Anionic Flocculant (0.1% solution).
Step-by-Step Workflow:
-
Baseline Characterization:
-
Measure initial Hg, Chloride content, and pH.
-
Critical Check: If Free Chlorine is present, neutralize with Sodium Bisulfite until test strip shows zero.
-
-
pH Adjustment (The Control Step):
-
Adjust a 1L sample to pH 8.0 .
-
Why: This ensures TMT is fully dissociated (
) and maximizes the thermodynamic drive to break the bond.
-
-
TMT Dosing (The Displacement):
-
Dose TMT based on the theoretical ratio. For high chloride, start at 10x stoichiometric excess for the jar test to prove efficacy, then titrate down.
-
Calculation:
. (See Table 1 below). -
Mix rapidly (200 rpm) for 5 minutes.
-
-
Co-Precipitation (The Capture):
-
Add FeCl3 (100 ppm as Fe) .
-
Mix rapidly (200 rpm) for 2 minutes.
-
Why: The Iron Hydroxide floc enmeshes the microscopic Hg-TMT particles.
-
-
Flocculation & Separation:
-
Add 0.5 ppm Anionic Polymer .
-
Slow mix (30 rpm) for 10 minutes.
-
Allow to settle for 30 minutes. Filter supernatant (0.45 µm) and analyze.
-
Table 1: Dosage Reference (TMT-15) Note: High chloride often demands the "High Safety Factor" column.
| Initial Hg Conc. (ppm) | Theoretical TMT (µL/L) | High Chloride Dosage (µL/L) |
| 1.0 | 8.5 | 50 - 80 |
| 5.0 | 42.5 | 200 - 300 |
| 10.0 | 85.0 | 400 - 500 |
Module 4: Troubleshooting Logic Flow
Use this decision tree to diagnose failure in high-chloride streams.
Figure 2: Logic flow for diagnosing TMT failure in saline wastewater.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I dose TMT directly into acidic scrubber water (pH 2) containing chloride?
A: No. While TMT is chemically stable in acid, it is not functionally effective there. At pH 2, the formation of
Q2: Does high sulfate (
Q3: My sample turns yellow after TMT addition. Is this normal? A: Yes. A yellow/beige precipitate is characteristic of the Hg-TMT complex. If the solution turns yellow but remains clear (no solids), you have formed the complex but it is colloidal. You must add a coagulant (Iron or Alum) to settle it [4].
References
-
Evonik Industries. (2011). TMT 15® - Facts for the use in flue gas scrub water.[4] (Describes the specific stability of Hg-TMT vs. Hg-Chloride complexes). 4[1][2][6][7][8][9][10][11][12]
-
World Chlorine Council. (2003). Guidelines for the Optimization of Mercury Wastewater Treatment. (Details the impact of chloride on mercury solubility and pH dependence). 1
-
URS Group / EPRI. (2008). Field Testing of a Wet FGD Additive for Enhanced Mercury Control. (Comparative testing of TMT-15 in complex scrubber liquors). 13[6][11][12]
-
Matlock, M. M., et al. (2002). Chemistry and stability of precipitates from aqueous solutions of TMT-55 and mercury(II) chloride.[11] ResearchGate.[11] (Analysis of the Hg-TMT precipitate structure and stability). 11
Sources
- 1. worldchlorine.org [worldchlorine.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. diva-portal.org [diva-portal.org]
- 4. algolprod.blob.core.windows.net [algolprod.blob.core.windows.net]
- 5. algolprod.blob.core.windows.net [algolprod.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Changed mercury speciation in clouds driven by changing cloud water chemistry and impacts on photoreduction: Field evidence at Mt. Tai in eastern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of mercury sulfides with mercury chloride and methylmercury on hepatic P450, phase-2 and transporter gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ukm.my [ukm.my]
- 10. info.teledynelabs.com [info.teledynelabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
Technical Support Center: Solving Filtration Problems with Fine TMT-Metal Precipitates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for the common and complex challenges encountered during the filtration of fine TMT-metal precipitates. As a self-validating system, the protocols and explanations herein are grounded in established scientific principles and field-proven experience to enhance the efficiency and success of your experimental work.
Introduction to TMT-Metal Precipitation and Filtration Challenges
Trimercaptotriazine (TMT) is a highly effective precipitating agent for heavy metals, forming stable and near-insoluble metal-TMT compounds.[1][2] This makes it a valuable tool in wastewater treatment and various industrial processes.[1][3] The precipitation reaction involves the three hydrosulfide groups of the TMT molecule chelating with metal ions to form these stable complexes.[3][4]
However, the very effectiveness of TMT can lead to a significant downstream challenge: the formation of extremely fine, and sometimes colloidal, precipitates.[5][6] These fine particles can be difficult to filter, leading to issues such as slow filtration rates, filter clogging, and poor filtrate clarity. This guide will address these challenges in a direct question-and-answer format, providing both troubleshooting steps and a deeper understanding of the underlying mechanisms.
Troubleshooting Guide: Common Filtration Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common filtration problems encountered with TMT-metal precipitates.
Q1: My filtration is extremely slow, or has stopped completely. What are the likely causes and how can I fix it?
A1: A slow or stalled filtration is one of the most frequent issues and is typically caused by the filter medium becoming blocked by fine precipitate particles.[7] This is often referred to as filter blinding.
Immediate Corrective Actions:
-
Verify System Parameters: First, ensure your filtration system is operating within its designed specifications. Check for any mechanical issues like damaged seals or clogged lines.[8] Review operational data such as flow rate and pressure to identify any anomalies.[8]
-
Reduce Operating Pressure: High operating pressure can compress the filter cake, reducing its permeability and forcing fine particles into the pores of the filter media, leading to irreversible fouling.[9] Try reducing the pressure to see if the flow rate improves.
-
Consider Pre-treatment: If the precipitate is extremely fine, pre-treating the slurry before filtration is often necessary. This can involve the addition of coagulants or flocculants to increase the particle size.
dot
Caption: Troubleshooting workflow for slow filtration.
In-depth Explanation of Pre-treatment:
-
Coagulation: This process destabilizes the fine colloidal particles by neutralizing their surface charges, allowing them to start aggregating.[10][11] Common coagulants include inorganic salts like polyaluminum chloride (PAC) and iron salts (e.g., ferric chloride).[10][11][12] The addition of these can create metal hydroxide precipitates that act as cores to capture the fine TMT-metal particles.[10]
-
Flocculation: Following coagulation, flocculants are added to bridge the smaller aggregated particles (microflocs) into larger, more robust flocs that are easier to filter.[10][13] Organic polymers like polyacrylamide (PAM) are commonly used for this purpose.[10][12]
Experimental Protocol: Jar Testing for Coagulant/Flocculant Optimization
Jar testing is a crucial step to determine the optimal type and dosage of coagulants and flocculants.
-
Prepare Samples: Collect several equal-volume samples of your TMT-metal precipitate slurry in beakers.
-
Add Coagulant: To each beaker, add a different concentration of the selected coagulant.
-
Rapid Mix: Stir the samples rapidly for 1-3 minutes to ensure thorough mixing and destabilization of particles.
-
Add Flocculant: Reduce the stirring speed to a slow, gentle mix and add the flocculant.
-
Slow Mix: Continue slow mixing for 15-20 minutes to allow for floc formation.
-
Settle and Observe: Stop stirring and allow the flocs to settle. Observe the size of the flocs and the clarity of the supernatant.
-
Analyze: Measure the turbidity of the supernatant to quantitatively determine the optimal coagulant and flocculant dosage.
| Parameter | Range to Test | Observation |
| Coagulant Dosage | Varies by agent (e.g., 10-100 mg/L for PAC) | Look for initial particle aggregation (microfloc formation). |
| Flocculant Dosage | Varies by agent (e.g., 0.5-5 mg/L for PAM) | Observe the formation of large, settleable flocs. |
| pH | Adjust to the optimal range for your system | pH significantly impacts coagulation and flocculation efficiency.[12] |
Table 1: Typical starting ranges for jar testing parameters.
Q2: The filtrate is cloudy, indicating poor particle retention. What should I do?
A2: A cloudy filtrate means that the precipitate particles are passing through the filter medium. This can be due to an inappropriate filter pore size, a compromised filter, or the presence of extremely fine, non-aggregated particles.[14]
Troubleshooting Steps:
-
Inspect the Filter: Check the filter for any tears, holes, or improper seating that could cause a bypass.[14]
-
Select a Finer Filter Medium: If the filter is intact, the pore size may be too large for the precipitate particles. Consider using a filter with a smaller micron rating.[14]
-
Implement or Optimize Pre-treatment: As with slow filtration, coagulation and flocculation are key to increasing particle size and ensuring they are captured by the filter.[12]
-
Consider Using a Filter Aid: Filter aids are materials added to the slurry or pre-coated onto the filter to improve filtration efficiency.[15]
dot
Sources
- 1. Heavy metal precipitation IMPAG Schweiz [impag.ch]
- 2. algolprod.blob.core.windows.net [algolprod.blob.core.windows.net]
- 3. Trimercaptotriazine Sodium Salt Makes Heavy Metal Removal Easy - Sinobio Chemistry [sinobiochemistry.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Heavy Metal Reduction from Industrial Wastewater Streams [phadjustment.com]
- 6. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 7. Troubleshooting Common Issues with Filter Presses: A Comprehensive Guide [jmarksystems.com]
- 8. porvoo.co [porvoo.co]
- 9. mottcorp.com [mottcorp.com]
- 10. chemategroup.com [chemategroup.com]
- 11. Coagulants Used in Water Treatment: Optimizing Process Efficiency [genesiswatertech.com]
- 12. Natural-based coagulants/flocculants as sustainable market-valued products for industrial wastewater treatment: a review of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 14. globalfilter.com [globalfilter.com]
- 15. diefenbach.com [diefenbach.com]
Impact of temperature on the stability of Hg-TMT complexes
The following guide is structured as a Technical Support Center resource for researchers and process engineers using Trimercaptotriazine (TMT) for mercury scavenging. This content addresses the critical stability issues of Hg-TMT precipitates , specifically focusing on temperature-dependent leaching and degradation.
Executive Summary
Hg-TMT complexes (formed by the reaction of Hg(II) with 2,4,6-trimercapto-1,3,5-triazine, commonly TMT-55) are widely used to scavenge mercury from pharmaceutical intermediates, industrial wastewater, and flue gas desulfurization (FGD) scrubbers.[1]
While TMT is favored for its low toxicity compared to sulfide alternatives, temperature exerts a non-linear impact on the stability of the resulting precipitate. Contrary to the assumption that Hg-TMT is indefinitely stable, research confirms that specific polymorphs (white/yellow amorphous forms) are metastable and can undergo thermal redissolution or hydrolytic degradation , leading to mercury leaching events.
This guide provides the operational parameters to maintain the integrity of the Hg-TMT complex.
The Chemistry of Instability
To troubleshoot, you must understand the failure mechanism. The reaction between TMT and Hg(II) is not a simple 1:1 interaction; it forms a polymeric network.[2]
Mechanism of Thermal Failure
At elevated temperatures (>40°C in solution, >210°C in solid state), two failure modes occur:
-
Leaching (Solubility Equilibrium Shift): The solubility product (
) of the amorphous Hg-TMT complex increases, shifting the equilibrium back toward free and . -
Polymorph Transformation: Metastable amorphous precipitates (often yellow/white) may reorganize into denser crystalline forms. While the final crystal is stable, the transition phase often releases trapped mercury or unreacted ligands.
Visualizing the Stability Pathway
The following diagram illustrates the temperature-dependent pathways of the Hg-TMT complex.
Figure 1: Stability pathways of Hg-TMT complexes. Note the critical "Redissolution" pathway for amorphous species at elevated temperatures.
Critical Temperature Thresholds
The following data summarizes the stability profile of Hg-TMT complexes across different thermal regimes.
| Temperature Zone | State | Impact on Hg-TMT Stability | Operational Risk |
| < 25°C | Aqueous | High Stability. Precipitation is kinetically favored. Amorphous solids form rapidly. | Low. Ideal for filtration. |
| 25°C – 50°C | Aqueous | Moderate Stability. Solubility increases slightly. Amorphous-to-crystalline transition accelerates. | Moderate. Monitor filtrate for "breakthrough" Hg. |
| > 50°C | Aqueous | Unstable. Significant leaching observed. White/Yellow precipitates may redissolve or release trapped Hg. | Critical. Do not filter at this temperature. Cool first. |
| 100°C – 200°C | Solid (Dry) | Thermally Stable. The solid polymer backbone remains intact (e.g., during drying). | Low, provided the cake is washed of free acid/chloride. |
| > 210°C | Solid (Dry) | Decomposition. The organic TMT ring begins to degrade, releasing elemental Hg and sulfides. | Critical. Avoid high-temp drying or incineration. |
Key Insight: While the solid Hg-TMT is stable up to 210°C, the wet precipitate in mother liquor is vulnerable to leaching at temperatures as low as 50°C [1].
Troubleshooting Guide
Direct solutions to common observations in the lab or plant.
Issue 1: "My precipitate is disappearing/redissolving during digestion."
Diagnosis: Thermal Redissolution.
Context: You added TMT at 60-80°C to speed up the reaction.
Root Cause: The solubility of the amorphous Hg-TMT complex increases significantly with temperature. Unlike metal sulfides (HgS), which are insoluble at high temps, organometallic TMT complexes have a higher
-
Cool the reaction vessel to < 30°C before adding TMT-55.
-
Allow an induction period of 15–30 minutes at ambient temperature.
-
If heating is required for other process steps, cool back down to room temperature before filtration.
Issue 2: "High mercury levels detected in the filtrate after TMT treatment."
Diagnosis: Colloidal Instability or Leaching. Context: The filtration was performed on a warm solution, or the cake was washed with hot water. Root Cause:
-
Temperature: Warm washes leach Hg from the surface of the amorphous solid.
-
Polymorph: You likely formed the "yellow" variety of Hg-TMT, which Atwood et al. identified as less stable and more prone to releasing Hg (up to 6000 µg/L) compared to the crystalline forms [1]. Corrective Action:
-
Strict Temperature Control: Ensure filtration and washing are done at 20–25°C .
-
Coagulant Aid: Use a coagulant (e.g., Ferric Chloride) if fine colloids are passing through the filter.
-
Check pH: Ensure pH is > 6. Acidic conditions (pH < 4) combined with heat drastically accelerate leaching.
Issue 3: "The solid turns black during drying."
Diagnosis: Thermal Decomposition or Oxide Formation. Context: Drying oven set > 150°C or presence of strong oxidizers. Root Cause: While pure Hg-TMT is stable to ~210°C, the presence of residual oxidizers or extreme heat can initiate degradation, releasing HgS (black) or elemental Hg. Corrective Action:
-
Limit drying temperature to 105°C .
-
Ensure the cake is thoroughly washed to remove residual oxidizers before drying.
Frequently Asked Questions (FAQ)
Q: Can I add TMT-55 to a boiling reaction mixture to scavenge Hg?
A: No. While TMT molecules won't destroy instantly, the Hg-TMT complex will likely not precipitate effectively. The high temperature keeps the complex in solution or forms unstable colloidal aggregates. You must cool the stream to < 40°C (ideally < 25°C) to achieve quantitative precipitation (
Q: Is the Hg-TMT complex more stable than HgS (Sulfide precipitation)?
A: In terms of thermal stability of the dry solid, HgS is generally more robust. However, in solution, Hg-TMT is often preferred because it forms larger, more easily filterable flocs and avoids the toxicity of
Q: I see different colors of precipitate (White vs. Yellow). Does temperature affect this? A: Yes. The reaction temperature and concentration gradients influence which polymorph forms. The yellow and white varieties have been shown to be chemically distinct and often unstable, releasing mercury back into water [1].[1][3][4][5] Slow addition of TMT at controlled ambient temperatures encourages the formation of more stable, denser precipitates.
References
-
Atwood, D. A., et al. "Chemistry and stability of precipitates from aqueous solutions of 2,4,6-trimercaptotriazine, trisodium salt, nonahydrate (TMT-55) and mercury (II) chloride."[1] Water Research 34.11 (2000): 3005-3013.
-
Henke, K. R., et al. "The removal of mercury from water by open chain ligands containing multiple sulfurs." Water Research 35.16 (2001): 3829-3837.
-
Liao, D., et al. "Transition metal complexes of 2,4,6-trimercapto-1,3,5-triazine (TMT): Potential precursors to nanoparticulate metal sulfides." Applied Organometallic Chemistry 20.4 (2006): 260-265.
Sources
Technical Support Center: Managing Residual TMT in Treated Effluent
Welcome to the Advanced Effluent Management Support Center. This guide is engineered for researchers, environmental scientists, and drug development professionals dealing with complex industrial wastewater matrices. Here, we address the mechanistic challenges of removing residual Trimercapto-s-triazine (TMT) following heavy metal precipitation workflows.
Part 1: Frequently Asked Questions (FAQs)
Q1: What causes residual TMT in treated effluent? A: Trimercapto-s-triazine (commonly deployed as TMT-15, a 15% aqueous solution of its trisodium salt) is a highly effective organosulfide used to precipitate monovalent and divalent heavy metals (e.g., Hg, Cd, Pb, Cu) from industrial and pharmaceutical wastewater[1]. Residual TMT occurs when the chemical is overdosed relative to the stoichiometric demand of the heavy metals present, leaving unreacted, soluble TMT in the water column.
Q2: Why is residual TMT a compliance and environmental issue? A: While TMT-metal complexes are highly stable and safe for disposal, free residual TMT is problematic for two reasons:
-
Elevated COD: The triazine ring and thiol groups contribute significantly to the Chemical Oxygen Demand (COD) of the effluent, often pushing discharge metrics out of regulatory compliance[2].
-
Toxicity: Although acute toxicity to fish is relatively low, residual TMT can exhibit toxicity to specific aquatic organisms and can severely disrupt downstream biological treatment stages by inhibiting unacclimatized microbial sludge[3].
Q3: Why do conventional coagulation and biological treatments fail to remove residual TMT? A: Free TMT is highly soluble in water and does not readily form flocs with standard iron or aluminum coagulants[2]. Furthermore, the triazine ring is biologically recalcitrant; conventional activated sludge cannot enzymatically cleave the ring, meaning the TMT simply passes through biological treatment stages unaltered.
Part 2: Troubleshooting Guide
Issue 1: High COD in final effluent despite heavy metal compliance.
-
Diagnostic: Heavy metals are below detection limits, but COD remains stubbornly high.
-
Root Cause: The unreacted TMT-15 remains in solution. Because it is an organic compound, it oxidizes during the dichromate COD assay.
-
Intervention: Implement an Advanced Oxidation Process (AOP), such as Fenton oxidation, post-precipitation. AOPs generate hydroxyl radicals (•OH) that aggressively attack the C=S / C-S bonds and cleave the triazine ring, mineralizing the compound into sulfates, nitrates, and CO₂[2].
Issue 2: Incomplete TMT degradation during Fenton oxidation.
-
Diagnostic: AOP is applied, but COD reduction plateaus at < 40%.
-
Root Cause: Incorrect pH buffering or suboptimal H₂O₂:Fe²⁺ dosing ratios. If the pH rises above 3.5, Fe²⁺ rapidly oxidizes to Fe³⁺ and precipitates as ferric hydroxide (Fe(OH)₃), prematurely terminating the catalytic generation of •OH radicals. Conversely, an excessive dose of H₂O₂ acts as a radical scavenger (
), quenching the reaction. -
Intervention: Strictly buffer the reaction matrix to pH 2.5–3.0 before adding the Fenton reagents.
Issue 3: False-positive COD readings after AOP treatment.
-
Diagnostic: Post-AOP effluent shows higher COD than the pre-treatment baseline.
-
Root Cause: Residual, unreacted H₂O₂ from the Fenton process interferes with the standard potassium dichromate COD assay, artificially inflating the measured oxygen demand.
-
Intervention: Implement a mandatory self-validating quenching step (using catalase or sodium thiosulfate) prior to COD sampling.
Part 3: Data Presentation
The following table summarizes the comparative efficacy of various treatment strategies for managing residual TMT.
| Treatment Strategy | Mechanism of Action | TMT Degradation Efficiency | COD Reduction | Key Limitations |
| Coagulation (Fe/Al salts) | Physical entrapment / complexation | < 30% | < 20% | Ineffective against soluble, uncomplexed TMT[2]. |
| Biological Treatment | Microbial enzymatic degradation | < 15% | Minimal | TMT exhibits toxicity to unacclimatized biological sludge. |
| Fenton Oxidation (Fe²⁺/H₂O₂) | •OH radical attack on triazine ring | > 95% | > 85% | Requires strict acidic pH control (2.5–3.0)[2]. |
| Zero-Valent Iron (ZVI/H₂O₂) | Heterogeneous •OH generation | > 90% | > 80% | Slower reaction kinetics compared to homogeneous Fenton[2]. |
Part 4: Visualizations of Degradation Pathways
Caption: Chemical degradation pathway of TMT via hydroxyl radical oxidation.
Caption: Workflow of Residual TMT Degradation via Fenton Advanced Oxidation Process.
Part 5: Experimental Protocol
Self-Validating Fenton Oxidation for Residual TMT Mineralization
Objective: Completely degrade residual TMT in treated effluent to reduce COD and eliminate aquatic toxicity. Scientific Grounding: This protocol relies on •OH radical generation. It incorporates a mandatory quenching step to prevent H₂O₂ interference, ensuring the protocol validates its own success accurately.
Step 1: Baseline Profiling
-
Action: Measure the initial COD, pH, and residual heavy metal concentration of the effluent.
-
Causality: Establishes the baseline required to calculate the stoichiometric demand for Fenton reagents and proves that metals have already been successfully precipitated.
Step 2: Acidification
-
Action: Adjust the effluent pH to 2.5 – 3.0 using 1M H₂SO₄.
-
Causality: Fenton chemistry relies entirely on the solubility of Fe²⁺. At pH > 3.5, iron precipitates as Fe(OH)₃, terminating the catalytic cycle.
Step 3: Catalyst Addition
-
Action: Add Ferrous Sulfate (FeSO₄·7H₂O) to achieve the predetermined Fe²⁺ concentration (typically 10-50 mM depending on initial COD). Mix thoroughly for 5 minutes.
Step 4: Radical Initiation (Oxidation)
-
Action: Slowly dose Hydrogen Peroxide (H₂O₂, 30% w/w) to achieve an optimal H₂O₂:Fe²⁺ molar ratio (start at 3:1). Allow the reaction to proceed for 60–90 minutes under continuous agitation.
-
Causality: Slow dosing prevents the thermal decomposition of H₂O₂ and minimizes radical scavenging, ensuring maximum electrophilic attack on the TMT triazine ring.
Step 5: Neutralization & Coagulation
-
Action: Adjust the pH to 8.5 using 1M NaOH.
-
Causality: Raising the pH halts the Fenton reaction and forces the precipitation of Fe³⁺ as ferric hydroxide flocs. These flocs act as a sweep coagulant, pulling suspended degradation byproducts out of the water column.
Step 6: Self-Validation & Quenching (Critical Step)
-
Action: Extract a sample of the clarified supernatant. Test for residual H₂O₂ using peroxide test strips. If H₂O₂ is present, add a calculated dose of bovine catalase or sodium thiosulfate until H₂O₂ is undetectable.
-
Causality: Residual H₂O₂ reacts with the potassium dichromate in standard COD tests, causing artificially high readings. Quenching guarantees that the final COD measurement accurately reflects the true mineralization of TMT.
Step 7: Final Analysis
-
Action: Measure the final COD and compare it against the baseline established in Step 1 to validate removal efficiency.
References
- NINGBO INNO PHARMCHEM CO.,LTD. "Highly Effective Heavy Metal Scavenger: Understanding Trimercapto-s-Triazine for Water Treatment." nbinno.com.
- Ataman Kimya. "TMT (TRIMERCAPTOTRIAZINE SODIUM SALT 15% - SOLUTION)." atamanchemicals.com.
- MDPI. "Alternative Approach to Current EU BAT Recommendation for Coal-Fired Power Plant Flue Gas Desulfurization Wastewater Treatment." mdpi.com.
- Algol Chemicals. "Environmentally friendly heavy metal removal from wastewater with AC-TMT®15." windows.net.
Sources
Interference of oxidizing agents with Trisodium 1,3,5-triazinane-2,4,6-trithione
Executive Summary: The Redox Incompatibility
Trisodium 1,3,5-triazinane-2,4,6-trithione (TMT-Na3) acts as a heavy metal scavenger through its three thiol/thiolate groups (-SNa). These sulfur centers are highly nucleophilic, making them excellent ligands for soft metals like Pd, Cu, Hg, and Ag.
However, this nucleophilicity renders TMT susceptible to oxidative degradation . In the presence of oxidizing agents (e.g., peroxides, high-valent metal catalysts, bleach), the thiol groups are oxidized rather than coordinating to the target metal. This results in:
-
Loss of Scavenging Capacity: The active sites are consumed.
-
Irreversible Precipitation: Formation of insoluble disulfide polymers or elemental sulfur, often mistaken for the metal-TMT complex.
-
Process Failure: Failure to meet ppm limits for heavy metals in Active Pharmaceutical Ingredients (APIs).
Critical Rule: TMT-Na3 must be used in a non-oxidizing environment. Residual oxidants must be quenched prior to scavenger addition.
Diagnostic Workflow
The following decision tree outlines the logical steps to determine if oxidative interference is affecting your metal scavenging process.
Figure 1: Diagnostic logic for distinguishing oxidative interference from pH-related issues.
Technical Troubleshooting Guide (Q&A)
Q1: I see a white precipitate immediately after adding TMT-Na3, but my metal analysis shows no reduction in Palladium. What happened?
Diagnosis: You likely have Oxidative Precipitation or Acid Precipitation .
-
The Mechanism: If residual oxidants (e.g., Hydrogen Peroxide,
) are present, they oxidize the TMT thiolate groups to disulfides ( ). These disulfides are insoluble in water/organic mixtures and precipitate as a white solid. Unlike the metal-TMT complex, this solid contains no metal. -
Differentiation:
-
Oxidative Precipitate: Irreversible. Adding base (NaOH) will not re-dissolve it.
-
Acid Precipitate (TMT-H3): Reversible. Adding NaOH to pH > 10 will re-dissolve the solid.
-
-
Solution: Test the supernatant with starch-iodide paper. If positive, treat the stream with a mild reducing agent (see Protocol A) before adding TMT.
Q2: Can I use TMT-Na3 to scavenge catalysts from oxidation reactions (e.g., Jones Oxidation, peroxide oxidations)?
Answer: Yes, but only after quenching .
TMT is chemically incompatible with active oxidation reagents. If you add TMT directly to a reaction mixture containing unquenched
-
Protocol:
-
Complete the organic oxidation.
-
Quench excess oxidant (e.g., with Sodium Bisulfite).
-
Verify quench (negative peroxide test).
-
Adjust pH to 6–9.
-
Add TMT-Na3.
-
Q3: Does atmospheric oxygen ( ) affect TMT stability?
Answer: Generally, no, for short durations. TMT-Na3 solutions (15%) are stable for years in closed containers. However, dilute solutions exposed to air for days may show slow dimerization. For standard scavenging workflows (1–4 hours), atmospheric oxygen is negligible. The concern is strictly regarding chemical oxidants in the solution.
Q4: My process uses DMSO as a solvent. Is TMT compatible?
Answer: Caution is required. DMSO (Dimethyl sulfoxide) is a mild oxidant under certain conditions (e.g., Swern conditions) but is generally stable with TMT at room temperature. However, if the DMSO is "wet" or heated significantly (>80°C) in the presence of TMT, sulfur extrusion or oxidation can occur.
-
Recommendation: Perform scavenging at Room Temperature (20–25°C) when using DMSO.
Chemical Compatibility Data
Table 1: Reagent Compatibility Matrix for TMT-Na3
| Reagent Class | Examples | Compatibility | Mechanism of Interference |
| Peroxides | Hydrogen Peroxide, t-Butyl Hydroperoxide | Incompatible | Oxidizes thiol to disulfide/sulfonate. |
| Hypohalites | Sodium Hypochlorite (Bleach) | Incompatible | Rapid oxidation/chlorination of sulfur. |
| High-Valent Metals | Incompatible | Oxidizes TMT; metal is reduced but not scavenged. | |
| Reducing Agents | Sodium Bisulfite, Sodium Thiosulfate | Compatible | Safe to use for quenching oxidants. |
| Acids | HCl, H2SO4, Acetic Acid | Conditional | pH < 4 precipitates TMT-H3 (reversible). |
| Bases | NaOH, KOH, Carbonates | Compatible | TMT is most stable at pH > 10. |
Validated Protocols
Protocol A: Pre-treatment for Oxidant Removal
Use this protocol if your stream tests positive for peroxides or active oxidants.
-
Detection: Dip a strip of Starch-Iodide paper into the reaction mixture. A blue/black color indicates active oxidants.
-
Quenching:
-
Prepare a 10% (w/v) aqueous solution of Sodium Metabisulfite (
) or Sodium Bisulfite ( ) . -
Add the reducing solution slowly to your reaction mixture while stirring.
-
Note: Monitor exotherm if the oxidant concentration is high.
-
-
Verification: Retest with Starch-Iodide paper. The strip should remain white.
-
Scavenging:
-
Adjust pH to 7–10 (TMT works best in neutral/alkaline conditions).
-
Add TMT-Na3 (typically 3–5 molar equivalents relative to the metal impurity).
-
Stir for 30–60 minutes.
-
Filter the metal-TMT precipitate.[1]
-
Protocol B: Differentiating Precipitates (The "Caustic Test")
Use this to identify if a white solid is the desired metal complex, TMT-H3, or Oxidized TMT.
-
Take a small aliquot of the suspension containing the precipitate.
-
Add strong base (e.g., 1M NaOH) to raise pH to >12.
-
Observation:
-
Precipitate Dissolves: It was TMT-H3 (Acid interference).[1] Corrective Action: Run scavenging at higher pH.
-
Precipitate Persists: It is either the Metal-TMT complex (Good) or Oxidized TMT disulfide (Bad).
-
-
differentiation:
-
If the solid is yellow/beige and the filtrate is clear of metal (check via ICP-MS), it is the Metal-TMT complex .
-
If the solid is white/off-white and the filtrate still contains high metal levels, it is Oxidized TMT . Corrective Action: See Protocol A.
-
References
-
Evonik Industries. TMT 15® - Heavy Metal Precipitant: Technical Information. Evonik Resource Efficiency GmbH. Link
-
Biotage. ISOLUTE® Si-TMT Metal Scavenger User Guide. Biotage AB.[2] Link
-
Matlock, M. M., et al. (2002). "Advanced mercury removal from aqueous streams using the proprietary chelating agent TMT." Environmental Science & Technology. Link
-
Henkel, K. (2009). Process for the treatment of effluent containing cyanide and toxic metals, using hydrogen peroxide and trimercaptotriazine.[3][4] U.S. Patent 4,822,496. Link
-
Sigma-Aldrich. Safety Data Sheet: 2,4,6-Trimercaptotriazine trisodium salt. Merck KGaA. Link
Sources
- 1. CA2720885A1 - Method for producing the trisodium salt of 2,4,6-trimercapto-s-triazine - Google Patents [patents.google.com]
- 2. aksci.com [aksci.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US4822496A - Process for the treatment of effluent containing cyanide and toxic metals, using hydrogen peroxide and trimercaptotriazine - Google Patents [patents.google.com]
Validation & Comparative
HPLC Method for Detection of Residual TMT in Wastewater: A Comparative Guide
Executive Summary: The TMT Challenge
Trimercapto-s-triazine (TMT) , commonly used as the trisodium salt (TMT-15®), is the industry standard for precipitating heavy metals (Hg, Cd, Pb, Cu) from industrial wastewater and flue gas scrubber solutions. While TMT is less toxic than traditional sulfide precipitants, its residual presence in effluent contributes to Chemical Oxygen Demand (COD) and can be toxic to aquatic life at high concentrations.
Detecting residual TMT is analytically challenging due to its high polarity, pH-dependent solubility, and tendency to form stable complexes with trace metals in the analytical system. This guide compares the three primary detection methodologies—HPLC (The Gold Standard) , Spectrophotometry , and Potentiometric Titration —and provides a validated, step-by-step HPLC protocol for researchers requiring high sensitivity and specificity.
Comparative Methodological Landscape
Before selecting a protocol, it is critical to match the method to your sensitivity requirements and matrix complexity.
Table 1: Comparative Matrix of Detection Methods
| Feature | HPLC-UV/DAD (Recommended) | UV-Vis Spectrophotometry | Potentiometric Titration |
| Principle | Chromatographic separation of protonated TMT followed by UV detection. | Direct UV absorption (270–290 nm) or indirect measurement of metal-complex formation. | Reaction of thiol (-SH) groups with Ag⁺ or Hg²⁺ using ion-selective electrodes. |
| LOD (Limit of Detection) | High (10–50 ppb) | Moderate (0.5–1.0 ppm) | Low (1–5 ppm) |
| Selectivity | Excellent (Separates TMT from matrix interferences). | Poor (Prone to interference from other organics/sulfurs). | Moderate (Interference from other thiols/sulfides). |
| Throughput | Low (15–20 min/sample) | High (Rapid batch analysis) | Medium (5–10 min/sample) |
| Cost per Test | High (Solvents, Columns) | Low (Reagents only) | Low (Titrant only) |
| Best Use Case | Regulatory compliance, trace analysis, complex matrices. | Routine process monitoring, high-concentration spot checks.[1] | High-concentration influent monitoring, raw material purity. |
Deep Dive: Optimized HPLC Protocol
Method Classification: Reverse Phase Ion-Suppression HPLC (RP-HPLC)
The Chemical Logic
TMT exists as a trivalent anion (
-
Strategy: We utilize Acidic Ion Suppression . By lowering the mobile phase pH below the pKa of TMT (approx. pKa₁=5.7), we protonate the species to its neutral form (2,4,6-trimercapto-1,3,5-triazine,
). -
Solubility Caveat:
is practically insoluble in pure water. Therefore, a high percentage of organic modifier (Acetonitrile) is required in the mobile phase to prevent precipitation on the column.
Experimental Workflow Diagram
Figure 1: Step-by-step workflow for the preparation and analysis of wastewater samples for TMT detection.
Detailed Protocol
A. Instrumentation & Reagents [2][3][4][5][6]
-
System: HPLC with UV-Vis or Diode Array Detector (DAD).[1]
-
Column: Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent high-carbon load C18.
-
Mobile Phase A: 0.05% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.05% Formic Acid in Acetonitrile (MeCN).
B. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C (Critical for solubility and peak shape).
-
Wavelength:
-
Primary: 290 nm (Specific to TMT ring absorption).
-
Secondary: 254 nm (General organic check).
-
-
Injection Volume: 10–20 µL.
-
Gradient Profile:
-
0–2 min: 10% B (Equilibration)
-
2–15 min: 10% → 90% B (Linear Ramp)
-
15–20 min: 90% B (Wash)
-
20–25 min: 10% B (Re-equilibration)
-
C. Sample Preparation
-
Collection: Collect wastewater in glass bottles. Plastic may adsorb trace organics.
-
Stabilization: If not analyzing immediately, adjust pH to >10 with NaOH to keep TMT in soluble ionic form (
). -
Pre-Analysis Prep:
-
Take 5 mL of sample.[3]
-
Filter through 0.45 µm PVDF syringe filter (Nylon filters may bind TMT).
-
Crucial Step: Dilute 1:1 with Mobile Phase B (Acetonitrile + Acid). This prevents precipitation when the sample hits the acidic mobile phase stream.
-
Alternative Methods (For High-Concentration Screening)
While HPLC is necessary for trace analysis (<1 ppm), operational environments often require faster, cheaper methods for process control.
Spectrophotometric (Direct UV)
TMT-15 solutions exhibit a strong absorbance maximum between 270–290 nm .
-
Protocol: Filter sample (0.45 µm), place in quartz cuvette, and measure Absorbance at 285 nm against a water blank.
-
Interference: High interference from nitrates, organics, and turbidity. Only suitable for relatively clean, known matrices.
Potentiometric Titration (AgNO₃)
This method relies on the high affinity of Silver (Ag⁺) for the thiol (-SH) groups on the triazine ring.
-
Titrant: 0.01 M or 0.1 M Silver Nitrate (
). -
Electrode: Silver/Sulfide Ion-Selective Electrode (ISE) or Platinum ring electrode.
-
Reaction:
-
Endpoint: Sharp change in potential (mV) indicates consumption of all free thiol groups.
-
Note: Chloride ions in wastewater will interfere (forming AgCl). You must account for chloride concentration or use a buffer that suppresses chloride interference.
Performance Validation & Troubleshooting
Table 2: Expected Performance Metrics (HPLC Method)
| Parameter | Specification | Notes |
| Linearity ( | > 0.999 | Range: 0.1 – 100 mg/L |
| Recovery | 95% – 105% | Spiked into secondary effluent |
| Precision (RSD) | < 2.0% | Based on n=6 replicate injections |
| Retention Time | ~ 4.5 – 6.0 min | Depends on gradient slope |
Troubleshooting Guide
-
Peak Tailing: TMT is a chelating agent and may interact with stainless steel surfaces in the HPLC. Solution: Passivate the system with 30% Phosphoric acid prior to use, or use a PEEK-lined column.
-
Low Recovery: TMT may precipitate if the sample pH drops too low before mixing with organic solvent. Solution: Ensure samples are diluted with Acetonitrile before acidification or injection.
-
Ghost Peaks: Carryover from high-concentration samples. Solution: Run a blank injection (100% MeCN) between samples.
References
-
Evonik Industries. (2025). TMT 15® Product Information and Technical Data Sheet. Retrieved from
-
Henke, K. R., et al. (2001). "Chemistry of 2,4,6-Trimercapto-1,3,5-triazine (TMT): Acid Dissociation Constants and Group 2 Complexes." Inorganic Chemistry.
-
US Environmental Protection Agency (EPA). (1993). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater.
-
Sielc Technologies. (2024). Separation of 1,3,5-Triazine derivatives on Newcrom R1 HPLC column.
-
Hach Company. (2024).[3] Water Analysis Handbook: Spectrophotometric Analysis of Heavy Metals and Interferences.
Sources
Comparative Efficiency Guide: TMT-15 vs. Sodium Sulfide for Copper Removal
Executive Summary
In the purification of pharmaceutical Active Pharmaceutical Ingredients (APIs) and high-value industrial effluents, the removal of copper catalysts and contaminants is a critical quality attribute. While Sodium Sulfide (
Mechanistic Deep Dive: Chelation vs. Lattice Precipitation
To understand the efficiency differences, one must look beyond simple stoichiometry to the molecular geometry of the binding.
Sodium Sulfide ( ): The Lattice Trap
Sodium sulfide functions through ionic precipitation . Dissociated sulfide ions (
-
Mechanism: Formation of a covalent crystal lattice.
-
Limitation: The reaction is extremely fast, often leading to nucleation over crystal growth . This results in colloidal "fines" (sub-micron particles) that pass through standard filtration media (0.45
) unless coagulants are added. Furthermore, in acidic environments (pH < 7), the equilibrium shifts to release toxic Hydrogen Sulfide gas ( ).
TMT-15: The Organometallic Cage
TMT-15 acts through multidentate chelation . The active molecule, 2,4,6-trimercapto-s-triazine, possesses three sulfur groups attached to a heterocyclic ring.
-
Mechanism: TMT-15 does not just bind one-to-one. It bridges multiple copper ions, forming a large, stable polymeric framework (typically
). -
Advantage: This "cage-like" structure is sterically bulky, creating large, easily filterable flocs without the need for additional coagulants. It remains stable across a broad pH range (2–12) and does not release gas.
Comparative Performance Metrics
The following data synthesizes field performance in API polishing and wastewater treatment.
| Feature | TMT-15 (Organosulfide) | Sodium Sulfide (Inorganic Sulfide) |
| Residual Copper | < 0.1 mg/L (ppm) | < 0.05 mg/L (Theoretical) / Variable (Actual)* |
| Precipitate Nature | Coarse, flocculant, easy to filter | Colloidal, sticky, hard to filter |
| pH Stability | Stable pH 2–12 | Unstable < pH 7 (Releases |
| Toxicity (LD50) | > 6000 mg/kg (Oral, Rat) - Non-toxic | ~208 mg/kg (Oral, Rat) - Toxic |
| Odor | Odorless | Strong "Rotten Egg" Odor |
| Complex Breaking | Excellent (Displaces EDTA/NH3) | Good, but requires high dosage |
| Sludge Stability | High (Passes TCLP leaching tests) | Low (Oxidizes to soluble sulfate) |
*Note: While
Advanced Experimental Protocol: The "Self-Validating" System
Objective: To objectively compare copper removal efficiency while validating safety and precipitate stability. Context: This protocol is designed for a "polishing" step, assuming bulk copper has been reduced to ~50–100 ppm via hydroxide precipitation or that the initial load is low (e.g., catalyst scavenging).
Reagents & Stoichiometry[1][2][3]
-
TMT-15 Solution (15% w/w):
-
Active Substance:
(MW 243.2 g/mol ). -
Reaction:
. -
Dosing Factor: Theoretically, 0.76 mL of TMT-15 solution precipitates 100 mg of Copper. In practice, use a 1.1x molar excess .
-
-
Sodium Sulfide (1 M Solution):
-
Reaction:
. -
Safety: Must be prepared and used in a fume hood.
-
Step-by-Step Workflow
Phase 1: Preparation & Baseline
-
Prepare Stock Solution: Create a synthetic effluent containing 50 ppm
(using ). -
pH Adjustment: Adjust a 1L aliquot to pH 8.5 using NaOH. Rationale: This prevents
gas formation for the sulfide arm and optimizes TMT flocculation.
Phase 2: Dosing (Parallel Streams)
-
Stream A (TMT-15):
-
Calculate required TMT: For 50 mg Cu in 1L
mL. -
Add 0.42 mL TMT-15 under rapid stirring (200 rpm) for 2 minutes.
-
Reduce speed to 30 rpm (slow mix) for 15 minutes to promote polymer growth.
-
-
Stream B (
):-
Add stoichiometric equivalent of
.[1] -
Add Polymer Flocculant (e.g., anionic polyacrylamide, 1 ppm). Rationale: Sulfide precipitates will not settle without this aid.
-
Mix as above.
-
Phase 3: Separation & Validation
-
Filtration: Pass both samples through a 0.45
membrane filter . -
Analysis: Analyze filtrate for residual Cu via ICP-MS or AAS.
-
Leaching Test (The Trust Factor):
-
Take the wet sludge from both filters.
-
Resuspend in acidic water (pH 4) for 1 hour.
-
Re-filter and test filtrate.
-
Expectation: TMT sludge will show minimal re-dissolution; Sulfide sludge may release Cu if oxidation occurs.
-
Visualizations
Diagram 1: Mechanistic Comparison
This diagram illustrates the structural difference between the polymeric "cage" of TMT-15 and the ionic lattice of Sodium Sulfide.
Caption: TMT-15 forms large organometallic polymers (Blue) compared to the small ionic crystals of Sulfide (Red), aiding filtration.
Diagram 2: Experimental Workflow
A visual guide to the "Self-Validating" protocol described above.
Caption: Parallel workflow demonstrating the necessity of coagulants for Sulfide and the direct filtration capability of TMT-15.
References
-
Evonik Industries. (2021). TMT 15® Product Information: Heavy Metal Precipitation. Retrieved from [Link]
-
Thomas, M., Zdebik, D., & Białecka, B. (2018).[1] Using Sodium Trithiocarbonate to Precipitate Heavy Metals from Industrial Wastewater. Polish Journal of Environmental Studies, 27(4), 1753-1763.[1] Retrieved from [Link]
-
Liao, D., et al. (2006). Chemistry of copper trimercaptotriazine (TMT) compounds and removal of copper from copper-ammine species by TMT. Applied Organometallic Chemistry, 20(4), 246-251. Retrieved from [Link]
-
Lewis, A. E. (2010). Review of metal sulphide precipitation. Hydrometallurgy, 104(2), 222-234. Retrieved from [Link]
-
Illinois Sustainable Technology Center. (2013). Fact Sheet: Copper Removal using TMT-15. Retrieved from [Link]
Sources
A Comparative Guide to the Leaching Stability of TMT-Metal Sludges under TCLP Conditions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial wastewater treatment and environmental remediation, the effective stabilization of heavy metal-laden sludges is of paramount importance. The long-term environmental risk associated with the disposal of these sludges is primarily determined by the potential for toxic heavy metals to leach into the surrounding environment. The Toxicity Characteristic Leaching Procedure (TCLP), a regulatory benchmark test, is employed to simulate this leaching potential. This guide provides an in-depth comparison of the TCLP stability of metal sludges generated using Trimercapto-s-triazine (TMT) versus those produced by conventional precipitation methods, supported by experimental data and scientific principles.
The Challenge of Heavy Metal Sludge and the Imperative for Robust Stabilization
Industrial processes such as electroplating, mining, and chemical manufacturing generate significant volumes of wastewater containing dissolved heavy metals like copper, nickel, lead, cadmium, and zinc.[1][2] Precipitation is a widely adopted technique to remove these metals from the aqueous phase, resulting in a concentrated solid sludge. However, the stability of the metal compounds within this sludge is critical. Changes in environmental conditions, particularly a decrease in pH, can cause the resolubilization of these metals, leading to their release into the environment and posing a significant threat to ecosystems and human health.[3] Therefore, the choice of precipitating agent has profound implications for the long-term stability and disposal options of the resulting sludge.
Mechanism of Precipitation: A Tale of Two Chemistries
The stability of a metal sludge is intrinsically linked to the chemical nature of the bonds formed between the metal ions and the precipitating agent. Here, we compare the widely used hydroxide precipitation with the increasingly adopted TMT precipitation.
Conventional Hydroxide Precipitation
The addition of alkaline agents such as sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) to wastewater raises the pH, causing the formation of insoluble metal hydroxides.
Reaction: M²⁺ + 2OH⁻ → M(OH)₂ (s)
While effective in removing a broad range of metals, the stability of metal hydroxides is highly pH-dependent. Under acidic conditions, which can occur in landfills due to organic decomposition, these hydroxides can readily redissolve, releasing the toxic metals.
TMT Precipitation: The Power of Thiolate Bonds
Trimercapto-s-triazine (TMT), typically used as its trisodium salt (TMT-15), is an organosulfur compound that forms exceptionally stable and insoluble complexes with a wide array of heavy metals.[4][5] The precipitation mechanism involves the strong affinity of the sulfur atoms in TMT's three thiol groups for heavy metal ions.[5]
Reaction: 2M²⁺ + (C₃N₃S₃)³⁻ → M₂(C₃N₃S₃) (s)
These metal-TMT complexes are characterized by strong, covalent metal-sulfur bonds, which are significantly more resistant to acidic leaching compared to the ionic bonds in metal hydroxides.[5]
Visualizing Precipitation Mechanisms
Caption: Comparative mechanisms of metal precipitation.
Experimental Showdown: TCLP Performance of TMT vs. Other Precipitants
The Toxicity Characteristic Leaching Procedure (TCLP), US EPA Method 1311, is the standard for evaluating the potential for solid waste to leach hazardous constituents into the environment.[6][7][8] The test simulates the acidic leaching conditions that might occur in a landfill.
Experimental Protocol: Toxicity Characteristic Leaching Procedure (TCLP)
-
Sample Preparation: A representative sample of the dewatered metal sludge is obtained. The solid content of the sludge is determined.
-
Extraction Fluid Selection: The pH of the sludge is measured. If the pH is below 5.0, extraction fluid #1 (a buffered acetic acid solution with a pH of 4.93) is used. If the pH is 5.0 or greater, extraction fluid #2 (an unbuffered solution of 0.1 N acetic acid with a pH of 2.88) is used.
-
Extraction: A 100-gram sample of the sludge is placed in an extraction vessel with 20 times its weight of the selected extraction fluid.
-
Agitation: The vessel is rotated end-over-end at 30 rpm for 18 hours.
-
Filtration: The mixture is filtered through a 0.7 µm glass fiber filter to separate the solid phase from the liquid extract (leachate).
-
Analysis: The leachate is then analyzed for the concentration of heavy metals using methods such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Visualizing the TCLP Workflow
Caption: Simplified workflow of the TCLP test.
Comparative TCLP Data
The following tables summarize the results of studies comparing the leachability of heavy metals from sludges precipitated with different agents.
Table 1: Leachability of Heavy Metals from Industrial Wastewater Sludge [1][9][10]
| Precipitating Agent | Leached Metal | Concentration in Leachate (mg/L) |
| TMT (15% solution) | All tested metals (Cd, Ni, Cr, Co, Pb, Cu) | Not Detected |
| Sodium Hydroxide (NaOH) | Chromium (Cr) | 63.8 - 72.2 |
| Sodium Trithiocarbonate (Na₂CS₃) | Nickel (Ni) | up to 724 |
| Cadmium (Cd) | up to 1821 |
Data sourced from a study on industrial wastewater treatment sludges subjected to leaching with artificial acid rain, which simulates the acidic conditions of the TCLP test.
Table 2: Stability of Metal Precipitates in Leaching Tests [1][9][10]
| Precipitating Agent | Stability under Leaching Conditions | Environmental Risk |
| TMT (Trimercapto-s-triazine) | Most Stable | No potential environmental hazard detected |
| DMDTC (Dimethyldithiocarbamate) | Most Stable | No potential environmental hazard detected |
| Ca(OH)₂/NaOH | Moderate | Risk of Cr leaching |
| Na₂CS₃ (Sodium Trithiocarbonate) | Least Stable | Risk of Ni and Cd leaching |
Discussion of Results
The experimental data unequivocally demonstrates the superior stability of TMT-precipitated sludges. In a direct comparison, sludges generated with TMT showed no detectable leaching of heavy metals, indicating a high degree of immobilization.[1] In stark contrast, sludges produced by conventional hydroxide precipitation exhibited significant leaching of chromium under acidic conditions.[1][10] The performance of sodium trithiocarbonate was even poorer, with substantial leaching of nickel and cadmium.[9][10]
The exceptional stability of TMT-metal sludges can be attributed to the formation of very stable, insoluble complexes.[4] This inherent chemical stability translates directly to a significantly lower risk of environmental contamination when these sludges are disposed of. The use of TMT can therefore be a critical factor in ensuring that industrial waste streams meet stringent regulatory limits for hazardous waste.[2]
Conclusion
For researchers, scientists, and professionals in fields where the generation of heavy metal-containing waste is a concern, the choice of precipitation agent has far-reaching consequences. While hydroxide precipitation is a long-standing method, the resulting sludges can pose a significant environmental liability due to their pH-dependent stability.
The use of Trimercapto-s-triazine (TMT) offers a scientifically robust alternative that produces sludges with markedly superior stability, as demonstrated by their performance in the Toxicity Characteristic Leaching Procedure. The formation of highly stable and insoluble metal-TMT complexes effectively immobilizes heavy metals, minimizing their potential to leach into the environment. This enhanced stability not only facilitates regulatory compliance but also represents a more environmentally responsible approach to the management of hazardous industrial waste.
References
-
Falamaki, A. (2015). Toxicity Characteristic Leaching Procedure for Health Assessment of Stabilized Plating Sludge Using Amendments. International Journal of Environmental Health Engineering, 4(1), 1-6. [Link]
-
Lejwoda, P., & Zgóra, J. (2023). Evaluation of the stability of heavy metal-containing sediments obtained in the wastewater treatment processes with the use of various precipitating agents. Environmental Monitoring and Assessment, 195(3), 442. [Link]
-
Lejwoda, P., & Zgóra, J. (2023). Evaluation of the stability of heavy metal-containing sediments obtained in the wastewater treatment processes with the use of various precipitating agents. PMC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 17). The Indispensable Role of Trimercapto-s-Triazine in Modern Water Treatment. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Kamona, M., & Inazumi, S. (2018). Heavy-Metal Leaching from Cement Stabilized Waste Sludge. ASTM International. [Link]
-
Sinobio Chemistry. (2025, July 9). Trimercaptotriazine Sodium Salt Makes Heavy Metal Removal Easy. Sinobio Chemistry. [Link]
-
Srivastava, A., & Kumar, A. (2003). Identification and leaching characteristics of sludge generated from metal pickling and electroplating industries by Toxicity Characteristics Leaching Procedure (TCLP). PubMed. [Link]
-
Zhang, W., et al. (2017). Leachability of heavy metals from solidified sludge. ResearchGate. [Link]
-
Soleymani, M., et al. (2019). Precipitation of zinc from cyanide leach solutions using Trimercapto-s-triazine (TMT). ResearchGate. [Link]
-
Kosson, D. S., et al. (2002). A Guide to the Use of Leaching Tests in Solid Waste Management Decision Making. United States Environmental Protection Agency. [Link]
- Hille, H. G., et al. (1991). Dinatriumsalt of the trimercapto-s-triazine-hexahydrate, method for its preparation and its use.
-
Wang, Y., et al. (2018). Synergistic Passivation of Fly Ash and TMT on Heavy Metals in Sewage Sludge. MDPI. [Link]
-
Lejwoda, P., & Zgóra, J. (2023). Evaluation of the stability of heavy metal-containing sediments obtained in the wastewater treatment processes with the use of various precipitating agents. PubMed. [Link]
-
IMPAG Schweiz. (2021, October 25). Heavy metal precipitation. IMPAG Schweiz. [Link]
-
Ren, J., et al. (2021). Stabilization of heavy metals in sewage sludge by attapulgite. Taylor & Francis Online. [Link]
-
Zhang, M., et al. (2007). Assessment of toxicity of heavy metal contaminated soils by the toxicity characteristic leaching procedure. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (1992). Method 1311: Toxicity Characteristic Leaching Procedure. U.S. EPA. [Link]
-
Li, Y., et al. (2019). Leaching Characteristics of Heavy Metals and Plant Nutrients in the Sewage Sludge Immobilized by Composite Phosphorus-Bearing Materials. PMC. [Link]
-
Jing, Y., et al. (2021). Strength and Leaching Behavior of Contaminated Mining Sludge at High Water Content Stabilized with Lime Activated GGBS. MDPI. [Link]
-
Lejwoda, P., et al. (2023). Evaluation of the mobility of heavy metals in the sediments originating from the post-galvanic wastewater treatment processes. PMC. [Link]
-
Lumina, P., et al. (2024). STABILIZATION OF HEAVY METAL SLUDGE TO PASS THE TCLP TEST USING CEMENT WITH A SINTER AS A ADDITIVE. STM Journals. [Link]
-
Chen, C., et al. (2021). TCLP-results and concentrations of heavy metals in sewage sludge and sewage sludge ash (SSA). ResearchGate. [Link]
-
ResearchGate. (2020). TCLP test results for modified sludge. ResearchGate. [Link]
-
Wang, Y., et al. (2021). [Stabilization of Heavy Metals in Municipal Sludge Using a Slag-Based Modifying Agent]. PubMed. [Link]
-
Wijesiri, B., et al. (2023). Sustainable Approaches for Wastewater Treatment: An Analysis of Sludge-Based Materials for Heavy Metal Removal from Wastewater by Adsorption. MDPI. [Link]
-
Wijesiri, B., et al. (2023). An Analysis of Sludge-Based Materials for Heavy Metal Removal from Wastewater by Adsorption. Semantic Scholar. [Link]
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Analytical Guide: Quantification of Free Trimercapto-s-triazine (TMT) in Solution
Executive Summary: The Scavenger Paradox
In pharmaceutical process chemistry, 2,4,6-trimercapto-s-triazine (TMT, often used as the trisodium salt TMT-15) is a premier scavenger for removing palladium, copper, and other heavy metals. However, this creates a "Scavenger Paradox": while TMT removes toxic metal impurities, the scavenger itself must not become a new impurity.
Regulatory bodies (FDA, EMA) require the quantification of residual scavenging agents in Active Pharmaceutical Ingredients (APIs). Because TMT contains three reactive thiol/thione groups and exhibits pH-dependent solubility (insoluble as free acid, soluble as salt), standard "generic" methods often fail.
This guide compares and details the two most robust analytical strategies: Reverse-Phase HPLC (Gold Standard) for trace quantification and Potentiometric Titration for process control.
Comparative Method Overview
| Feature | Method A: HPLC-UV | Method B: Potentiometric Titration | Method C: Direct UV-Vis |
| Primary Use | Final API Release, Trace Analysis | In-Process Control (High Conc.) | Quick Screening (Dirty Matrix) |
| Specificity | High (Separates TMT from API) | Medium (Reacts with all thiols/S-groups) | Low (Matrix interference common) |
| LOD/LOQ | < 1 ppm / 5 ppm | ~50 ppm | ~10 ppm (Matrix dependent) |
| Throughput | 15–20 min/sample | 5–10 min/sample | Instant |
| Key Challenge | TMT solubility in acidic mobile phases | Electrode maintenance & specificity | Non-specific absorbance |
Deep Dive: High-Performance Liquid Chromatography (HPLC)
The Challenge: Solubility & Tautomerism
TMT exists in a tautomeric equilibrium between thiol (-SH) and thione (=S) forms. Furthermore, the free acid (H₃TMT) is poorly soluble in acidic aqueous media, while the salt (Na₃TMT) is highly soluble.
-
Risk: Standard acidic mobile phases (pH 2) can precipitate TMT inside the column if concentrations are high.
-
Solution: Use a "Low Acid" or "Ion-Pairing" approach to maintain solubility while achieving retention.
Validated Protocol: Acidic Reverse-Phase
This method utilizes the protonated form of TMT for retention on a C18 column. It is suitable for trace analysis (<100 ppm) where precipitation risk is negligible.
Instrument: HPLC with UV/DAD Detector Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[1]
Reagents & Mobile Phase:
-
Mobile Phase A: 0.05% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: 0.05% Formic Acid in Acetonitrile
-
Diluent: 10 mM Ammonium Acetate (pH 7) / Acetonitrile (50:50). Crucial: Dissolve sample at neutral pH to ensure solubility before injection.
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 60 | 40 |
| 15.0 | 5 | 95 |
| 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min[1]
-
Wavelength: 254 nm (Secondary: 310 nm for higher specificity)
-
Injection Volume: 10–20 µL
Workflow Logic
The following diagram illustrates the critical decision points in the HPLC workflow to prevent column fouling and ensure peak shape.
Figure 1: HPLC Workflow emphasizing the pH switch strategy. Samples must be prepared at neutral pH to solubilize TMT, then separated in acidic conditions.
Deep Dive: Potentiometric Titration
For wastewater treatment or initial process scavenging (where TMT levels are >100 ppm), HPLC is overkill. Potentiometric titration offers a robust, self-validating alternative based on the formation of insoluble Silver-TMT complexes.
The Mechanism
TMT reacts with Silver Nitrate (
Protocol
Equipment: Automatic Titrator (e.g., Metrohm or Mettler Toledo) Electrode: Silver Ring Electrode (sulfide coated) or Ag/AgCl reference.[2]
-
Sample Prep: Transfer 50 mL of filtrate (wastewater or process stream) into a beaker.
-
Conditioning: Add 2 mL of 1M NaOH. Reason: TMT must be in the anionic (salt) form to react rapidly with silver.
-
Titrant: 0.01 M or 0.1 M
(Standardized).[3] -
Execution: Titrate dynamically. Monitor the potential (mV).
-
Endpoint: Look for the sharp inflection point (steepest drop in mV).
Calculation
- : Volume of AgNO3 consumed (mL)
- : Normality of AgNO3[3]
-
: Equivalent weight of TMT (MW / 3 reactive sites
177.18 / 3 59.06 g/mol )
Figure 2: Potentiometric titration logic flow. The pH adjustment is critical to ensure TMT is available for complexation.
Method Validation & Troubleshooting
To ensure Trustworthiness (Part 2 of requirements), your method must be validated.
System Suitability Criteria (HPLC)
-
Tailing Factor: Must be < 1.5. Note: TMT interacts with active metal sites on older stainless steel columns. Passivate your LC system with 0.1% phosphoric acid if tailing persists.
-
Precision: %RSD of 6 replicate injections < 2.0%.
-
Linearity:
over the range of 1 ppm to 100 ppm.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Splitting | Sample solvent mismatch | Ensure sample diluent matches initial mobile phase strength (low organic). |
| High Backpressure | TMT precipitation | Check if sample pH < 4. Switch to neutral diluent. |
| Ghost Peaks | Carryover | TMT sticks to metallic injector needles. Use a needle wash of 50:50 Water:MeOH with 0.1% Ammonia. |
| No Endpoint (Titration) | Chloride interference | High Cl- levels also react with Ag+. Pre-treat or use HPLC instead. |
References
-
Henke, K.R., et al. (2001).[1] "Chemistry of 2,4,6-Trimercapto-1,3,5-triazine (TMT): Acid Dissociation Constants and Group 2 Complexes." Inorganic Chemistry. (Verified via ResearchGate context).
-
Biotage. (2008).[4] "Metal Scavenger User Guide: Removal of Pd from Suzuki reaction using Biotage® MP-TMT." Sopachem / Biotage Technical Note.
-
Foconsci Chemical Industry. (2025). "How to analyze excessive TMT-15? Analytical Methods." Foconsci Technical Blog.
-
Sigma-Aldrich. "2,4,6-Trimercapto-s-triazine Product Specification and Safety Data."
-
Japanese Industrial Standards (JIS). "General rules for potentiometric titration with silver nitrate." JIS K 8001.[3]
Sources
Cost-Benefit Analysis: TMT-15 vs. Organosulfide Polymers in Heavy Metal Precipitation
As a Senior Application Scientist specializing in industrial wastewater remediation, I frequently evaluate chemical precipitants for complex matrices, such as Flue Gas Desulfurization (FGD) wastewater and municipal solid waste incineration effluents. In these environments, simple hydroxide precipitation is fundamentally inadequate. High chloride concentrations drive the formation of highly stable, soluble complexes—most notably the mercury-tetrachloro-complex (
To break these complexes and achieve stringent effluent limitation guidelines (ELGs), high-affinity sulfur-based chelators are required[2]. This guide provides an objective, data-driven comparison between the two dominant chemistries in this space: TMT-15 (Trimercapto-s-triazine) and Organosulfide Polymers (e.g., Dithiocarbamates [DTC] and Polythiocarbonates), focusing on mechanistic performance, sludge stability, and total lifecycle costs.
Mechanistic Causality: The Chemistry of Chelation
The fundamental difference between these two precipitants lies in their molecular architecture, which directly dictates their operational safety and the thermodynamic stability of the resulting sludge.
TMT-15 (Trimercapto-s-triazine): TMT-15 is a 15% aqueous solution of the trisodium salt of trimercapto-s-triazine[3]. It utilizes a rigid, chemically inert triazine ring substituted with three mercapto (thiol) groups. The spatial arrangement of these sulfur atoms allows for the formation of extremely stable, non-amphoteric coordination polymers with divalent heavy metals (Hg²⁺, Pb²⁺, Cd²⁺, Cu²⁺)[4]. Because the triazine ring is highly resistant to biological and chemical degradation, the resulting metal-TMT sludge is exceptionally stable[3].
Organosulfide Polymers (DTC/STC):
Organosulfide polymers feature macromolecular backbones with multiple active dithiocarbamate or thiocarbonate groups. This structure allows a single polymer chain to bridge multiple metal ions simultaneously, acting as both a chelator and a primary coagulant[5]. However, conventional DTCs are synthesized using highly volatile carbon disulfide (
Cost-Benefit & Performance Matrix
While organosulfide polymers may exhibit slightly lower effluent mercury concentrations in highly optimized, steady-state systems[2], their lifecycle costs are heavily impacted by sludge management. Toxicity Characteristic Leaching Procedure (TCLP) data clearly demonstrates that TMT-15 precipitates maintain structural integrity and prevent metal remobilization even at pH 4.5[6]. Conversely, the solubility of DTC and polythiocarbonate precipitates increases significantly with decreasing pH, failing TCLP standards under aggressive leaching conditions[6].
| Parameter | TMT-15 (Trimercapto-s-triazine) | Organosulfide Polymers (e.g., DTC) | Scientific Causality |
| Active Mechanism | Triazine ring with 3 mercapto groups | Polymeric backbone with multiple | Steric hindrance in TMT protects the metal-sulfur bond, whereas polymeric chains offer faster bridging but lower bond energy. |
| Sludge Stability (TCLP) | Highly stable, even at pH 4.5[6] | Solubility increases significantly at lower pH[6] | TMT forms non-amphoteric, highly insoluble complexes. DTC precipitates are highly susceptible to acid-hydrolysis. |
| Toxicity / Safety | Non-toxic, No | Potential for toxic | DTC is synthesized from |
| Flocculation Speed | Moderate (requires iron co-precipitation) | Rapid (acts as its own flocculant) | High molecular weight of polymers naturally bridges particles, whereas TMT-15 is a smaller molecule requiring a coagulant. |
| Total Lifecycle Cost | Lower (Non-hazardous sludge disposal) | Higher (Hazardous waste classification risk) | Upfront chemical costs of TMT are offset by massive savings in landfill tipping fees and worker PPE requirements. |
Experimental Methodologies: Self-Validating Protocols
To objectively evaluate these precipitants, laboratories must employ rigorous, self-validating workflows. The following protocols isolate the performance of the chelator from bulk wastewater variables.
Protocol 1: Bench-Scale Jar Testing & Dosage Optimization
Objective: Determine the optimal chelator dosage to achieve <10 ppt Hg while minimizing chemical expenditure.
-
Baseline Characterization: Analyze the raw wastewater using ICP-MS to quantify baseline heavy metal and chloride concentrations.
-
Bulk Hydroxide Precipitation: Adjust the pH of a 1 L sample to 8.5–9.0 using 10%
.-
Causality: Precipitating bulk metals (e.g., Fe, Cu) as hydroxides prevents them from consuming the premium chelator, reserving it for complexed trace metals[1].
-
Self-Validation Check: Centrifuge a 5 mL aliquot at 3,000 rpm for 5 minutes. If the supernatant remains highly turbid or tinted, hydroxide precipitation is incomplete; incrementally adjust the pH before proceeding.
-
-
Chelator Dosing: Add varying doses of TMT-15 (typically 50–100 mL/m³)[1] or DTC to separate jars under rapid mixing (200 rpm).
-
Self-Validation Check: Monitor the Oxidation-Reduction Potential (ORP). A sudden, sharp drop in ORP indicates the presence of unreacted chelator in the bulk fluid, confirming that the stoichiometric endpoint for metal binding has been surpassed.
-
-
Coagulation & Flocculation: Add 2 mg/L of
followed by an anionic polyacrylamide (PAM) flocculant. Reduce mixing speed to 30 rpm for 10 minutes to promote macro-floc formation. -
Clarification: Allow the flocs to settle for 30 minutes. Extract the supernatant and analyze via Cold Vapor Atomic Absorption Spectroscopy (CVAAS) for trace mercury.
Protocol 2: TCLP Sludge Stability Validation (EPA Method 1311)
Objective: Verify the long-term environmental stability of the generated metal-sulfide sludge to determine landfill classification.
-
Sample Preparation: Filter the settled sludge from Protocol 1 to achieve a minimum of 20% dry solids.
-
Extraction Fluid Selection:
-
Self-Validation Check: Suspend 5 g of sludge in 96.5 mL of deionized water. If the pH is < 5.0, utilize Extraction Fluid #1 (acetate buffer, pH 4.93). If the pH is > 5.0, add 3.5 mL of 1 N HCl. If the pH drops below 5.0, use Fluid #1; otherwise, use Fluid #2 (dilute acetic acid, pH 2.88). This ensures the protocol accurately simulates the specific aggressive leaching environment of a municipal landfill.
-
-
Agitation: Combine the sludge with the selected extraction fluid at a 1:20 solid-to-liquid ratio. Rotate end-over-end at 30 rpm for 18 hours.
-
Leachate Analysis: Filter the extract through a 0.6–0.8 µm glass fiber filter. Analyze the filtrate for remobilized metals via ICP-MS.
Process Visualization
Workflow of heavy metal precipitation and sludge stability validation.
Conclusion
For facilities prioritizing rapid flocculation and lower upfront chemical volumes, organosulfide polymers remain a viable option, provided strict environmental controls are maintained to mitigate
References
-
EPA. "Technical Development Document for Effluent Limitations Guidelines and Standards for the Steam Electric Power Generating Point Source Category." EPA.gov. Available at: [Link]
-
Henke, K. R. "Comparison of heavy metal precipitates under federal TCLP leach conditions." OSTI.GOV. Available at: [Link]
-
Evonik Industries. "TMT - 15 Details: Toxicology / Ecology / Properties of Precipitates." Scribd. Available at: [Link]
-
Taylor & Francis. "Rapid and Durable Heavy Metal Sequestration by P(ATU-TMT): Chemisorption-Dominated Binding and Long-Term Environmental Stability." Tandfonline.com. Available at:[Link]
Sources
- 1. algolprod.blob.core.windows.net [algolprod.blob.core.windows.net]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. scribd.com [scribd.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Comparison of heavy metal precipitates under federal TCLP leach conditions (Conference) | OSTI.GOV [osti.gov]
Comprehensive Guide: Iodometric Purity Assay for TMT-55 Powder
Executive Summary
TMT-55 (Trimercaptotriazine Trisodium Salt Nonahydrate) is a critical heavy metal precipitating agent used in industrial wastewater treatment and remediation. Its efficacy relies entirely on the stoichiometric availability of its three thiol/thiolate groups to bind metals like Mercury (
This guide details the Iodometric Titration Method for assaying TMT-55 purity. Unlike expensive chromatographic techniques (HPLC), iodometry offers a robust, cost-effective, and rapid method suitable for QC environments. This document compares iodometry against alternative methods and provides a self-validating protocol grounded in redox chemistry.
Scientific Principles & Mechanism
The Molecule: TMT-55
-
Chemical Name: 2,4,6-Trimercapto-s-triazine, trisodium salt nonahydrate.
-
Formula:
-
Molecular Weight: ~405.35 g/mol (Nonahydrate); ~243.22 g/mol (Anhydrous).
-
Active Sites: Three sulfur atoms per molecule, existing in a tautomeric equilibrium between thiol (-SH) and thione (=S) forms. In the trisodium salt, they exist primarily as thiolate anions (
).
The Redox Reaction
The assay utilizes the quantitative oxidation of thiol groups by Iodine (
Stoichiometry:
Since TMT contains 3 equivalents of sulfur per mole:
-
Electron Transfer: Each Sulfur atom loses 1 electron (Oxidation state -2
-1). -
Equivalence Factor: 1 mole of TMT-55 consumes 3 equivalents of Iodine.
-
Equivalent Weight (Eq Wt):
.
Experimental Protocol: Iodometric Titration
Reagents & Apparatus
-
Titrant:
Iodine Standard Solution (Standardized). -
Solvent: Deionized Water (degassed to prevent air oxidation of thiols).
-
Acidifier:
Sulfuric Acid ( ) or Hydrochloric Acid ( ). -
Indicator:
Starch Solution (freshly prepared). -
Apparatus: Class A Burette, 250mL Iodine Flask (stoppered), Analytical Balance (
).
Step-by-Step Methodology
Step 1: Sample Preparation Weigh accurately approx. 0.3000 g of TMT-55 powder into a 250mL Iodine flask.
-
Why? This mass consumes ~20-25 mL of
Iodine, minimizing burette reading errors.
Step 2: Dissolution Add 50 mL of Deionized Water and swirl to dissolve the salt completely.
-
Note: The solution will be alkaline (pH > 10) due to hydrolysis of the weak acid salt.
Step 3: Acidification
Add 10 mL of 10%
-
Critical Control: The solution may become cloudy as the free acid (Trithiocyanuric acid) precipitates. This is normal. The titration must proceed immediately to prevent air oxidation or occlusion of the precipitate.
-
Mechanism:[1][2][3][4] Acidification prevents the reaction of Iodine with hydroxide ions (which forms hypoiodite,
), ensuring Iodine reacts only with the sulfur groups.
Step 4: Titration
Titrate immediately with
-
Technique: Vigorous stirring is essential to ensure the precipitated TMT-acid reacts fully with the iodine.
Step 5: Endpoint Detection When the yellow iodine color begins to persist (fading slowly), add 2 mL of Starch Indicator . Continue titrating dropwise until the solution turns from colorless/milky to a sharp Blue/Black .
-
Target: The blue color should persist for at least 30 seconds.
Calculation
-
V: Volume of Iodine consumed (mL)
-
N: Normality of Iodine solution
-
EqWt: Equivalent Weight of TMT-55 (
for nonahydrate) -
W: Weight of sample (g)
Method Comparison: Why Iodometry?
The following table compares Iodometry against common alternatives for TMT assay.
| Feature | Iodometric Titration | HPLC (High-Performance Liquid Chromatography) | Argentometric Titration ( |
| Principle | Redox (Oxidation of -SH) | Separation (Column retention) | Precipitation (Formation of Ag-S bond) |
| Cost | Low ( | High ( | Medium (Silver reagents are costly) |
| Speed | Fast (10-15 mins) | Slow (45+ mins per run) | Moderate (20 mins) |
| Specificity | Moderate (Reacts with any reducing agent) | High (Separates impurities) | High for Thiols |
| Precision | |||
| Best Use | Routine QC, Bulk Purity | Impurity Profiling, R&D | When reducing impurities interfere |
Editorial Insight: While HPLC is superior for identifying specific degradation products, Iodometry is the industry standard for potency assay because it directly measures the functional capacity (reducing power) of the material, which correlates directly with its metal-precipitating performance.
Visual Workflows
Assay Logic Flow
Figure 1: Step-by-step workflow for the Iodometric assay of TMT-55.
Reaction Mechanism
Figure 2: Chemical pathway from TMT salt to oxidized disulfide form.
Troubleshooting & Expert Tips
-
"Fading Endpoint": If the blue color disappears rapidly after the endpoint, the TMT-Acid precipitate may not have fully reacted. Solution: Stir more vigorously during titration or grind the sample finely before dissolving.
-
Stoichiometry Verification: If results are consistently >100%, check for Sulfide (
) impurities . Sulfides consume Iodine but have a lower equivalent weight, falsely inflating the assay. -
Air Oxidation: TMT solutions degrade over time. Perform the titration immediately after dissolution. Do not store dissolved samples.
References
-
Sinobio Chemistry. (2024). What Is Trimercaptotriazine Sodium Salt (TMT-55)? Retrieved from [Link]
-
Henke, K. R., et al. (2000). Chemistry and stability of precipitates from aqueous solutions of 2,4,6-trimercaptotriazine, trisodium salt, nonahydrate (TMT-55). Water Research. Retrieved from [Link]
-
UBC Department of Chemistry. (n.d.). Iodometric Titration: Principles and Reaction Stoichiometry.[3][5] Retrieved from [Link]
-
Xylem Analytics. (2025). Iodometric Titrations: Application Note. Retrieved from [Link]
Sources
Guide to X-ray Diffraction (XRD) Characterization of Metal-TMT Solid Residues
Executive Summary: The Criticality of Phase Identification
In pharmaceutical purification and heavy metal remediation, 2,4,6-trimercapto-1,3,5-triazine (TMT) is the industry standard for scavenging soft heavy metals (Pd, Hg, Pb, Cd) from aqueous and organic streams. While elemental analysis (ICP-MS) confirms quantification (how much metal remains), it fails to address speciation and stability (what form the metal takes).
This guide argues that Powder X-ray Diffraction (PXRD) is not merely an academic exercise but a critical process control tool. Characterizing the crystallinity of Metal-TMT residues is the only definitive method to:
-
Predict Filtration Performance: Crystalline precipitates filter rapidly; amorphous gels cause catastrophic clogging.
-
Verify Chelation Stability: Confirm the formation of the stable Metal-TMT lattice (preventing leaching) versus metastable surface adsorption.
-
Optimize Stoichiometry: Distinguish between unreacted TMT crystals and the target metal complex.
The Chemistry of Metal-TMT Interactions
To interpret XRD data, one must understand the lattice formation. TMT exists in equilibrium between its thione and thiol forms. Upon introduction of a divalent metal (
Mechanism Visualization
The following diagram illustrates the transition from soluble precursors to the insoluble solid phase we characterize.
Figure 1: Reaction pathway determining the physical state of Metal-TMT residues. XRD is the discriminator between the red (Amorphous) and green (Crystalline) outcomes.
Comparative Analysis: XRD vs. Alternatives
Why invest in XRD when you have ICP-MS or FTIR? The following comparison highlights the specific "blind spots" of alternative techniques that XRD resolves.
| Feature | XRD (Powder Diffraction) | ICP-MS / OES | FTIR (Infrared) | SEM-EDX |
| Primary Output | Crystal Phase & Structure | Elemental Concentration | Functional Groups (Bonding) | Morphology & Elemental Map |
| Metal Speciation | Definitive (Distinguishes | None (Total metal only) | Inferential (Shift in S-H peaks) | Spatial only |
| Filtration Prediction | High (Crystallinity = Filterability) | None | Low | Medium (Particle size) |
| Limit of Detection | ~1-2 wt% (Phase abundance) | ppt/ppb levels | >5 wt% | ~0.1 wt% |
| Sample Destructive? | No | Yes (Digestion required) | No | No |
| Blind Spot | Cannot detect amorphous phases directly (seen as "hump") | Cannot tell if metal is leachable | Cannot distinguish polymorphs | Surface bias; not bulk representative |
Senior Scientist Insight: Do not use FTIR as your sole confirmation of complexation. A shift in the C-S stretch confirms bonding, but it does not confirm if you have formed a filterable crystal or a sticky, amorphous oligomer. Only XRD provides the "Long-Range Order" metric necessary for process engineering.
Experimental Protocol: XRD Characterization Workflow
This protocol is designed for Rigaku or Bruker benchtop systems but applies to any standard powder diffractometer.
A. Sample Preparation (The Critical Step)
Metal-TMT residues are often low-density and prone to preferred orientation.
-
Isolation: Filter the precipitate using a 0.45 µm membrane.
-
Washing: Wash 3x with the reaction solvent (water/methanol) to remove excess Na-TMT salt. Crucial: Unwashed salts show sharp peaks that mask the complex.
-
Drying: Vacuum dry at 40°C. Do not exceed 80°C , as some TMT complexes undergo phase transitions or sulfur oxidation at high heat.
-
Mounting:
-
Preferred: Zero-background silicon holder (for small sample volumes).
-
Technique: Use the "back-loading" method to minimize preferred orientation of needle-like crystals.
-
B. Instrument Parameters
-
Radiation source: Cu K
( ) or Co K (if analyzing Fe-rich residues to avoid fluorescence). -
Voltage/Current: 40 kV / 40 mA.
-
Scan Range: 2
= 4° to 60°.-
Why starts at 4°? Metal-TMT complexes are large molecules with large d-spacings. The "fingerprint" peaks often appear between 5° and 15° 2
.
-
-
Step Size: 0.02°.
-
Scan Speed: 2°/min (Slow scan required for low-symmetry organic complexes).
C. Self-Validating Analysis Workflow
Figure 2: The analytical logic flow. Note that "Amorphous" results trigger a process engineering feedback loop.
Case Study: Palladium Scavenging in API Synthesis
Scenario: A pharmaceutical process uses TMT-55 to scavenge residual Palladium catalyst from an organic reaction mixture. Issue: Batch A filtered in 30 minutes. Batch B took 12 hours and clogged the filter press. Elemental analysis showed identical Pd removal efficiency (99%) for both.
XRD Investigation:
-
Batch A (Fast Filter): The diffractogram showed sharp, distinct peaks at 8.2°, 12.4°, and 24.1° 2
.-
Interpretation: Formation of a highly ordered crystalline Pd-TMT coordination polymer. The crystal lattice creates porous channels, allowing solvent flow.
-
-
Batch B (Slow Filter): The diffractogram showed a broad "hump" (amorphous halo) centered at 20° 2
with no sharp peaks.-
Interpretation: Rapid precipitation caused by adding TMT too quickly or at too low a temperature. The result was a gelatinous, amorphous solid with no internal porosity.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| High Background / Fluorescence | Iron (Fe) or Cobalt (Co) present in sample. | Use a Co-anode X-ray tube or an energy-dispersive detector (e.g., LYNXEYE) with Fe-fluorescence suppression. |
| Peaks Shifted to Lower Angles | Solvent intercalation (solvates). | Dry sample more thoroughly, or perform TGA-XRD to see if lattice collapses upon solvent loss. |
| Sharp Peaks at 28.4°, 47.3° | Residual Silicon (Standard) or NaCl. | Verify washing steps.[1] NaCl is a common byproduct of TMT-55 (Na-salt) usage. |
| Low Intensity / Noisy Data | Low sample quantity or low crystallinity. | Increase scan time (step time) by 4x. Use a zero-background holder. |
References
-
Matlock, M. M., et al. (2002). "Advanced mercury removal from aqueous streams using the trimercaptotriazine (TMT) ligand." Environmental Science & Technology. Link
-
Rosso, V. W., et al. (1997).[2] "Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine." Organic Process Research & Development. Link
-
Henkel AG. (2020). "TMT 15® / TMT 55® Technical Information: Heavy Metal Precipitation." Technical Data Sheet. Link
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. Link
-
Dinnebier, R. E., & Billinge, S. J. (2008). Powder Diffraction: Theory and Practice. Royal Society of Chemistry. (General XRD Methodology). Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Trisodium 1,3,5-triazinane-2,4,6-trithione
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of Trisodium 1,3,5-triazinane-2,4,6-trithione (CAS 17766-26-6), a compound also known as Trithiocyanuric acid trisodium salt. Adherence to these protocols is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is crucial. This compound is a corrosive substance that can cause severe skin burns and eye damage[1]. It is also classified as harmful if swallowed and poses a long-term hazard to aquatic life[2]. A key chemical characteristic to note is its incompatibility with strong oxidizing agents and acids[3][4]. Contact with acids can lead to the release of toxic gases, a critical consideration in waste segregation and disposal pathways.
Key Hazard Information Summary:
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes severe skin burns. | [1] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [1] |
| Acute Toxicity (Oral) | Harmful if swallowed. | [2] |
| Chronic Aquatic Toxicity | Harmful to aquatic life with long lasting effects. | [2] |
| Incompatibilities | Strong oxidizing agents, acids. | [3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive nature of this compound, the selection and proper use of Personal Protective Equipment (PPE) are non-negotiable. The following PPE must be worn at all times when handling this compound, including during disposal:
-
Eye and Face Protection: Chemical safety goggles are mandatory. For larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles[1][4].
-
Hand Protection: Wear impervious chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use. After handling, dispose of contaminated gloves in accordance with applicable laws and good laboratory practices[5][6].
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. For significant quantities, consider a chemical-resistant suit. Ensure that all skin is covered[2][7].
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a particulate filter respirator (e.g., N95, P100) or a self-contained breathing apparatus should be used[1][5].
Step-by-Step Disposal Protocol
The recommended disposal route for this compound is through a licensed professional waste disposal service, typically involving incineration[5][6]. Do not attempt to treat or neutralize this chemical in the lab without a specific, validated protocol and the necessary safety equipment.
Step 1: Waste Collection and Segregation
-
Containerization: Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated, clearly labeled, and sealable container. The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound," the relevant hazard symbols (corrosive, environmentally hazardous), and the date of accumulation.
-
Segregation: This waste stream must be kept separate from other chemical waste, particularly acidic waste and strong oxidizing agents, to prevent dangerous reactions[3][4].
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal[5][7]. For liquid solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and collect the absorbed material into a designated waste container[4][8].
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent and water. Collect all cleaning materials for disposal as hazardous waste.
-
Environmental Protection: Prevent the spilled material from entering drains or waterways[1][5].
Step 3: Final Disposal
-
Engage a Licensed Professional: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company[5]. These companies have the expertise and facilities to manage such chemicals safely and in compliance with all regulations.
-
Incineration: The preferred method of disposal is high-temperature incineration at an industrial combustion plant or a chemical incinerator equipped with an afterburner and scrubber[1][5][6]. This process ensures the complete destruction of the compound, minimizing its environmental impact.
-
Documentation: Maintain a detailed record of the waste disposal, including the quantity of waste, the date of disposal, and the name of the disposal company.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to the outlined disposal protocols, researchers and scientists can mitigate risks and ensure compliance with regulatory standards. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.
References
-
Safety Data Sheet: 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt. (2024). Chemos GmbH & Co. KG.[Link]
Sources
Operational and Safety Guide: Handling Trisodium 1,3,5-triazinane-2,4,6-trithione (TMT)
As drug development and environmental remediation processes increasingly rely on transition metals (such as palladium, platinum, and mercury), the use of Trisodium 1,3,5-triazinane-2,4,6-trithione (CAS: 17766-26-6)—commonly referred to as TMT or Trithiocyanuric acid trisodium salt—has become a laboratory standard for heavy metal precipitation 1.
While highly effective at scavenging toxic metals, TMT presents specific handling challenges due to its alkalinity, hygroscopic nature, and potential for combustible dust formation. As a Senior Application Scientist, I have designed this guide to provide researchers with a mechanistic, self-validating approach to Personal Protective Equipment (PPE) selection, operational handling, and disposal.
Mechanistic Hazard Assessment
Understanding why a chemical is hazardous is the foundational step in effective safety planning. We do not wear PPE merely for compliance; we wear it to interrupt specific chemical mechanisms.
-
Hygroscopy & Mucosal Irritation: TMT is extremely hygroscopic and exhibits a high water solubility of 346.15 g/L 1. If solid TMT dust is inhaled, it rapidly dissolves in the moisture of the respiratory tract. This creates a localized alkaline environment that causes severe mucosal burns.
-
Skin and Eye Corrosion: In its aqueous form (often utilized as a 15% solution, TMT-15), the reagent is highly alkaline. Dermal contact induces the saponification of skin lipids, leading to irreversible skin necrosis (H314) and serious eye damage (H318) 2.
-
Combustible Dust Potential: When handled in its solid powder form, deposited TMT dust possesses considerable explosion potential if exposed to static discharge or ignition sources 2.
Quantitative Data & PPE Specifications
To streamline risk assessment, all critical physicochemical thresholds and corresponding PPE requirements have been quantified below.
Table 1: Physicochemical Properties & Hazard Thresholds
| Property | Quantitative Value | Operational Implication |
| CAS Number | 17766-26-6 | Unique identifier for chemical inventory and SDS retrieval. |
| Molecular Weight | 243.22 g/mol | Required for stoichiometric calculations in metal precipitation. |
| Water Solubility | 346.15 g/L | Highly soluble; liquid spills will rapidly mobilize in aqueous environments. |
| Density | 1.583 g/cm³ | Settles rapidly in non-agitated aqueous systems. |
| pH (Aqueous) | > 9.0 (Alkaline) | Corrosive; induces lipid saponification upon dermal/ocular contact. |
Table 2: PPE Specifications & Operational Rationale
| PPE Category | Standard / Certification | Material Specification | Mechanistic Rationale |
| Hand Protection | EN 374 / ASTM F739 | Nitrile Rubber (≥ 0.11 mm for splash, ≥ 0.4 mm for full contact) | Nitrile provides superior chemical resistance to alkaline solutions compared to standard latex. |
| Eye Protection | EN 166 / NIOSH | Tightly fitting safety goggles with side shields | Prevents the capillary action of alkaline liquids into the conjunctiva. |
| Body Protection | ISO 13688 | Impervious lab coat or Tyvek suit | Prevents dermal exposure to hygroscopic dust and corrosive liquids. |
| Respiratory | EN 143 / NIOSH | N95/P100 (Solid handling) or ABEK-P3 (Liquid spills) | Filters out respirable hygroscopic dust that causes respiratory tract burns. |
Standard Operating Procedure: Preparation of 15% (w/v) TMT Solution
Objective: Safely convert solid TMT into a ready-to-use 15% heavy metal precipitation reagent using a self-validating workflow.
Phase 1: Pre-Operational Validation
-
PPE Integrity Check: Don EN 374 compliant nitrile gloves. Self-Validation: Perform an air-inflation test by trapping air in the glove and squeezing. A lack of deflation over 5 seconds validates barrier integrity.
-
Environmental Control: Ensure the Class II Biological Safety Cabinet (BSC) or chemical fume hood has an inward face velocity of at least 0.5 m/s. Causality: Capturing airborne particulates at the source prevents mucosal dissolution and subsequent respiratory burns.
Phase 2: Reagent Handling 3. Anti-Static Weighing: Use grounded, anti-static weighing boats to measure the required mass of solid TMT. Causality: Because deposited TMT dust possesses explosion potential 2, eliminating static discharge mitigates ignition risks. 4. Solvent Preparation: Pre-measure purified water (85% of final volume) into an alkali-resistant High-Density Polyethylene (HDPE) vessel.
Phase 3: Dissolution Dynamics 5. Controlled Addition: Slowly add the solid TMT to the water under continuous magnetic stirring. Critical Rule: Never add water directly to the bulk solid. 6. Thermal Validation: Monitor the exterior of the vessel. Self-Validation: If the temperature exceeds 45°C, pause the addition. Controlling the heat of dissolution prevents localized boiling and aerosolization of the corrosive alkaline solution. 7. Visual Confirmation: Continue stirring until the solution is completely clear. A lack of particulate matter validates complete dissolution.
Phase 4: Post-Operation & Storage 8. pH Verification: Test the solution with pH paper. Self-Validation: A reading of >9 validates the expected alkaline nature of the active TMT-15 reagent. 9. Storage: Seal the HDPE container tightly. Store away from strong acids and oxidizing agents. Causality: Contact with strong acids can trigger hazardous degradation, releasing toxic sulfur oxides (SOx) and nitrogen oxides (NOx) 3.
Emergency Response & Spill Workflow
In the event of an accidental release, immediate classification of the spill state (solid vs. liquid) dictates the response mechanism.
Figure 1: Decision matrix and operational workflow for TMT spill containment.
First Aid Protocols:
-
Skin Exposure: Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes 4.
-
Eye Exposure: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing 2. Seek immediate medical attention.
Disposal & Environmental Logistics
TMT is utilized specifically because it forms highly stable, insoluble complexes with heavy metals. Consequently, disposal must be bifurcated based on the chemical's state:
-
Unreacted TMT Solution: Must be treated as hazardous alkaline waste. Do not discharge into standard municipal sewers, as the product is not readily biodegradable and can disrupt aquatic ecosystems if pH thresholds are exceeded 1.
-
Metal-TMT Complexes: The precipitated solids (e.g., Pd-TMT or Hg-TMT) must be filtered, dried, and disposed of strictly as solid heavy-metal hazardous waste according to local environmental regulations.
-
Spill Cleanup Materials: Utilize non-combustible absorbent materials (like sand or vermiculite) for liquid spills 3. Avoid sweeping dry dust to prevent aerosolization; instead, use a HEPA-filtered vacuum explicitly rated for combustible dusts.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
